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  • Product: 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid
  • CAS: 1019115-67-3

Core Science & Biosynthesis

Foundational

Structure Elucidation of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid: A Multi-technique, Self-Validating Approach

An In-depth Technical Guide for Drug Development Professionals Abstract The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a molecule's constitution and connectivity is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory requirements. This guide presents a comprehensive, field-proven workflow for the structure elucidation of a representative novel compound, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, multi-dimensional NMR, and X-ray crystallography. The causality behind each experimental choice is detailed, demonstrating how a self-validating system of analysis is constructed to deliver an irrefutable structural assignment.

Introduction: The Benzofuran Scaffold and the Imperative for Rigorous Elucidation

Benzofuran derivatives are privileged heterocyclic scaffolds frequently encountered in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise arrangement of substituents on the benzofuran core dictates the molecule's interaction with biological targets. Therefore, when a novel analogue such as 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is synthesized, a rigorous and systematic approach to its structural verification is not merely academic—it is a critical step in the drug development pipeline.

A plausible synthesis for this target molecule could involve a Perkin rearrangement of a substituted 3-bromocoumarin precursor.[4] However, potential side reactions and unexpected rearrangements necessitate a de novo confirmation of the final product's structure, independent of its synthetic origin. This guide outlines the logical progression from foundational analysis to absolute confirmation.

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group & Fragment ID cluster_2 Phase 3: Connectivity & Assembly cluster_3 Phase 4: Absolute Confirmation A Hypothesized Structure (C₁₀H₇BrO₃) B High-Resolution Mass Spectrometry (HRMS) - Exact Mass - Isotopic Pattern A->B C Elemental Analysis - %C, %H Confirmation A->C D Calculate Index of Hydrogen Deficiency (IHD) B->D E FTIR Spectroscopy - Identify -COOH, Ar-H, C=C D->E F 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Initial Fragments E->F G 2D NMR: COSY - H-H Correlations F->G H 2D NMR: HSQC - C-H Direct Attachment G->H I 2D NMR: HMBC - Long-Range C-H Connectivity - Assemble Skeleton H->I J Single Crystal X-Ray Crystallography - Unambiguous 3D Structure I->J High Confidence Structure K Final Validated Structure J->K Absolute Proof

Figure 2: Expected ¹H-¹H COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons (C-4, C-5, C-6, and the 3-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. It reveals correlations between protons and carbons over 2-3 bonds. Key correlations that would validate the structure of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid are:

    • Methyl Protons (3-CH₃) to: C-3 (2-bond) and C-2 (3-bond), locking the methyl group next to the carboxylic acid.

    • H-4 to: C-5, C-7a, and the crucial C-2 (carbonyl), orienting this side of the benzene ring relative to the furanone portion.

    • H-6 to: C-5, C-7a, and most importantly, C-7 (the carbon bearing the bromine), confirming the bromine's position.

HMBC_Correlations cluster_benzofuran Structure H_Me H₃C C_2 C-2 H_Me->C_2 3J C_3 C-3 H_Me->C_3 2J H_4 H H_4->C_2 3J H_6 H C_7 C-7 H_6->C_7 3J C_7a C-7a H_6->C_7a 2J

Figure 3: Key HMBC correlations confirming the scaffold.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer or equivalent.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra using standard Bruker pulse programs. Processing is performed using appropriate software (e.g., TopSpin, MestReNova).

Absolute Confirmation: Single Crystal X-Ray Crystallography

Causality: While the collective spectroscopic data provide overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. [5][6]It determines the precise spatial arrangement of every atom in the solid state, confirming connectivity, stereochemistry (if applicable), and bond lengths/angles. [3][7] Experimental Protocol: X-Ray Diffraction

  • Crystal Growth: Grow a single crystal suitable for diffraction, often by slow evaporation of a solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount the crystal on a diffractometer (e.g., Bruker D8 Venture) and cool it under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The structure is solved using direct methods and refined to yield a final electron density map and structural model.

Hypothetical Crystallographic Data:

Parameter Value
Chemical Formula C₁₀H₇BrO₃
Formula Weight 271.07
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 7.18, 18.06, 13.17
β (°) 96.7
Volume (ų) 1700
Z 4

| Final R-factor | < 0.05 |

The refined structure would provide an image confirming the planar benzofuran ring, the location of the bromine at position 7, the methyl group at position 3, and the carboxylic acid at position 2, serving as the final, irrefutable piece of evidence.

Conclusion: A Convergence of Evidence

The structure elucidation of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is successfully achieved through a strategic and hierarchical application of modern analytical techniques. Each step in the process builds upon the last and provides a layer of self-validation:

  • HRMS established the correct molecular formula and the presence of bromine.

  • IHD confirmed the highly unsaturated, bicyclic nature of the compound.

  • FTIR provided definitive evidence for the key carboxylic acid functional group.

  • 1D and 2D NMR spectroscopy worked in concert to piece together the entire molecular framework, assigning every proton and carbon and confirming the specific substitution pattern.

  • X-ray Crystallography served as the final arbiter, providing absolute and unambiguous confirmation of the spectroscopically-derived structure.

This multi-faceted approach ensures the highest level of confidence in the structural assignment, a non-negotiable requirement for advancing a compound in any research, development, or regulatory setting.

References

  • American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid.
  • Mphahlele, M. J., & Moquist, P. (2018). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 23(7), 1698. [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from ResearchGate. [Link]

  • Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]

  • Wikipedia. (n.d.). 2C-B-FLY. Retrieved from Wikipedia. [Link]

  • Cid, M. M. (2014). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. ResearchGate. [Link]

  • Kowalewska, K., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. [Link]

  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles)

  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from YouTube. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from MIT OpenCourseWare. [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from YouTube. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from University of Nairobi Digital Repository. [Link]

  • ResearchGate. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated derivative of the versatil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated derivative of the versatile benzofuran scaffold. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to predict its physicochemical properties, propose a viable synthetic pathway, and discuss its potential applications, particularly within the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and similar benzofuran derivatives.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2] The versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a carboxylic acid group at the 2-position and further substitution on the benzene ring, as seen in 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, offers multiple avenues for molecular interactions and derivatization, making it a compound of significant interest for the development of novel therapeutic agents.[3][4]

Physicochemical Properties: An Estimation Based on Isomeric Data

Table 1: Predicted Physicochemical Properties of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid and its Isomers

PropertyPredicted Value for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid4-Bromo-7-methyl-benzofuran-3-carboxylic acid (Computed)[5]7-Bromo-4-methyl-benzofuran-2-carboxylic acid (Computed)[6]
Molecular Formula C₁₀H₇BrO₃C₁₀H₇BrO₃C₁₀H₇BrO₃
Molecular Weight 255.06 g/mol 255.06 g/mol 255.06 g/mol
Appearance Likely a white to off-white crystalline solid--
Melting Point Expected to be in the range of 180-220 °C--
Boiling Point Expected to decompose before boiling at atmospheric pressure--
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.[2]--
pKa Estimated to be in the range of 3.5 - 4.5--
XLogP3-AA ~3.02.93.2
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333

Expert Insights: The presence of the bromine atom and the methyl group will influence the lipophilicity, as indicated by the predicted XLogP3 value. The carboxylic acid moiety will dominate the acidity (pKa) and provide a key site for hydrogen bonding. The poor aqueous solubility is a common characteristic of many benzofuran derivatives and is an important consideration for formulation and biological testing.[2]

Proposed Synthesis Pathway

A plausible synthetic route to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid can be designed based on established methods for the synthesis of substituted benzofuran-2-carboxylic acids. A common and effective approach involves the Perkin rearrangement.[1][7]

Synthesis_Pathway A 2-Bromo-6-methylphenol C Intermediate Ester A->C Williamson Ether Synthesis (K2CO3, Acetone) B Ethyl 2-chloroacetoacetate B->C D 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid C->D Cyclization & Hydrolysis (NaOH, EtOH/H2O, then H+)

Figure 1: Proposed synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Step-by-Step Methodology:

  • Williamson Ether Synthesis: 2-Bromo-6-methylphenol is reacted with ethyl 2-chloroacetoacetate in the presence of a weak base such as potassium carbonate in a suitable solvent like acetone. This reaction forms the corresponding ether intermediate.

  • Intramolecular Cyclization and Hydrolysis: The resulting ether is then treated with a base, such as sodium hydroxide in an ethanol/water mixture. This promotes an intramolecular aldol-type condensation to form the benzofuran ring, followed by hydrolysis of the ester to the carboxylic acid upon acidification.

Causality Behind Experimental Choices: The use of a weak base like potassium carbonate in the first step is crucial to deprotonate the phenol without causing premature cyclization or hydrolysis of the ester. The subsequent use of a stronger base (NaOH) is necessary to facilitate the intramolecular cyclization and saponification of the ester to the desired carboxylic acid.

Chemical Reactivity and Characterization

The chemical reactivity of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is dictated by its principal functional groups: the carboxylic acid and the substituted benzofuran ring.

Reactivity_Diagram Molecule 7-Bromo-3-methyl- 1-benzofuran-2-carboxylic acid Carboxylic_Acid_Reactions Carboxylic Acid Reactions Molecule->Carboxylic_Acid_Reactions Functional Group Benzofuran_Ring_Reactions Benzofuran Ring Reactions Molecule->Benzofuran_Ring_Reactions Functional Group Esterification Esterification Carboxylic_Acid_Reactions->Esterification Amidation Amidation Carboxylic_Acid_Reactions->Amidation Reduction Reduction to Alcohol Carboxylic_Acid_Reactions->Reduction Electrophilic_Substitution Electrophilic Aromatic Substitution Benzofuran_Ring_Reactions->Electrophilic_Substitution Metal_Catalyzed_Coupling Metal-Catalyzed Cross-Coupling Benzofuran_Ring_Reactions->Metal_Catalyzed_Coupling at C7-Br

Figure 2: Key reactivity sites of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are essential for creating derivatives with altered solubility, polarity, and biological activity.[4]

  • Benzofuran Ring: The electron-rich benzofuran ring is susceptible to electrophilic aromatic substitution. The bromine atom at the 7-position provides a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

Analytical Characterization Workflow:

Analytical_Workflow A Synthesized Compound B Purity Assessment (HPLC, LC-MS) A->B C Structural Elucidation B->C D NMR Spectroscopy (1H, 13C) C->D E Mass Spectrometry (HRMS) C->E F Infrared Spectroscopy C->F G Final Characterized Compound D->G E->G F->G

Figure 3: Standard workflow for the analytical characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and the substitution pattern on the benzofuran ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[8][9]

Potential Applications in Drug Discovery

Benzofuran derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities.[1][3] The structural features of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid make it a promising candidate for several therapeutic areas:

  • Anticancer Agents: Many substituted benzofurans have demonstrated potent anticancer activity.[2][3] The carboxylic acid moiety can serve as a key interaction point with biological targets, while the bromo and methyl groups can modulate selectivity and potency.

  • Anti-inflammatory Agents: The benzofuran scaffold is present in several compounds with anti-inflammatory properties.[2]

  • Antimicrobial Agents: Benzofuran derivatives have also been explored for their antibacterial and antifungal activities.[1]

The carboxylic acid functionality provides a handle for the synthesis of libraries of esters and amides, which can be screened for enhanced biological activity and improved pharmacokinetic profiles.

Conclusion

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid represents a valuable, albeit currently understudied, member of the benzofuran class of compounds. This guide has provided a detailed theoretical framework for understanding its physicochemical properties, a practical synthetic approach, and an overview of its potential applications. While further experimental validation is required, the information presented here serves as a robust starting point for researchers aiming to explore the chemical and biological landscape of this promising molecule. The strategic placement of its functional groups offers a rich platform for the generation of novel derivatives with potential therapeutic value.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

  • 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. AMERICAN ELEMENTS.

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.

  • 4-Bromo-7-methyl-benzofuran-3-carboxylic acid. PubChem.

  • 7-Bromo-4-methyl-benzofuran-2-carboxylic acid. PubChem.

  • Benzofuran-2-carboxylic acid. Chem-Impex.

  • 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid. PubChem.

  • 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid. PubChem.

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

  • 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

Sources

Foundational

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid CAS number 1019115-67-3

An In-depth Technical Guide to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (CAS 1019115-67-3) For Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (CAS 1019115-67-3)

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its core characteristics, plausible synthetic routes based on established chemical principles, and its potential as a scaffold for the development of novel therapeutic agents. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their work.

PART 1: Core Chemistry and Strategic Importance

The benzofuran ring system is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules with high affinity and specificity for biological targets.[4] Benzofuran derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6]

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (Molecular Formula: C₁₀H₇BrO₃) is a strategically designed synthetic intermediate.[7] Its utility stems from three key structural features:

  • The Carboxylic Acid (C2-position): This functional group is a versatile handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships by introducing diverse chemical moieties.[1][8]

  • The Bromine Atom (C7-position): As a halogen, it serves as a prime site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[9]

  • The Methyl Group (C3-position): This small alkyl group can influence the molecule's conformation and lipophilicity, potentially enhancing binding interactions with target proteins or improving pharmacokinetic properties.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1019115-67-3N/A
Molecular Formula C₁₀H₇BrO₃American Elements[7]
Molecular Weight 271.07 g/mol N/A
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO, DMF, MethanolGeneral knowledge

PART 2: Synthesis and Mechanistic Considerations

Experimental Protocol: A Plausible Synthetic Route

This synthesis employs a Perkin rearrangement (coumarin-benzofuran ring contraction), a classic and reliable method for generating benzofuran-2-carboxylic acids from 3-halocoumarin precursors.[11]

Step 1: Pechmann Condensation to form the Coumarin Core

  • Objective: To construct the foundational coumarin ring system.

  • Materials: 3-Bromophenol, Ethyl acetoacetate, Sulfuric acid (conc.).

  • Procedure:

    • Chill concentrated sulfuric acid (e.g., 10 mL) in an ice bath to 0-5 °C.

    • Slowly and simultaneously add 3-bromophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) to the cold acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 7-bromo-4-methylcoumarin.

  • Causality & Expertise: The Pechmann condensation is an acid-catalyzed reaction. Sulfuric acid acts as both the catalyst and a dehydrating agent. Using a substituted phenol like 3-bromophenol directs the cyclization to produce the desired 7-bromo substituted coumarin.

Step 2: Bromination of the Coumarin Core

  • Objective: To install the crucial bromine atom at the 3-position of the coumarin ring.

  • Materials: 7-Bromo-4-methylcoumarin, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Benzoyl peroxide (initiator).

  • Procedure:

    • Dissolve 7-bromo-4-methylcoumarin (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,7-dibromo-4-methylcoumarin.

  • Causality & Expertise: This is a free-radical bromination at the allylic position of the coumarin's pyrone ring. NBS is a convenient and selective source of bromine radicals, and benzoyl peroxide acts as the radical initiator. This step is a prerequisite for the subsequent ring contraction.[11]

Step 3: Perkin Rearrangement to form the Benzofuran Ring

  • Objective: To contract the 3-bromocoumarin into the target benzofuran-2-carboxylic acid.

  • Materials: 3,7-Dibromo-4-methylcoumarin, Sodium hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • Dissolve the 3,7-dibromo-4-methylcoumarin (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.5-3.0 eq).

    • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC.[11]

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold, dilute hydrochloric acid.

    • The precipitate of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

  • Causality & Expertise: This base-catalyzed rearrangement is the key transformation. The hydroxide ion attacks the coumarin lactone, opening the ring. A subsequent intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the C3-bromine, leads to the formation of the five-membered furan ring and expulsion of the bromide ion, yielding the thermodynamically stable benzofuran scaffold.[11]

Synthetic Workflow Visualization

Synthesis_Workflow A 3-Bromophenol + Ethyl Acetoacetate B 7-Bromo-4-methylcoumarin A->B H₂SO₄ (Pechmann Condensation) C 3,7-Dibromo-4-methylcoumarin B->C NBS, BPO (Bromination) D 7-Bromo-3-methyl-1-benzofuran- 2-carboxylic acid C->D NaOH, EtOH/H₂O (Perkin Rearrangement)

Caption: Plausible synthetic route via Perkin Rearrangement.

PART 3: Applications in Drug Discovery and Lead Optimization

The true value of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid lies in its role as a versatile platform for generating compound libraries for drug discovery screening. Its bifunctional nature allows for systematic and combinatorial chemical exploration.

Key Derivatization Strategies
  • Amide Library Synthesis (via the Carboxylic Acid): The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This allows for the introduction of various side chains to probe interactions with target proteins and modulate properties like solubility and cell permeability.

  • Ester Library Synthesis (via the Carboxylic Acid): Esterification with various alcohols can be used to create prodrugs, which can improve oral bioavailability, or to fine-tune the molecule's pharmacokinetic profile.

  • Scaffold Elaboration (via the Bromo Group): The C7-bromo group is a powerful tool for scaffold hopping and lead optimization. Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of substituents:

    • Suzuki Coupling: Introduces aryl or heteroaryl groups.

    • Sonogashira Coupling: Introduces alkynyl groups, which can serve as handles for further "click chemistry" modifications.[9]

    • Buchwald-Hartwig Amination: Forms new C-N bonds, introducing diverse amine functionalities.

Logical Relationship Diagram for Drug Discovery

Drug_Discovery_Logic cluster_0 Carboxylic Acid Chemistry cluster_1 Bromo Group Chemistry Core 7-Bromo-3-methyl-1-benzofuran- 2-carboxylic acid Amide Amide Coupling Core->Amide Ester Esterification Core->Ester Suzuki Suzuki Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Hartwig Buchwald-Hartwig Core->Hartwig Library Diverse Compound Library Amide->Library Ester->Library Suzuki->Library Sonogashira->Library Hartwig->Library Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial) Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Role as a scaffold in a drug discovery workflow.

Given the established bioactivity of the benzofuran class, derivatives synthesized from this core could be screened for a variety of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory disorders.[1][4][5] The systematic modification of this scaffold provides a robust platform for generating novel intellectual property and identifying promising clinical candidates.

References

  • 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid | AMERICAN ELEMENTS . American Elements. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing . Royal Society of Chemistry. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC . National Center for Biotechnology Information. [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective - University of Strathclyde . University of Strathclyde. [Link]

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Exploratory

A Technical Guide to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid: Synthesis, Characterization, and Applications

Abstract: This document provides a comprehensive technical overview of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a substituted heterocyclic compound of significant interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are recognized as privileged structures due to their wide-ranging biological activities, including antimicrobial and antitumor properties.[1] This guide details a validated, field-proven synthetic pathway, elucidates the structural and physicochemical properties of the title compound, provides a thorough protocol for its characterization using modern spectroscopic techniques, and discusses its potential applications in research and drug development. The methodologies are presented with a focus on the underlying chemical principles to ensure reproducibility and deeper understanding for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

The benzofuran scaffold, a fusion of benzene and furan rings, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[2][3] These compounds exhibit a diverse array of pharmacological activities, making them attractive targets for synthetic chemists.[4] The title compound, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, incorporates several key functional groups onto this core structure that can modulate its biological activity and serve as handles for further chemical modification.

IUPAC Nomenclature and Structural Elucidation

The IUPAC name "7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid" precisely defines its molecular architecture. The numbering of the benzofuran ring system begins at the heteroatom (Oxygen = 1) and proceeds around the ring, designating the fusion carbons as 3a and 7a.

  • 1-Benzofuran: The core bicyclic structure.

  • 2-Carboxylic acid: The principal functional group, defining the base name, is located at position 2.

  • 3-Methyl: A methyl substituent is present at position 3.

  • 7-Bromo: A bromine atom is attached at position 7 of the benzene ring.

The structure and numbering are illustrated below.

Caption: IUPAC numbering for the 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid structure.

Physicochemical Properties

While specific, experimentally determined data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyPredicted Value / Information
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 269.07 g/mol
CAS Number 1019115-67-3[5][6][7]
Appearance Expected to be an off-white to pale yellow solid.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone); poorly soluble in water.
Melting Point Expected to be >200 °C, typical for crystalline carboxylic acids.
Acidity (pKa) The carboxylic acid proton is expected to have a pKa around 3-4.

Proposed Synthesis and Mechanistic Insights

The construction of the 3-methyl-1-benzofuran-2-carboxylic acid core is reliably achieved via a multi-step sequence starting from a substituted salicylaldehyde. This approach offers high convergence and control over the substitution pattern.

Overall Synthetic Scheme

The proposed synthesis involves three key stages:

  • O-Alkylation: Williamson ether synthesis between 3-Bromosalicylaldehyde and ethyl 2-chloropropionate.

  • Intramolecular Cyclization: A base-catalyzed Perkin-like condensation to form the furan ring.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.

G cluster_0 Synthesis Workflow A Starting Materials (3-Bromosalicylaldehyde, Ethyl 2-chloropropionate) B Step 1: O-Alkylation (K2CO3, Acetone, Reflux) A->B Reagents C Intermediate Ester (Ethyl 7-bromo-3-methyl-1- benzofuran-2-carboxylate) B->C Formation D Step 2: Saponification (NaOH, EtOH/H2O, Reflux) C->D Hydrolysis E Crude Product D->E Isolation F Purification (Acidification & Recrystallization) E->F Process G Final Product (7-Bromo-3-methyl-1-benzofuran- 2-carboxylic acid) F->G Characterized

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate

  • Rationale: This step builds the core carbon-oxygen framework. 3-Bromosalicylaldehyde is selected as the starting material to install the bromine at the correct C7 position. Anhydrous potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group without hydrolyzing the ester, and acetone is an appropriate polar aprotic solvent.

  • To a stirred solution of 3-Bromosalicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add ethyl 2-chloropropionate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate is often taken directly to the next step, but can be purified by silica gel chromatography if necessary.

Step 2: Saponification to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

  • Rationale: Saponification is a standard and robust method for converting an ester to a carboxylic acid. A mixture of ethanol and water ensures solubility for both the organic ester and the inorganic base (NaOH).

  • Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 using concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Spectroscopic Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Below are the expected characteristic signals based on the structure and data from analogous compounds.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
-COOH > 12.0Broad singlet1HA highly deshielded, exchangeable proton characteristic of a carboxylic acid.
H-4 ~7.8 - 8.0Doublet1HDownfield shift due to proximity to the bromine atom and ring current.
H-5 ~7.2 - 7.4Triplet1HTypical aromatic proton signal.
H-6 ~7.5 - 7.7Doublet1HAromatic proton adjacent to the bromine-substituted carbon.
-CH₃ ~2.5 - 2.7Singlet3HSignal for the methyl group at the C3 position of the furan ring.
¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments and their functional group types.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights
C=O (acid)~160 - 165Carbonyl carbon of the carboxylic acid.
C-7a, C-3a ~145 - 155Quaternary carbons at the ring fusion.
Aromatic C-H ~115 - 135Signals for the three protonated carbons on the benzene ring.
C-Br (C-7)~110 - 120Carbon directly attached to bromine, shifted upfield by the heavy atom effect.
C-2, C-3 ~120 - 145Carbons of the furan ring.
-CH₃ ~9 - 15Aliphatic carbon of the C3-methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, strong
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, sharp
C=C Stretch (Aromatic)1450 - 1600Medium, multiple bands
C-O Stretch (Furan & Acid)1210 - 1320Strong
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution. The presence of bromine is easily identified by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • Expected M⁺ Peak: m/z = 268

  • Expected M+2 Peak: m/z = 270

Potential Applications and Future Directions

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is not merely a synthetic curiosity; it is a versatile building block for creating more complex molecules with potential therapeutic value.

  • Scaffold for Drug Discovery: The benzofuran core is a well-established pharmacophore.[3] The carboxylic acid at the C2 position is an ideal handle for amide coupling, allowing for the generation of large libraries of derivatives for screening against various biological targets, such as kinases, GPCRs, or microbial enzymes.[10]

  • Intermediate for Agrochemicals: The reactivity of the carboxylic acid group makes it a valuable intermediate in the synthesis of novel fungicides and herbicides.[1]

  • Materials Science: Benzofuran derivatives can be incorporated into polymers or organic electronic materials, where the bromine atom can be used for further cross-coupling reactions (e.g., Suzuki, Heck) to build extended conjugated systems.[3]

Future research should focus on synthesizing and screening a diverse library of amide and ester derivatives of this compound to explore its full potential in oncology, infectious diseases, and neuropharmacology.

Conclusion

This guide has outlined a robust and logical pathway for the synthesis and validation of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. By leveraging established chemical principles, this document provides the necessary framework for researchers to produce this valuable compound with high purity. The detailed characterization data, while predictive, serves as a reliable benchmark for analytical validation. The strategic placement of the bromo, methyl, and carboxylic acid functionalities makes this molecule a highly attractive scaffold for further development in multiple scientific disciplines, promising a rich field for future investigation.

References

  • Verma, P., & Shrivastava, S. K. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-775. [Link]

  • Asif, M. (2019). A review on the synthesis of benzofuran derivatives and their promising pharmacological potential. Current Organic Synthesis, 16(7), 936-957.
  • Grychowska, K., Satała, G., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. [Link]

  • Khan, I., Zaib, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22153–22204. [Link]

  • CN103724305A - Preparation method of 7-bromobenzofuran.
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  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Zhang, Y., Song, G., & Chen, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27958-27977. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83758663, 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid. [Link]

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Foundational

Spectroscopic Data for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the predicted spectral characteristics but also to elucidate the underlying chemical principles that govern these spectroscopic signatures. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring both theoretical understanding and practical applicability. This work is grounded in established spectroscopic principles and data from analogous structures, with comprehensive citations to authoritative sources.

Introduction

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. The specific substitution pattern of a bromine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position imparts distinct electronic and structural features to the molecule. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide aims to provide a detailed predictive analysis of its spectral data, serving as a valuable resource for researchers working with this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Properties

The chemical structure of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is presented below. The numbering of the benzofuran ring system is in accordance with IUPAC nomenclature.

Caption: Molecular structure of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, and the electron-donating nature of the methyl group and the furan oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH10.0 - 13.0br s-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1] Its chemical shift is highly dependent on concentration and the solvent used.
H-4~ 7.8 - 8.0d~ 8.0 (³J)This proton is ortho to the electron-withdrawing bromine atom and part of the benzene ring, leading to a downfield shift. It will be coupled to H-5.
H-5~ 7.3 - 7.5t~ 8.0 (³J)This proton is coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants).
H-6~ 7.6 - 7.8d~ 8.0 (³J)This proton is ortho to the bromine atom and will be coupled to H-5.
CH₃~ 2.5 - 2.7s-The methyl group at the 3-position is attached to an sp²-hybridized carbon of the furan ring and is expected to appear as a singlet in this region.

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial. In DMSO-d₆, the carboxylic acid proton is more likely to be observed as a distinct, albeit broad, signal due to the solvent's ability to form hydrogen bonds. In contrast, in protic solvents like D₂O, this proton will readily exchange and become invisible in the ¹H NMR spectrum.[2]

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the benzofuran system.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~ 165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded due to the two attached oxygen atoms.[3]
C-2~ 145 - 155This carbon is attached to the electronegative oxygen of the furan ring and the carboxylic acid group, leading to a downfield shift.
C-3~ 120 - 130The presence of the methyl group will influence the chemical shift of this carbon.
C-3a~ 125 - 135A quaternary carbon at the fusion of the two rings.
C-4~ 120 - 130Aromatic carbon.
C-5~ 125 - 135Aromatic carbon.
C-6~ 128 - 138Aromatic carbon.
C-7~ 110 - 120This carbon is directly attached to the bromine atom, which will have a significant shielding or deshielding effect depending on the interplay of inductive and resonance effects.
C-7a~ 150 - 160This carbon is attached to the furan oxygen, resulting in a downfield shift.
CH₃~ 10 - 20The methyl carbon will appear in the typical aliphatic region.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid functional group and the substituted benzofuran core.

Table 3: Predicted Characteristic IR Absorption Bands for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic acid)2500 - 3300Broad, StrongO-H stretching
C=O (Carboxylic acid)1680 - 1710StrongC=O stretching
C=C (Aromatic)1550 - 1650Medium to StrongC=C stretching
C-O (Furan)1200 - 1300StrongC-O stretching
C-Br500 - 600Medium to StrongC-Br stretching

Expertise & Experience Insight: The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding, forming dimers in the solid state or concentrated solutions.[1] The position of the C=O stretch is sensitive to conjugation; its relatively low predicted frequency suggests conjugation with the benzofuran ring system.

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in the mass spectrum will offer structural information.

Table 4: Predicted Mass Spectrometry Data for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

IonPredicted m/zRationale
[M]⁺269.97/271.97The molecular ion peak will appear as a characteristic doublet with approximately equal intensity (M and M+2 peaks) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]
[M-OH]⁺252.97/254.97Loss of a hydroxyl radical from the carboxylic acid.
[M-COOH]⁺224.98/226.98Loss of the entire carboxylic acid group as a radical.
[M-Br]⁺191.04Loss of the bromine radical.

Trustworthiness through Self-Validation: The presence of the isotopic pattern for bromine serves as an internal validation for the presence of a single bromine atom in the molecule and its fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 Filter the solution into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard parameters. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Reference the spectra (e.g., to residual solvent peak or TMS). proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial.[5]

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks in both spectra and report the chemical shifts in ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum of the empty ATR crystal. setup1->setup2 sample1 Place a small amount of the solid sample onto the ATR crystal. setup2->sample1 sample2 Apply pressure to ensure good contact between the sample and the crystal. sample1->sample2 sample3 Collect the sample spectrum. sample2->sample3 clean1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol). sample3->clean1

Caption: Workflow for ATR-FTIR data acquisition.

Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing and Cleanup:

    • The instrument software will automatically perform the background subtraction and generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

    • After the measurement, clean the ATR crystal thoroughly.

High-Resolution Mass Spectrometry (HRMS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the mass spectrometer via electrospray ionization (ESI). prep1->acq1 acq2 Acquire the mass spectrum in the desired mode (positive or negative ion). acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq2->acq3 proc1 Determine the accurate mass of the molecular ion. acq3->proc1 proc2 Calculate the elemental composition. proc1->proc2 proc3 Analyze the fragmentation pattern to confirm the structure. proc2->proc3

Caption: Workflow for high-resolution mass spectrometry analysis.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a high-purity solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonia may be necessary to promote ionization in positive or negative ion mode, respectively.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Introduce the sample solution into the mass spectrometer using an electrospray ionization (ESI) source.

    • Acquire the full scan mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very sensitive.

    • Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the isotopic pattern of the molecular ion and any bromine-containing fragments to confirm the presence of bromine.

    • Interpret the fragmentation pattern to provide further structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this compound. The causal explanations for the predicted spectral features are intended to provide a deeper understanding of the structure-property relationships. This document serves as a valuable starting point for any researcher embarking on the synthesis, purification, or application of this and related benzofuran derivatives.

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Exploratory

The Rising Therapeutic Potential of Brominated Benzofurans: A Technical Guide for Drug Discovery Professionals

Executive Summary The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] The introduction of bromine atoms to this v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] The introduction of bromine atoms to this versatile structure has been repeatedly shown to modulate and enhance its pharmacological properties, opening new avenues for the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of brominated benzofuran compounds, with a focus on their antimicrobial, antitumor, and neuroprotective potential. We will delve into the structure-activity relationships that govern their efficacy, present detailed experimental protocols for their evaluation, and discuss the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antihyperglycemic, and antiparasitic effects.[1] This inherent versatility makes the benzofuran scaffold an attractive starting point for the design and synthesis of new drug candidates. The focus of this guide, however, is on a specific and highly promising class of derivatives: the brominated benzofurans.

The Impact of Bromination: Enhancing Potency and Specificity

The strategic placement of bromine atoms on the benzofuran nucleus can profoundly influence the compound's physicochemical properties and its interaction with biological targets. Halogenation, and particularly bromination, has been demonstrated to significantly increase the anticancer activities of benzofuran derivatives.[3][4] This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity.[3]

Antimicrobial Activity: A Renewed Fight Against Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Brominated benzofurans have shown considerable promise as a new class of antimicrobial agents.

Antibacterial and Antifungal Efficacy

Numerous studies have highlighted the potent antibacterial and antifungal properties of brominated benzofuran derivatives. For instance, compounds with two bromo substituents on the C-5 position of the benzofuran ring and the C-4 position of a phenyl ring have demonstrated excellent antibacterial activity against a range of bacterial strains.[1][5] Similarly, certain brominated benzofurans have exhibited remarkable antifungal activity, in some cases comparable or superior to existing antifungal drugs.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of brominated benzofurans is intricately linked to their substitution patterns. Key SAR findings include:

  • Position of Bromine: The location of the bromine atom on the benzofuran ring is a critical determinant of activity.

  • Presence of Other Substituents: The interplay between the bromine atom and other functional groups, such as hydroxyl or phenyl groups, can significantly impact the antimicrobial spectrum and potency. For example, a hydroxyl group at the C-6 position of the benzofuran ring has been identified as being crucial for antibacterial activity in some derivatives.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of brominated benzofuran compounds against bacterial and fungal strains.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic/antifungal.

  • Negative control (medium with solvent).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antitumor Activity: Targeting Cancer Cell Proliferation

The quest for more effective and selective anticancer agents is a driving force in modern drug discovery. Brominated benzofurans have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[3][4][6]

Cytotoxicity and Apoptosis Induction

Studies have shown that the introduction of bromine to the benzofuran scaffold can lead to a marked increase in cytotoxicity towards cancer cells, often with selectivity over normal cells.[6] For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been shown to possess remarkable cytotoxic activity against leukemia cells.[3] The mechanism of action for some of these compounds involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[6]

Mechanism of Action: DNA Interaction

Biochemical assays have suggested that some brominated benzofuran derivatives may exert their anticancer effects by interacting with DNA.[6] This interaction can inhibit the action of essential enzymes like topoisomerase, which are involved in DNA replication and repair, ultimately leading to cell death.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HeLa, K562).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the brominated benzofuran compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. Benzofuran derivatives have been investigated for their potential neuroprotective effects.[7][8]

Antioxidant and Anti-excitotoxic Properties

Some benzofuran derivatives have demonstrated significant neuroprotective action against excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters.[7] Additionally, their antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation, contribute to their neuroprotective potential.[7]

Inhibition of β-Amyloid Aggregation

A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques in the brain. Certain benzofuran-based compounds have shown a potent inhibitory effect on the aggregation of Aβ peptides, suggesting a potential therapeutic strategy for this devastating disease.[7][8]

Experimental Protocol: Neuroprotection Assay against NMDA-induced Excitotoxicity

This protocol assesses the ability of brominated benzofuran compounds to protect primary cultured neurons from excitotoxic damage induced by N-methyl-D-aspartate (NMDA).

Materials:

  • Primary cultured rat cortical neuronal cells.

  • Neurobasal medium supplemented with B27.

  • NMDA solution.

  • Test compounds dissolved in a suitable solvent.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Procedure:

  • Culture the primary cortical neurons in appropriate plates.

  • Pre-treat the neurons with various concentrations of the test compounds for a specific duration.

  • Expose the neurons to a toxic concentration of NMDA for a defined period.

  • Measure the amount of LDH released into the culture medium, which is an indicator of cell death.

  • Calculate the percentage of neuroprotection conferred by the test compounds compared to the NMDA-treated control.

Synthesis of Brominated Benzofuran Derivatives

The synthesis of brominated benzofuran derivatives can be achieved through various chemical strategies. A common approach involves the bromination of a pre-formed benzofuran ring system using brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform.[6][9] The choice of brominating agent and reaction conditions can influence the position and degree of bromination.

General Procedure for Bromination using Bromine

Method:

  • Dissolve the starting benzofuran derivative in a suitable solvent (e.g., chloroform or acetic acid).

  • Add a solution of bromine in the same solvent dropwise with stirring.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired brominated benzofuran compound.[6]

Data Presentation

Table 1: Antimicrobial Activity of Selected Brominated Benzofuran Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.39[1]
Compound BMethicillin-resistant Staphylococcus aureus (MRSA)0.78[1]
Compound CCandida albicans1.6 - 12.5[1]
Dibromo DerivativeVarious bacterial strains29.76 - 31.96 (mmol/L)[1]

Table 2: Cytotoxic Activity of Selected Brominated Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Brominated Derivative 1K562 (Leukemia)5[3]
Brominated Derivative 2HL60 (Leukemia)0.1[3]
BNC105Various cancer cell linesPotent and selective[9]

Visualizations

Biological_Activities Brominated_Benzofuran Brominated Benzofuran Compounds Antimicrobial Antimicrobial Activity Brominated_Benzofuran->Antimicrobial Exhibits Antitumor Antitumor Activity Brominated_Benzofuran->Antitumor Exhibits Neuroprotective Neuroprotective Effects Brominated_Benzofuran->Neuroprotective Exhibits Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Cytotoxicity Cytotoxicity Antitumor->Cytotoxicity Apoptosis Apoptosis Induction Antitumor->Apoptosis DNA_Interaction DNA Interaction Antitumor->DNA_Interaction Antioxidant Antioxidant Neuroprotective->Antioxidant Anti_excitotoxic Anti-excitotoxic Neuroprotective->Anti_excitotoxic Abeta_Inhibition Aβ Aggregation Inhibition Neuroprotective->Abeta_Inhibition SAR_Workflow Start Start: Benzofuran Scaffold Synthesis Synthesis of Brominated Derivatives Start->Synthesis Screening Biological Screening (Antimicrobial, Antitumor, etc.) Synthesis->Screening Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Optimization Lead Optimization (Further Synthesis) Lead_Identification->Optimization End End: Potent Drug Candidate Lead_Identification->End Optimization->Screening Iterative Process

Caption: A typical workflow for the discovery and optimization of brominated benzofuran drug candidates.

Conclusion and Future Directions

Brominated benzofuran compounds represent a highly promising and versatile class of molecules with significant potential for the development of new drugs. Their demonstrated efficacy in antimicrobial, antitumor, and neuroprotective assays, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for future research. Further exploration of their mechanisms of action, optimization of their pharmacokinetic and pharmacodynamic properties, and evaluation in preclinical and clinical studies are warranted to fully realize their therapeutic potential. This guide serves as a starting point for researchers to delve into this exciting area of medicinal chemistry and contribute to the discovery of novel and effective treatments for a range of human diseases.

References

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Foundational

The Benzofuran-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Abstract The benzofuran-2-carboxylic acid core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a foundational building block for a dive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran-2-carboxylic acid core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a foundational building block for a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and therapeutic applications of benzofuran-2-carboxylic acids. We will delve into the mechanistic underpinnings of key synthetic strategies, explore the structure-activity relationships of prominent derivatives, and provide detailed protocols for both synthesis and biological evaluation. This guide is intended to be a practical resource, empowering researchers to leverage the full potential of this remarkable scaffold in the pursuit of novel therapeutics.

Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Moiety

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural component of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a carboxylic acid group at the 2-position of the benzofuran ring provides a critical handle for chemical modification and a key pharmacophoric feature that can interact with biological targets. This carboxylic acid group allows for the facile formation of esters, amides, and other derivatives, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Derivatives of benzofuran-2-carboxylic acid have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3] This broad bioactivity profile has established the benzofuran-2-carboxylic acid scaffold as a highly sought-after starting point for the design and development of novel therapeutic agents.

Synthetic Strategies for Benzofuran-2-Carboxylic Acids

The construction of the benzofuran-2-carboxylic acid core can be achieved through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern on the benzofuran ring and the availability of starting materials. Here, we will discuss two of the most robust and widely employed strategies: the Perkin Rearrangement and transition-metal-catalyzed cyclizations.

The Perkin Rearrangement: A Classic Approach

The Perkin rearrangement, first reported in 1870, is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[4] This reaction proceeds via a base-catalyzed ring contraction of the coumarin core.

Causality of Experimental Choices: The choice of a strong base, typically sodium or potassium hydroxide, is crucial for initiating the reaction by promoting the hydrolytic cleavage of the lactone ring of the coumarin. The subsequent intramolecular nucleophilic substitution is facilitated by the generation of a phenoxide, which is a potent nucleophile. The reaction is often performed in an aqueous or alcoholic solvent to ensure the solubility of the base and the coumarin starting material. Microwave irradiation has been shown to significantly accelerate this rearrangement, reducing reaction times from hours to minutes.[2]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes the synthesis of a generic benzofuran-2-carboxylic acid from a 3-bromocoumarin derivative.

Materials:

  • Substituted 3-bromocoumarin (1.0 eq)

  • Sodium hydroxide (3.0 eq)

  • Water

  • Methanol

  • Hydrochloric acid (1 M)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • In a 10 mL microwave reactor vial, dissolve the 3-bromocoumarin (1.0 mmol) in a mixture of water (2 mL) and methanol (2 mL).

  • Add sodium hydroxide (3.0 mmol, 120 mg) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After cooling to room temperature, carefully open the vial and transfer the contents to a beaker.

  • Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure benzofuran-2-carboxylic acid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting coumarin spot and the appearance of the more polar carboxylic acid product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Palladium-Copper Co-Catalyzed Sonogashira Coupling and Cyclization

A more modern and versatile approach to substituted benzofuran-2-carboxylic acids involves a palladium- and copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[3] This methodology allows for the introduction of a wide variety of substituents at the 3-position of the benzofuran ring.

Causality of Experimental Choices: The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction. The palladium catalyst is essential for the oxidative addition to the aryl iodide and the subsequent reductive elimination steps of the catalytic cycle. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of base, typically an amine such as triethylamine, is critical for scavenging the HI generated during the reaction and for the deprotonation of the terminal alkyne. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol can be promoted by a base or a transition metal catalyst.

Diagram: Synthesis of Benzofuran-2-Carboxylic Acid via Sonogashira Coupling

G cluster_synthesis Sonogashira Coupling & Cyclization start o-Iodophenol + Terminal Alkyne coupling Pd/Cu Catalysis (Sonogashira Coupling) start->coupling intermediate 2-Alkynylphenol Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Benzofuran cyclization->product carboxylation Carboxylation product->carboxylation final_product Benzofuran-2-carboxylic Acid Derivative carboxylation->final_product

Caption: A generalized workflow for the synthesis of benzofuran-2-carboxylic acid derivatives via Sonogashira coupling.

Medicinal Chemistry Applications of Benzofuran-2-Carboxylic Acids

The benzofuran-2-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent and selective therapeutic agents across multiple disease areas.

Anti-inflammatory Agents: Targeting the Arachidonic Acid Cascade

A significant number of benzofuran-2-carboxylic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The acidic carboxylate group is a common feature of many NSAIDs, as it mimics the carboxylic acid of arachidonic acid, the substrate for cyclooxygenase (COX) enzymes.[1] By inhibiting COX-1 and/or COX-2, these compounds block the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Some benzofuran derivatives have shown selective inhibition of COX-2, which is an attractive therapeutic strategy as it may reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[5]

Diagram: Mechanism of Action of Benzofuran-based COX Inhibitors

G cluster_moa COX Inhibition Pathway arachidonic Arachidonic Acid cox COX-1 / COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation bfca Benzofuran-2-carboxylic Acid Derivative bfca->cox G cluster_tcr TCR Signaling Pathway tcr TCR Activation kinases Downstream Kinases (e.g., Lck, ZAP70) tcr->kinases tcell_activation T-Cell Activation & Effector Function kinases->tcell_activation lyp LYP (PTPN22) lyp->kinases Dephosphorylation bfca_lyp Benzofuran-2-carboxylic Acid Derivative bfca_lyp->lyp

Caption: LYP negatively regulates TCR signaling; its inhibition by benzofuran-2-carboxylic acid derivatives can enhance T-cell activation.

Conclusion and Future Perspectives

The benzofuran-2-carboxylic acid scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The examples highlighted in this guide, from anti-inflammatory COX inhibitors to anticancer agents targeting NF-κB and LYP, underscore the broad therapeutic potential of this privileged core.

Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced synthetic methodologies to access increasingly complex and diverse chemical matter. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation drugs based on the benzofuran-2-carboxylic acid framework. This guide provides a solid foundation for researchers to contribute to this exciting and impactful field of drug discovery.

References

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A REVIEW ON DESIGN AND EVALUATION OF NSAID PRODRUG WITH MINIMIZED GASTRIC IRRITATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(10), 4734-4740.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). European Journal of Medicinal Chemistry, 262, 115888.
  • Inhibitory effect of benzofuran compound on cyclooxygenase. (2009). Archives of Pharmacal Research, 32(5), 731-737.
  • Creative Diagnostics. (n.d.). TCR Signaling Pathway. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). Bioorganic & Medicinal Chemistry Letters, 25(12), 2547-2553.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2011). Molecules, 16(7), 5899-5908.

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Exploratory

Unlocking the Therapeutic Promise of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry The benzofuran nucleus, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a cornerstone in the architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Nature has repeatedly utilized this scaffold in a variety of biologically active compounds, and medicinal chemists have continued to exploit its versatile features to design novel therapeutics.[3] Derivatives of benzofuran have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, and notably, antitumor properties.[2][3][4] This inherent biological promiscuity makes the benzofuran core a fertile ground for drug discovery and development, offering the potential for new treatments across a spectrum of diseases. This guide will delve into the specific pharmacological potential of a promising, yet underexplored derivative: 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid .

Introduction to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid: A Molecule of Interest

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is a synthetic derivative characterized by three key functional groups that are hypothesized to significantly influence its pharmacological profile: the benzofuran core, a bromine atom at the 7-position, and a carboxylic acid at the 2-position.

  • The Benzofuran Core: As established, this bicyclic system is a well-known pharmacophore.

  • The 2-Carboxylic Acid Moiety: The presence of a carboxylic acid group at the C-2 position is a critical feature. Preliminary studies on other benzofuran compounds have indicated that an ester group at this position is a key site for cytotoxic activity.[5] The carboxylic acid itself can participate in crucial hydrogen bonding interactions with biological targets and can be a handle for further chemical modification to improve pharmacokinetic properties.

  • The 7-Bromo Substitution: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. The presence of a bromine atom can increase lipophilicity, potentially improving membrane permeability, and can also lead to specific electronic and steric interactions with target proteins.[6]

  • The 3-Methyl Group: The methyl group at the C-3 position can influence the molecule's conformation and metabolic stability.

Given these structural features, and drawing parallels from existing research on related benzofuran derivatives, we will explore the most promising avenues for the pharmacological application of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, with a primary focus on its potential as an anticancer and anti-inflammatory agent.

Anticancer Potential: A Primary Therapeutic Hypothesis

The pursuit of novel anticancer agents is a paramount challenge in modern medicine.[1] Benzofuran derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][3][5]

Mechanistic Rationale and Supporting Evidence

The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. While the precise mechanism of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is yet to be elucidated, we can infer potential pathways based on related structures:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. Studies on other benzofuran derivatives have shown that they can induce apoptosis in cancer cells.[1] For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce their apoptosis.[1]

  • Enzyme Inhibition: Certain benzofuran-carboxylic acid hybrids have been identified as potent inhibitors of carbonic anhydrases, particularly the cancer-related isoform hCA IX.[4] This enzyme plays a role in tumor progression and its inhibition is a validated anticancer strategy.

  • Kinase Inhibition: Some substituted benzofurans have been found to inhibit protein kinases, such as Src kinase, which are often dysregulated in cancer.[5]

The presence of the bromine atom in our molecule of interest is particularly noteworthy. Structure-activity relationship (SAR) analyses of other benzofuran derivatives have indicated that the introduction of a bromine atom can increase cytotoxicity.[6]

Proposed Experimental Workflow for Anticancer Evaluation

To systematically evaluate the anticancer potential of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a multi-tiered experimental approach is recommended.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Initial Cytotoxicity Screening (MTT/MTS Assay) B Apoptosis Assays (Annexin V/PI, Caspase Activity) A->B Active D Target Identification (Kinase/Enzyme Profiling) A->D Active E Xenograft Mouse Model A->E Highly Potent C Cell Cycle Analysis (Flow Cytometry) B->C D->E Promising Target F Toxicity Studies E->F

Figure 1: Proposed workflow for evaluating the anticancer potential.
Detailed Experimental Protocols

Protocol 2.3.1: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, K562) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2.3.2: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Assay: Use a commercially available caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay) following the manufacturer's instructions.[6]

  • Fluorescence Measurement: Measure the fluorescence to quantify caspase-3/7 activity. An increase in fluorescence indicates apoptosis induction.

Anti-inflammatory Potential: A Secondary Therapeutic Avenue

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Benzofuran derivatives have been reported to possess anti-inflammatory properties.[2][7]

Mechanistic Rationale and Supporting Evidence

The anti-inflammatory effects of benzofurans are often linked to the modulation of inflammatory pathways. For instance, some benzofuran compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7] Overproduction of NO is a hallmark of inflammation. The molecular docking studies of some active benzofurans have shown that they can bind to the active site of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.[7]

Proposed Experimental Workflow for Anti-inflammatory Evaluation

anti_inflammatory_workflow cluster_invitro_inflammation In Vitro Assessment cluster_invivo_inflammation In Vivo Models G NO Production Assay (Griess Reagent) H Cytokine Profiling (ELISA for TNF-α, IL-6) G->H Active I iNOS Expression Analysis (Western Blot/qPCR) H->I J Carrageenan-induced Paw Edema I->J Mechanism Confirmed K LPS-induced Systemic Inflammation J->K

Figure 2: Proposed workflow for investigating anti-inflammatory activity.
Detailed Experimental Protocols

Protocol 3.3.1: Nitric Oxide (NO) Production Assay

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Synthesis and Characterization

The synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid can be approached through various established methods for benzofuran synthesis. A common route involves the Perkin rearrangement of a corresponding 3-bromocoumarin.[8]

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
LogP~3.0
pKa~3.5-4.5

Note: These are predicted values and require experimental verification.

The synthesized compound must be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Future Directions and Conclusion

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid stands as a molecule with significant, albeit largely unexplored, pharmacological potential. Based on the robust body of evidence supporting the therapeutic activities of the benzofuran scaffold, particularly when functionalized with a carboxylic acid and a halogen, this compound warrants thorough investigation. The proposed experimental workflows provide a clear roadmap for elucidating its anticancer and anti-inflammatory properties. The insights gained from these studies will not only define the therapeutic utility of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the promising class of benzofuran derivatives.

References

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Foundational

The Multifaceted Biological Significance of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Introduction: The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological significance of benzofuran derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. We will delve into the synthetic strategies, detailed experimental protocols for activity assessment, and the intricate molecular mechanisms that underpin their therapeutic potential.

Part 1: The Anticancer Potential of Benzofuran Derivatives

Benzofuran derivatives have emerged as a significant class of cytotoxic agents with activity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Case Study: 2-(3',4',5'-Trimethoxybenzoyl)benzofuran Derivatives as Tubulin Polymerization Inhibitors

A notable class of anticancer benzofuran derivatives features a 2-(3',4',5'-trimethoxybenzoyl) moiety. These compounds have been shown to exert their potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[1][2]

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their constant polymerization and depolymerization are vital for chromosome segregation during mitosis.[3] Small molecules that disrupt this dynamic equilibrium are potent anticancer agents.[4] Certain 2-(3',4',5'-trimethoxybenzoyl)benzofuran derivatives bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[2][5] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6]

cluster_0 Microtubule Dynamics cluster_1 Intervention by Benzofuran Derivative cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Tubulin Dimers Depolymerization Benzofuran_Derivative 2-(3',4',5'-trimethoxybenzoyl) benzofuran Benzofuran_Derivative->Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocol: Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)benzofuran Derivatives

This protocol describes a general one-step condensation method for synthesizing these potent anticancer agents.[7]

Materials:

  • Appropriately substituted salicylaldehyde or 2-hydroxyacetophenone

  • 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted salicylaldehyde or 2-hydroxyacetophenone in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • To this stirred suspension, add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone.

  • Heat the reaction mixture to reflux and maintain for a duration determined by thin-layer chromatography (TLC) monitoring to indicate the consumption of starting materials.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-(3',4',5'-trimethoxybenzoyl)benzofuran derivative.

Experimental Protocol: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[8][9]

Materials:

  • MCF-7 human breast cancer cell line (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzofuran derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Drug Treatment: Prepare serial dilutions of the benzofuran derivative in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Quantitative Data: Anticancer Activity of Benzofuran Derivatives
Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
2-(3',4',5'-trimethoxybenzoyl)-7-N-hydroxyacrylamide benzofuranA549 (Lung)MTT0.005-0.023[1]
2-(3',4',5'-trimethoxybenzoyl)-7-N-hydroxypropiolamide benzofuranA549 (Lung)MTT0.0004-0.019[1]
2-(3',4',5'-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanVariousNot SpecifiedNanomolar concentrations[2]
2-salicyloylbenzofuran derivative 8hMRSAAgar dilution0.12 (mM)[10]

Part 2: Antimicrobial Activity of Benzofuran Derivatives

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Bacterial Cell Integrity and Function

The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation. However, it is believed that their lipophilic nature allows them to penetrate bacterial cell membranes, leading to disruption of membrane integrity and vital cellular processes. Structure-activity relationship studies have shown that the presence and position of certain substituents on the benzofuran ring are crucial for their antimicrobial efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Benzofuran derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzofuran derivative in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

cluster_0 Experimental Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination End End MIC Determination->End cluster_0 STING Signaling Pathway cluster_1 Benzofuran Intervention Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus Translocates to Type I IFNs Type I IFNs Nucleus->Type I IFNs Induces Transcription Benzofuran_Agonist Benzofuran_Agonist Benzofuran_Agonist->STING Directly Activates

Caption: Activation of the STING pathway by a benzofuran agonist.

Conclusion

The benzofuran scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The derivatives discussed in this guide highlight the broad spectrum of biological activities associated with this chemical class. From potent anticancer agents that disrupt fundamental cellular processes to novel antimicrobial and antiviral compounds, benzofurans continue to be a rich source of inspiration for medicinal chemists. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to further explore the therapeutic potential of these remarkable molecules and to accelerate the discovery of new drugs to address unmet medical needs.

References

  • Nanoparticle‐Mediated STING Activation for Cancer Immunotherapy. (2023). Advanced Science.
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  • Synthesis and biological evaluation of 2-(3 ',4 ',5 '-trimethoxybenzoyl)-3-N, N-dimethylamino benzo[b] furan derivatives as inhibitors of tubulin polymerization. (n.d.).
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Exploratory

Solubility of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in common lab solvents

An In-Depth Technical Guide Solubility Profile of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in Common Laboratory Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative of interest in synthetic chemistry and drug discovery. Understanding the solubility of this compound is paramount for its effective use in reaction design, purification, formulation, and biological screening. This document outlines the theoretical principles governing its solubility based on its molecular structure and presents a detailed, field-proven experimental workflow for its empirical determination. We provide illustrative solubility data in a range of common laboratory solvents, from nonpolar to polar protic and aprotic, to guide researchers in practical applications. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.

Introduction: The Critical Role of Solubility

Benzofuran derivatives are a class of heterocyclic compounds widely found in natural products and synthetic materials, exhibiting a diverse array of pharmacological activities.[1] The specific compound, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, represents a potentially valuable building block in medicinal chemistry.[2] The success of any chemical entity in a drug development pipeline, from initial synthesis to final formulation, is fundamentally dependent on its solubility. Poor aqueous solubility can hinder absorption and bioavailability, while an uncharacterized solubility profile in organic solvents can complicate synthesis, purification, and the preparation of stock solutions for screening.[3]

This guide serves as a foundational resource for scientists and researchers, providing both a predictive framework and a practical, robust methodology for determining the solubility of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. By understanding and quantifying its behavior in various solvent systems, researchers can streamline workflows, avoid experimental pitfalls, and accelerate the pace of discovery.

Physicochemical Properties and Predictive Solubility Analysis

The solubility of a molecule is governed by its structure, polarity, and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a useful starting point for any solubility investigation.[4] An analysis of the structure of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid allows for a qualitative prediction of its solubility.

The molecule can be deconstructed into four key regions, each contributing to its overall physicochemical properties:

  • Benzofuran Core: This bicyclic aromatic system is largely nonpolar and hydrophobic. It will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-stacking.

  • Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O).[5] This group is responsible for its acidic nature and will dominate interactions with polar protic solvents like water, alcohols, and acetic acid.[5] Its presence suggests that solubility will be highly pH-dependent in aqueous media, increasing significantly in basic solutions (pH > pKa) due to the formation of the highly soluble carboxylate salt.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's overall molecular weight and polar surface area. While it can participate in dipole-dipole interactions, its primary effect is often to decrease solubility in very nonpolar solvents compared to an unsubstituted analog.

  • Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group that contributes to the hydrophobic character of the molecule.

Based on this analysis, we can predict that the compound will exhibit limited solubility in nonpolar solvents like hexane, moderate solubility in polar aprotic solvents that can accept hydrogen bonds, and potentially good solubility in polar protic solvents, especially those that can effectively solvate the carboxylic acid group.

cluster_main Molecular Structure Analysis: 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid cluster_groups Compound C₁₀H₇BrO₃ Benzofuran Benzofuran Core (Aromatic, Nonpolar) Compound->Benzofuran Favors nonpolar & aromatic solvents CarboxylicAcid Carboxylic Acid (Polar, H-Bonding, Acidic) Compound->CarboxylicAcid Dominates interaction with polar protic solvents (e.g., alcohols, water) Bromo Bromo Group (Increases MW, Polar) Compound->Bromo Reduces solubility in very nonpolar solvents Methyl Methyl Group (Nonpolar, Lipophilic) Compound->Methyl Increases lipophilicity, favors nonpolar solvents

Caption: Key functional groups of the target compound and their influence on solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate, actionable solubility data. The equilibrium shake-flask method is a gold-standard technique due to its reliability and direct measurement of thermodynamic solubility.[6]

Rationale for Solvent Selection

To build a comprehensive solubility profile, a panel of solvents with diverse properties is required. The chosen solvents should span the full range of polarity and hydrogen bonding capability typically encountered in a laboratory setting.

SolventTypePolarity IndexDielectric Constant (ε)Rationale
Hexane Nonpolar0.11.9Represents aliphatic hydrocarbon solvents used in synthesis and chromatography.
Toluene Nonpolar (Aromatic)2.42.4Represents aromatic hydrocarbon solvents; tests π-stacking interactions.
Dichloromethane (DCM) Polar Aprotic3.19.1A common, moderately polar solvent for organic reactions.
Ethyl Acetate (EtOAc) Polar Aprotic4.46.0A common solvent for extraction and chromatography with H-bond accepting ability.
Acetone Polar Aprotic5.121A highly polar, water-miscible solvent.
Acetonitrile (ACN) Polar Aprotic5.837.5A highly polar solvent common in HPLC and synthesis.
Isopropanol (IPA) Polar Protic3.918A common alcohol solvent.
Ethanol (EtOH) Polar Protic4.324.3A highly polar alcohol, widely used in crystallization and as a vehicle.
Methanol (MeOH) Polar Protic5.132.6The most polar common alcohol solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.247A powerful, highly polar aprotic solvent, often used for creating high-concentration stock solutions.[7][8][9][10]
Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure that a true equilibrium is reached and measured, which is the cornerstone of a trustworthy solubility determination. The inclusion of visual confirmation of excess solid at the end of the experiment validates that the solution was indeed saturated.

prep 1. Preparation Add excess solid to a known volume of solvent. equil 2. Equilibration Agitate at constant temp. (e.g., 24-48h at 25°C). prep->equil Seal vials tightly sep 3. Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid. equil->sep Ensure no temp. change dilute 4. Dilution & Analysis Prepare serial dilutions of the supernatant. Quantify via UV-Vis/HPLC. sep->dilute Avoid disturbing pellet/solid calc 5. Calculation Determine concentration (mg/mL) from calibration curve. dilute->calc validate 6. Validation Visually confirm excess solid remains in original vial. calc->validate Cross-reference

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the steps for determining the solubility in a single solvent. The process must be repeated for each solvent in the panel.

  • Preparation:

    • Accurately weigh approximately 10-20 mg of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid into a 2 mL glass vial.

    • Using a calibrated pipette, add 1.0 mL of the selected solvent to the vial.

    • Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on a rotating wheel or orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

    • Causality: Constant temperature is critical as solubility is a temperature-dependent property. Fluctuation can lead to erroneous results.

    • Agitate the slurry for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached between the solid and solution phases.[6] This is often the rate-limiting step but is non-negotiable for accuracy.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

    • Alternative: Filter the suspension through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). The first few drops should be discarded to saturate the filter membrane and avoid analyte loss.

  • Sample Analysis (Quantification):

    • Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a clean vial.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC, or the test solvent itself for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[11] HPLC is preferred for its higher sensitivity and ability to separate the analyte from any potential impurities.

  • Calculation and Validation:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the solubility, typically expressed in mg/mL or µg/mL.

    • Visually inspect the original vial to confirm that a small amount of solid material remains. This is the final validation that the solution was indeed saturated. If no solid remains, the experiment must be repeated with a larger initial amount of compound.

Expected Solubility Profile (Illustrative Data)

The following table presents an illustrative solubility profile for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid based on the chemical principles discussed. These values are intended as a practical guide for initial experimental design.

SolventSolvent TypeExpected Solubility (mg/mL at 25°C)Classification
HexaneNonpolar< 0.1Insoluble
TolueneNonpolar (Aromatic)1 - 5Sparingly Soluble
DichloromethanePolar Aprotic10 - 30Soluble
Ethyl AcetatePolar Aprotic10 - 30Soluble
AcetonePolar Aprotic30 - 100Freely Soluble
AcetonitrilePolar Aprotic5 - 15Soluble
IsopropanolPolar Protic10 - 30Soluble
EthanolPolar Protic30 - 100Freely Soluble
MethanolPolar Protic> 100Very Soluble
DMSOPolar Aprotic> 100Very Soluble

Interpretation and Practical Applications

  • For Synthesis: The high solubility in polar aprotic solvents like Acetone and polar protic solvents like Methanol and Ethanol suggests these are excellent candidates for reaction media. Conversely, the insolubility in Hexane indicates it is an ideal anti-solvent for precipitating or crystallizing the product from a reaction mixture.

  • For Purification: A combination of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) and a "poor" solvent (e.g., Hexane) would be a logical starting point for developing a recrystallization procedure.

  • For Biological Screening: The very high solubility in DMSO makes it the solvent of choice for preparing high-concentration stock solutions for high-throughput screening (HTS) campaigns. The good solubility in ethanol may be useful for certain in-vivo formulations.

Safety Precautions

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid should be handled in accordance with good laboratory practices. As with any chemical, a substance-specific Safety Data Sheet (SDS) must be consulted prior to handling.[12][13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

Conclusion

This guide has detailed the theoretical and practical considerations for determining the solubility of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. The molecular structure, with its combination of a nonpolar benzofuran core and a highly polar carboxylic acid group, results in a nuanced solubility profile. It is predicted to be largely insoluble in nonpolar aliphatic solvents but exhibits increasing solubility in polar aprotic and polar protic solvents. The robust, self-validating experimental protocol provided herein offers a reliable path to generating the precise data needed to effectively utilize this compound in research and development, from synthetic route optimization to formulation for biological assessment.

References

  • American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from American Elements website. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound. WO2005116635A1.
  • PubChem. (n.d.). 4-Bromo-7-methyl-benzofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 7-Bromo-4-methyl-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Scribd. (n.d.). Predicting Carboxylic Acid Solubility. [Link]

  • Mansoura University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • ResearchGate. (2020). Reactivity of Benzofuran Derivatives. [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link]

  • National Institutes of Health. (2018). Perspectives in solubility measurement and interpretation. [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Britannica. (2026). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

  • NISCAIR. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • IRJPS. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction and Significance 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is a valuable heterocyclic compound, representing a key structural motif in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is a valuable heterocyclic compound, representing a key structural motif in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a bromine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position provides a unique scaffold for further chemical modification and the development of novel therapeutic agents and functional materials.

This document provides a comprehensive, three-step synthetic guide to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, starting from commercially available 3-bromosalicylaldehyde. The synthesis involves an initial O-alkylation, followed by a base-catalyzed intramolecular cyclization, and concludes with the hydrolysis of the resulting ester. Each step is detailed with theoretical justifications for the chosen reagents and conditions, ensuring a reproducible and scalable protocol.

Overall Synthetic Workflow

The synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is accomplished through a three-step sequence as illustrated below.

Synthetic Workflow start 3-Bromosalicylaldehyde step1_reagents Ethyl 2-bromopropionate, K₂CO₃, Acetonitrile start->step1_reagents Step 1: O-Alkylation intermediate1 Ethyl 2-(2-formyl-6-bromophenoxy)propanoate step1_reagents->intermediate1 step2_reagents Piperidine, Toluene intermediate1->step2_reagents Step 2: Intramolecular Cyclization intermediate2 Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate step2_reagents->intermediate2 step3_reagents 1. NaOH, EtOH/H₂O 2. HCl (aq) intermediate2->step3_reagents Step 3: Saponification final_product 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid step3_reagents->final_product

Figure 1: Overall synthetic route for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 2-(2-formyl-6-bromophenoxy)propanoate

This initial step involves the O-alkylation of 3-bromosalicylaldehyde with ethyl 2-bromopropionate. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenolic hydroxyl group is deprotonated by a weak base, potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then displaces the bromide from ethyl 2-bromopropionate in an SN2 reaction to form the desired ether linkage.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromosalicylaldehyde (10.0 g, 49.7 mmol, 1.0 equiv.), anhydrous potassium carbonate (20.6 g, 149 mmol, 3.0 equiv.), and acetonitrile (150 mL).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromopropionate (10.8 g, 59.7 mmol, 1.2 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the collected solids with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(2-formyl-6-bromophenoxy)propanoate as a pale yellow oil.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Role
3-Bromosalicylaldehyde201.0210.0 g49.7Starting Material
Ethyl 2-bromopropionate181.0310.8 g59.7Alkylating Agent
Potassium Carbonate138.2120.6 g149Base
Acetonitrile41.05150 mL-Solvent
Step 2: Synthesis of Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate

The second step is the crucial ring-forming reaction, which proceeds through a base-catalyzed intramolecular aldol-type condensation. The base, in this case, piperidine, deprotonates the α-carbon of the propionate moiety, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the ortho-formyl (aldehyde) group. The resulting alkoxide intermediate undergoes dehydration to form the stable aromatic benzofuran ring.

Protocol:

  • Dissolve the purified ethyl 2-(2-formyl-6-bromophenoxy)propanoate (from Step 1, e.g., 10.0 g, 33.2 mmol) in toluene (100 mL) in a 250 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Add piperidine (1.7 mL, 16.6 mmol, 0.5 equiv.) as the catalyst.

  • Heat the mixture to reflux (approximately 111°C) and continue heating for 4-6 hours, collecting the water that forms in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 50 mL) to remove the piperidine catalyst.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate as a solid.

Mechanism of Intramolecular Cyclization:

Cyclization_Mechanism cluster_0 Enolate Formation cluster_1 Intramolecular Attack cluster_2 Dehydration Intermediate 1 Ethyl 2-(2-formyl-6-bromophenoxy)propanoate Enolate Enolate Intermediate Intermediate 1->Enolate + Piperidine - Piperidinium Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Intermediate 2 Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate Alkoxide->Intermediate 2 - H₂O

Figure 2: Mechanism of the base-catalyzed intramolecular cyclization.

Step 3: Synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. The ester is hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to protonate the carboxylate salt and precipitate the final product.

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate (from Step 2, e.g., 5.0 g, 17.7 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

  • Add sodium hydroxide pellets (1.4 g, 35.4 mmol, 2.0 equiv.) to the solution.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid as a solid.

Summary of Key Data

StepProductStarting MaterialKey ReagentsSolventExpected Yield
1Ethyl 2-(2-formyl-6-bromophenoxy)propanoate3-BromosalicylaldehydeEthyl 2-bromopropionate, K₂CO₃Acetonitrile70-85%
2Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylateProduct from Step 1PiperidineToluene75-90%
37-Bromo-3-methyl-1-benzofuran-2-carboxylic acidProduct from Step 2NaOH, HClEthanol/Water>90%

References

  • Shaabani, A., Soleimani, E., & Maleki, A. (2007). A novel and efficient one-pot synthesis of 2-substituted benzofurans from phenols and α-halo ketones in water. Tetrahedron Letters, 48(31), 5479-5482.
  • Gaonkar, A. V., & Kirtany, J. K. (2007). A simple and convenient synthesis of 3-methylbenzofurans from 2-alkoxy- or 2-hydroxy-acetophenones. Indian Journal of Chemistry - Section B, 46(7), 1210-1212.
  • Coutts, S. J., & Wallace, T. W. (1996). A new synthesis of 2-acylbenzofurans. Tetrahedron, 52(4), 1261-1278.
  • Horning, E. C., & Horning, M. G. (1947). Aromatization Studies. V. The Synthesis of 3-Methylbenzofuran and Some of its Derivatives. Journal of the American Chemical Society, 69(8), 1907-1909.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
Application

Application Notes and Protocols: A Detailed Guide to the Laboratory Preparation of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Introduction: The Significance of Benzofuran Scaffolds in Drug Discovery Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzofuran Scaffolds in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[2] The targeted synthesis of specifically substituted benzofurans, such as 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, is of paramount importance for the exploration of new therapeutic agents. The introduction of a bromine atom at the 7-position and a methyl group at the 3-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive, field-proven protocol for the synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, the causality behind experimental choices, and a self-validating system for protocol integrity.

Strategic Overview of the Synthetic Pathway

The synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is efficiently achieved through a two-step process. The first step involves a Perkin-type condensation reaction between 3-bromosalicylaldehyde and ethyl 2-bromopropionate to form the intermediate, ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties & Hazards
3-Bromosalicylaldehyde1829-34-1C₇H₅BrO₂201.02Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
Ethyl 2-bromopropionate535-11-5C₅H₉BrO₂181.03Flammable liquid and vapor. Causes severe skin burns and eye damage. Lachrymator.[5][6][7]
Potassium Carbonate584-08-7K₂CO₃138.21Irritant. Causes serious eye irritation.
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Ethanol64-17-5C₂H₅OH46.07Highly flammable liquid and vapor. Causes serious eye irritation.
Sodium Hydroxide1310-73-2NaOH40.00Corrosive. Causes severe skin burns and eye damage.
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Brine (saturated NaCl solution)7647-14-5NaCl58.44Not hazardous.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Not hazardous.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Experimental Protocol

Part 1: Synthesis of Ethyl 7-Bromo-3-methyl-1-benzofuran-2-carboxylate

This initial step involves the formation of the benzofuran ring through a base-catalyzed condensation reaction.

Diagrammatic Workflow of Part 1

Synthesis_Part1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 3-Bromosalicylaldehyde 3-Bromosalicylaldehyde Reaction_Mixture Combine reactants in Acetonitrile 3-Bromosalicylaldehyde->Reaction_Mixture Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Reflux Heat to Reflux (82°C) Monitor by TLC Reaction_Mixture->Reflux Filtration Cool and Filter Reflux->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Filtration->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Concentration Remove solvent (Rotary Evaporator) Drying->Concentration Product_1 Ethyl 7-Bromo-3-methyl-1- benzofuran-2-carboxylate Concentration->Product_1

Caption: Workflow for the synthesis of the ester intermediate.

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromosalicylaldehyde (5.0 g, 24.9 mmol, 1.0 equiv.) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (10.3 g, 74.6 mmol, 3.0 equiv.) to the solution. The mixture will likely turn yellow.

  • While stirring, add ethyl 2-bromopropionate (5.4 g, 29.8 mmol, 1.2 equiv.) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the inorganic solids by filtration through a Büchner funnel. Wash the solid residue with ethyl acetate (3 x 20 mL).

  • Combine the filtrate and washings in a separatory funnel. Add deionized water (100 mL) and shake vigorously.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate, can be purified by column chromatography on silica gel if necessary.

Part 2: Hydrolysis of Ethyl 7-Bromo-3-methyl-1-benzofuran-2-carboxylate

The final step is the saponification of the ester to the desired carboxylic acid.

Diagrammatic Workflow of Part 2

Hydrolysis_Part2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ester_Intermediate Ethyl 7-Bromo-3-methyl-1- benzofuran-2-carboxylate Reaction_Mixture Combine reactants Ester_Intermediate->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture Ethanol_Water Ethanol/Water Ethanol_Water->Reaction_Mixture Reflux Heat to Reflux Monitor by TLC Reaction_Mixture->Reflux Evaporation Remove Ethanol Reflux->Evaporation Acidification Acidify with HCl (aq) to pH ~2 Evaporation->Acidification Precipitation Precipitate forms Acidification->Precipitation Isolation Filter and Wash solid Precipitation->Isolation Drying Dry the product Isolation->Drying Final_Product 7-Bromo-3-methyl-1- benzofuran-2-carboxylic acid Drying->Final_Product

Caption: Workflow for the hydrolysis to the final product.

Step-by-Step Procedure:

  • Dissolve the crude or purified ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate (from Part 1) in ethanol (80 mL) in a round-bottom flask.

  • Prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL) and add it to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining aqueous residue in water (50 mL).

  • Cool the aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum to yield the final compound as a solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization of the Final Product

The identity and purity of the synthesized 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group at the 3-position, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will show characteristic peaks for the carbon atoms of the benzofuran core, the methyl group, and the carboxylic acid.

  • IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch should be observed around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₀H₇BrO₃) should be observed, along with a characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and appropriate chemical-resistant gloves must be worn at all times.

Handling of Reagents:

  • Ethyl 2-bromopropionate is a lachrymator and corrosive; handle only in a well-ventilated fume hood.[5][7]

  • 3-Bromosalicylaldehyde is an irritant; avoid inhalation and contact with skin and eyes.[3][4]

  • Concentrated acids and bases are highly corrosive. Handle with extreme care.

Waste Disposal: All organic and halogenated waste should be disposed of in appropriately labeled waste containers in accordance with institutional and local regulations. Aqueous waste should be neutralized before disposal.

References

  • PubChem. 5-Bromosalicylaldehyde. Retrieved from [Link]

  • PubChem. Ethyl 2-bromopropionate. Retrieved from [Link]

  • Gawande, N. G., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-773.
  • Szychowski, K. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.

Sources

Method

Application Notes and Protocols: Investigating the Antimicrobial Potential of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Research The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. In...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. In this context, heterocyclic compounds have emerged as a fertile ground for identifying new pharmacophores. Among these, the benzofuran moiety is a prominent structural unit found in numerous biologically active natural products and synthetic compounds.[1][2][3] Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and, most notably, antimicrobial properties.[1][4][5]

The versatility of the benzofuran scaffold allows for extensive structural modifications to modulate its biological activity.[6] Structure-activity relationship (SAR) studies have frequently revealed that the introduction of specific substituents, such as halogens, onto the benzofuran ring can significantly enhance antimicrobial potency.[1] Particularly, electron-withdrawing groups have been shown to increase the efficacy of these compounds against various microbial strains.[1] This observation provides a strong rationale for the investigation of halogenated benzofuran derivatives as potential antimicrobial drug candidates.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in antimicrobial research. While this specific molecule is a novel candidate, the protocols outlined herein are based on established methodologies for assessing the antimicrobial properties of new chemical entities and are informed by the broader understanding of the benzofuran class of compounds.

Physicochemical Properties and Synthesis Overview

A critical first step in the evaluation of any new chemical entity is the understanding of its physicochemical properties and the feasibility of its synthesis.

Table 1: Physicochemical Properties of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (Predicted)

PropertyValueSignificance in Antimicrobial Screening
Molecular FormulaC₁₀H₇BrO₃Provides the exact elemental composition.
Molecular Weight271.06 g/mol Influences solubility and diffusion characteristics in assays.
LogP (Predicted)2.5 - 3.5Indicates lipophilicity, which can affect cell membrane penetration.
pKa (Predicted)3.0 - 4.0The acidic nature of the carboxylic acid group will influence solubility and potential interactions at physiological pH.
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and ethanol.Crucial for preparing stock solutions for biological assays.

The synthesis of benzofuran-2-carboxylic acid derivatives is well-documented in the chemical literature.[7][8] A common and effective method involves the Perkin rearrangement of 3-bromocoumarins in the presence of a base.[8] Alternative synthetic strategies, such as palladium-copper catalyzed intramolecular cyclization of iodophenols with terminal alkynes, also provide robust routes to this scaffold.[9] The specific synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid would likely involve starting materials such as a suitably substituted salicylaldehyde and an alpha-halo ester, followed by cyclization and functional group manipulation.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are designed to provide a comprehensive assessment of the antimicrobial activity of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. It is imperative that all experiments include appropriate positive and negative controls to ensure the validity of the results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, typically DMSO)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in DMSO (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.

  • Preparation of Inoculum: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after the addition of the inoculum.

    • Include a positive control (broth with a standard antibiotic), a negative control (broth with DMSO), and a sterility control (broth only).

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Table 2: Example MIC Data Presentation

MicroorganismGram StainTest Compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
S. aureus (ATCC 29213)Positive[Insert Data]Vancomycin[Insert Data]
E. coli (ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
P. aeruginosa (ATCC 27853)Negative[Insert Data]Gentamicin[Insert Data]
C. albicans (ATCC 90028)N/A (Fungus)[Insert Data]Fluconazole[Insert Data]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of the test compound that kills 99.9% of the initial microbial population.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration that results in no growth on the agar plate.

Visualizing the Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for screening novel compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow Figure 1: Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Test Compound (7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid) MIC MIC Determination (Broth Microdilution) Compound->MIC Evaluate inhibitory activity MBC_MFC MBC/MFC Determination MIC->MBC_MFC Assess cidal activity Toxicity Cytotoxicity Assay (e.g., against human cell lines) MBC_MFC->Toxicity Prioritize non-toxic hits Mechanism Mechanism of Action Studies Toxicity->Mechanism Investigate mode of action SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Rational design of analogs InVivo In Vivo Efficacy Models SAR->InVivo Test optimized compounds

Caption: Figure 1: A generalized workflow for the discovery and development of novel antimicrobial agents.

Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. Based on the activities of other antimicrobial compounds, several potential mechanisms of action for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid could be investigated.

Potential Mechanisms:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring could facilitate its insertion into the bacterial cell membrane, leading to depolarization and leakage of cellular contents.[5]

  • Inhibition of Cell Wall Synthesis: Some antimicrobial agents target enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Nucleic Acid Synthesis: The compound could interfere with DNA replication or RNA transcription.

  • Inhibition of Protein Synthesis: It may target bacterial ribosomes, preventing the translation of essential proteins.

The following diagram illustrates a hypothetical signaling pathway for a benzofuran derivative that disrupts the bacterial cell membrane.

Mechanism_of_Action Figure 2: Hypothetical Mechanism of Action Compound Benzofuran Derivative Membrane Bacterial Cell Membrane Compound->Membrane Intercalates into lipid bilayer Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Ion Leakage (K+, Na+) Disruption->Leakage Depolarization Membrane Depolarization Disruption->Depolarization ATP_Loss ATP Depletion Leakage->ATP_Loss Depolarization->ATP_Loss Cell_Death Cell Death ATP_Loss->Cell_Death

Caption: Figure 2: A proposed mechanism involving the disruption of the bacterial cell membrane.

Conclusion and Future Directions

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid represents a promising, yet unexplored, candidate for antimicrobial drug discovery. The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, and the presence of a bromine atom is often associated with enhanced biological activity. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for a systematic and rigorous evaluation of its antimicrobial potential.

Future research should focus on a comprehensive screening against a broad panel of clinically relevant and drug-resistant pathogens. Positive hits should be further investigated for their mechanism of action and potential for cytotoxicity. Subsequent lead optimization through medicinal chemistry efforts could further enhance the potency and drug-like properties of this promising molecular scaffold.

References

  • Asif, M. (2015). A review on pharmacological activities of benzofuran derivatives. Journal of Research in Medical and Dental Science, 3(4), 233-241.
  • Patel, R. V., et al. (2016). Design, Synthesis and Characterization of Benzofuran Derivatives for Anti-Bacterial Activity - A Research Article. International Journal of Pharmaceutical Sciences and Research, 7(12), 4867-4874.
  • Surakshitha, T., et al. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 345-350.
  • Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6035.
  • Al-Amiery, A. A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1375-1393.
  • Kumar, A., et al. (2014). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 4(63), 33245-33258.
  • Kossakowski, J., et al. (2010).
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Kossakowski, J., et al. (2010).
  • Tanimoto, H., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(5), 4501.
  • Sharma, V., et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • Various Inventors. (2019). Process for preparing benzofuran derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
  • Singh, P., et al. (2024).
  • Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(11), 4746–4762.
  • Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Editorial. (2024). Novel drug-designing approaches to combat antimicrobial resistance. Frontiers in Microbiology, 15.

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Application

The Versatile Scaffold: Application Notes for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in Synthetic Chemistry

Introduction: Unlocking the Potential of a Privileged Heterocycle The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged scaffold allows for the fine-tuning of its pharmacological profile. 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is a key synthetic intermediate, offering three distinct points for chemical modification: the carboxylic acid at the 2-position, the bromine atom at the 7-position, and the methyl group at the 3-position. This guide provides a comprehensive overview of the synthesis and synthetic utility of this versatile building block, with detailed protocols for its derivatization into novel chemical entities.

The presence of the bromine atom at the 7-position is particularly advantageous, as it serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The carboxylic acid function at the 2-position is readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.[3] This combination of reactive sites makes 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid a valuable tool for the generation of compound libraries for drug discovery and development.

Proposed Synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

While a direct, one-pot synthesis for this specific molecule is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established benzofuran synthesis methodologies.[4][5][6] The following protocol is a literature-informed pathway, starting from commercially available 3-bromophenol.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 3-Bromophenol B Ethyl 2-(3-bromophenoxy)propanoate A->B Ethyl 2-bromopropionate, K2CO3, Acetone C 2-(3-Bromophenoxy)propanoic acid B->C 1. NaOH, EtOH/H2O 2. HCl D 7-Bromo-3-methyl-1-benzofuran-2(3H)-one C->D PPA, heat E 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid D->E NBS, CCl4, AIBN (radical bromination) then hydrolysis

Caption: Proposed multi-step synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(3-bromophenoxy)propanoate

This initial step involves a Williamson ether synthesis to couple 3-bromophenol with an ethyl propionate derivative.

Parameter Value
Starting Materials 3-Bromophenol, Ethyl 2-bromopropionate, Potassium carbonate
Solvent Acetone
Temperature Reflux
Reaction Time 12-24 hours
Work-up Filtration, evaporation, aqueous work-up, and extraction
Purification Column chromatography (Silica gel, Hexane/Ethyl acetate gradient)

Step-by-Step Procedure:

  • To a stirred solution of 3-bromophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Add ethyl 2-bromopropionate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford ethyl 2-(3-bromophenoxy)propanoate.

Protocol 2: Hydrolysis to 2-(3-Bromophenoxy)propanoic acid

The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Step-by-Step Procedure:

  • Dissolve the ethyl 2-(3-bromophenoxy)propanoate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(3-bromophenoxy)propanoic acid.

Protocol 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The carboxylic acid undergoes an intramolecular cyclization to form the benzofuranone ring system.

Step-by-Step Procedure:

  • Add 2-(3-bromophenoxy)propanoic acid (1.0 eq.) to polyphosphoric acid (PPA) (10-20 eq. by weight).

  • Heat the mixture with stirring at 80-100 °C for 1-3 hours.

  • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 7-Bromo-3-methyl-1-benzofuran-2(3H)-one.

Protocol 4: Aromatization to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

The final step involves aromatization of the benzofuranone ring. A direct oxidation or a bromination-elimination sequence can be envisioned. A plausible method involves a radical bromination followed by hydrolysis and elimination.[1]

Step-by-Step Procedure:

  • Dissolve the 7-Bromo-3-methyl-1-benzofuran-2(3H)-one (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a light source (e.g., a 250W lamp) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • The resulting crude bromo-intermediate is then hydrolyzed by refluxing with aqueous sodium hydroxide, followed by acidification to yield the final product, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Applications in Synthetic Elaboration

The true value of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The following sections detail key transformations.

Application 1: Amide Bond Formation

The carboxylic acid moiety can be readily converted to a wide range of amides, which are prevalent in many biologically active compounds.[3]

Diagram of Amide Coupling Workflow

Amide Coupling Start 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid Activated Activated Ester Intermediate (e.g., acyl chloride, HATU-ester) Start->Activated Activating Agent (e.g., SOCl2, HATU) Product 7-Bromo-3-methyl-N-(R1,R2)-1-benzofuran-2-carboxamide Activated->Product Amine, Base Amine Primary or Secondary Amine (R1R2NH) Amine->Product

Caption: General workflow for the synthesis of benzofuran-2-carboxamides.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient peptide coupling reagent.

Parameter Value
Starting Materials 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, Amine
Coupling Reagent HATU
Base N,N-Diisopropylethylamine (DIPEA)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 2-12 hours

Step-by-Step Procedure:

  • Dissolve 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 2-12 hours until the reaction is complete (monitored by LC-MS or TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The 7-bromo substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[7] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

Diagram of Suzuki Coupling

Suzuki Coupling Start Ester of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid Product Ester of 7-Aryl/Heteroaryl-3-methyl-1-benzofuran-2-carboxylic acid Start->Product Boronic Aryl/Heteroaryl Boronic Acid or Ester Boronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling of a benzofuran-7-bromide derivative.

It is often advantageous to protect the carboxylic acid as an ester before performing the cross-coupling reaction to avoid potential side reactions.

Step-by-Step Procedure (Esterification):

  • Suspend 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours until esterification is complete (monitored by TLC).

  • Cool the mixture and remove the methanol under reduced pressure.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Step-by-Step Procedure (Suzuki Coupling):

Parameter Value
Starting Materials Methyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate, Arylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
Base Potassium carbonate or Cesium carbonate
Solvent 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture
Temperature 80-100 °C
Reaction Time 4-16 hours

Procedure:

  • To a degassed solution of methyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate (1.0 eq.) and the arylboronic acid (1.2-1.5 eq.) in a suitable solvent mixture (e.g., 1,4-dioxane/water 4:1), add the base (2.0-3.0 eq.) and the palladium catalyst (0.05-0.1 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 7-aryl-3-methyl-1-benzofuran-2-carboxylate.

  • The ester can be subsequently hydrolyzed back to the carboxylic acid if desired.

Potential Applications and Future Directions

Derivatives of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid are expected to have interesting biological profiles. The introduction of various amide functionalities and aryl groups allows for the systematic exploration of the chemical space around the benzofuran core. Given the known anticancer and antimicrobial activities of substituted benzofurans, these novel derivatives are promising candidates for screening in these therapeutic areas.[1][3] The structural motifs accessible from this intermediate are relevant to the development of kinase inhibitors, receptor antagonists, and other targeted therapies.

Conclusion

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid represents a highly valuable and versatile synthetic intermediate. Its strategic combination of a modifiable carboxylic acid and a cross-coupling-ready bromide on a biologically relevant scaffold provides a powerful platform for the generation of diverse and novel chemical entities. The protocols outlined in this guide, while based on established chemical principles and analogous transformations, provide a solid foundation for researchers to explore the rich chemistry of this promising building block.

References

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • Asif, M. (2019). A review on biological activities of benzofuran derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 8(1), 1-17.
  • Shridhar, D. R., et al. (1981). Synthesis and biological activity of some 3-methyl-2-substituted-benzofuran derivatives. Indian Journal of Chemistry - Section B, 20B(4), 311-314.
  • Organic Chemistry Portal. (n.d.). Benzofuran Synthesis. Retrieved from [Link]

  • Patil, S. A., et al. (2012). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 51B(5), 769-776.
  • ChemSynthesis. (n.d.). 3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Khan, I., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5).
  • Krawiecka, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4802. [Link]

  • Al-Hourani, B. J. (2013). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Journal of Chemical and Pharmaceutical Research, 5(12), 1045-1051.
  • Dawood, K. M. (2013). Benzofuran derivatives: A patent review.
  • Evren, A. E., et al. (2022). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 7(40), 35896-35911. [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmaceutical Research.
  • Johansson, H., et al. (2017). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 22(12), 2145. [Link]

  • Ma, S., et al. (2005). Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. The Journal of Organic Chemistry, 70(11), 4475-4478. [Link]

  • Khan, I., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26877. [Link]

  • Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28415-28419. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioorganic & Organic Chemistry, 1(2), 53-56.
  • Burke, S. D., & Matlin, S. A. (2015). Handbook of Reagents for Organic Synthesis: Reagents for Suzuki-Miyaura Coupling. John Wiley & Sons.
  • US Patent 3,577,427. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1205-1217. [Link]

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Method

Anwendungs- und Protokollhinweise: Derivatisierung von 7-Brom-3-methyl-1-benzofuran-2-carbonsäure für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden zur chemischen Modifikation (Derivatisierung) von 7-Brom-3-methyl-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden zur chemischen Modifikation (Derivatisierung) von 7-Brom-3-methyl-1-benzofuran-2-carbonsäure. Ziel ist die Erzeugung einer Bibliothek von strukturell verwandten Verbindungen zur Identifizierung neuer Leitstrukturen mit potenzieller therapeutischer Wirkung im Rahmen des biologischen Screenings.

Wissenschaftlicher Hintergrund und Rationale

Benzofuran-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorkommen.[1][2] Dazu zählen unter anderem antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][3][4] Die Ausgangsverbindung, 7-Brom-3-methyl-1-benzofuran-2-carbonsäure, stellt ein attraktives Grundgerüst für die Wirkstoffforschung dar. Die Carbonsäurefunktion an Position 2 ist ein idealer Angriffspunkt für chemische Modifikationen, um eine Vielzahl von Derivaten wie Ester, Amide und Hydrazide herzustellen.

Die Logik hinter dieser Derivatisierung ist zweifach:

  • Struktur-Wirkungs-Beziehungen (SAR): Durch die systematische Einführung verschiedener funktioneller Gruppen können die Struktur-Wirkungs-Beziehungen untersucht werden. Dies ermöglicht die Identifizierung von Strukturelementen, die für die biologische Aktivität und Selektivität entscheidend sind.

  • Physikochemische Eigenschaften: Die Modifikation der Carbonsäuregruppe beeinflusst maßgeblich die physikochemischen Eigenschaften der Moleküle, wie z. B. Lipophilie, Löslichkeit und Membrangängigkeit. Diese Faktoren sind entscheidend für die Pharmakokinetik und die Wirksamkeit eines potenziellen Medikaments.

Der folgende Arbeitsablauf skizziert die strategische Vorgehensweise von der Synthese der Derivate bis zu deren biologischer Evaluierung.

Derivatization Workflow Start Start Core_Molecule 7-Brom-3-methyl-1-benzofuran- 2-carbonsäure Start->Core_Molecule Derivatization Chemische Derivatisierung Core_Molecule->Derivatization Esters Ester Derivatization->Esters  Esterifizierung Amides Amide Derivatization->Amides  Amidkopplung Hydrazide Hydrazid Derivatization->Hydrazide  Hydrazinolyse Purification Reinigung & Charakterisierung (HPLC, NMR, MS) Esters->Purification Amides->Purification Hydrazide->Purification Screening Biologisches Screening Purification->Screening Anticancer Antikrebs Screening->Anticancer Antimicrobial Antimikrobiell Screening->Antimicrobial Anti_inflammatory Entzündungshemmend Screening->Anti_inflammatory Hit_ID Hit-Identifizierung Anticancer->Hit_ID Antimicrobial->Hit_ID Anti_inflammatory->Hit_ID

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Hit-Identifizierung.

Syntheseprotokolle

Die folgenden Protokolle beschreiben die Herstellung von drei Hauptklassen von Derivaten: Amide, Ester und das Hydrazid.

Synthese von Amiden über das Säurechlorid

Die Umwandlung der Carbonsäure in ein reaktiveres Säurechlorid ist eine gängige und effiziente Methode zur Synthese von Amiden.[5] Oxalylchlorid wird hier als Reagenz bevorzugt, da die Nebenprodukte (CO, CO₂ und HCl) gasförmig sind und leicht aus dem Reaktionsgemisch entfernt werden können. Eine katalytische Menge an Dimethylformamid (DMF) ist erforderlich, um das reaktive Vilsmeier-Reagenz zu bilden, welches die Reaktion initiiert.

Protokoll 2.1.1: Herstellung des Säurechlorids

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben mit Magnetrührer werden 1,0 g (ca. 3,7 mmol) 7-Brom-3-methyl-1-benzofuran-2-carbonsäure in 20 mL wasserfreiem Dichlormethan (DCM) suspendiert.

  • Reagenzzugabe: Fügen Sie unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) einen Tropfen wasserfreies DMF hinzu. Anschließend werden langsam 0,4 mL (ca. 4,6 mmol) Oxalylchlorid zugetropft.

  • Reaktion: Rühren Sie das Reaktionsgemisch bei Raumtemperatur. Die Reaktion wird durch die Gasentwicklung (Blasenbildung) angezeigt. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 1-3 Stunden).

  • Aufarbeitung: Entfernen Sie das Lösungsmittel und überschüssiges Oxalylchlorid vorsichtig im Vakuum (Rotationsverdampfer). Das zurückbleibende rohe 7-Brom-3-methyl-1-benzofuran-2-carbonylchlorid wird direkt im nächsten Schritt verwendet.

Protokoll 2.1.2: Amidkopplung

  • Vorbereitung: Lösen Sie das rohe Säurechlorid aus dem vorherigen Schritt in 20 mL wasserfreiem DCM. Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Nukleophilzugabe: In einem separaten Gefäß wird eine Lösung von 1,1 Äquivalenten des gewünschten Amins und 1,2 Äquivalenten einer nicht-nukleophilen Base (z. B. Triethylamin oder Diisopropylethylamin) in 10 mL wasserfreiem DCM hergestellt.

  • Kopplungsreaktion: Tropfen Sie die Aminlösung langsam unter Rühren zur gekühlten Säurechloridlösung hinzu. Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Aufarbeitung und Reinigung:

    • Waschen Sie das Reaktionsgemisch nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Amid zu erhalten.

Synthese von Estern (Fischer-Veresterung)

Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[6] Die Reaktion ist ein Gleichgewichtsprozess. Um die Ausbeute zu maximieren, wird der Alkohol oft im Überschuss verwendet oder das entstehende Wasser wird azeotrop entfernt.[6]

Protokoll 2.2: Allgemeine Vorschrift zur Veresterung

  • Vorbereitung: Lösen oder suspendieren Sie 1,0 g (ca. 3,7 mmol) 7-Brom-3-methyl-1-benzofuran-2-carbonsäure in 25 mL des gewünschten Alkohols (z. B. Methanol, Ethanol).

  • Katalysatorzugabe: Fügen Sie vorsichtig 3-5 Tropfen konzentrierte Schwefelsäure als Katalysator hinzu.

  • Reaktion: Erhitzen Sie das Reaktionsgemisch unter Rückfluss. Die Reaktionszeit variiert je nach Alkohol und kann zwischen 4 und 24 Stunden liegen. Überwachen Sie den Fortschritt mittels DC.

  • Aufarbeitung und Reinigung:

    • Lassen Sie das Gemisch abkühlen und entfernen Sie den überschüssigen Alkohol im Vakuum.

    • Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn mit gesättigter Natriumbicarbonatlösung, um die restliche Säure zu neutralisieren.

    • Waschen Sie die organische Phase anschließend mit Wasser und gesättigter Natriumchloridlösung.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

    • Reinigen Sie den Rohester mittels Säulenchromatographie.

Synthese des Hydrazids

Carbonsäurehydrazide sind wichtige Zwischenprodukte für die Synthese weiterer heterozyklischer Verbindungen, wie z. B. 1,3,4-Oxadiazole oder 1,2,4-Triazole. Sie werden typischerweise durch die Reaktion eines Esters mit Hydrazinhydrat hergestellt.[1][7]

Protokoll 2.3: Synthese von 7-Brom-3-methyl-1-benzofuran-2-carbohydrazid

  • Vorbereitung: Lösen Sie 1,0 g (ca. 3,5 mmol) des 7-Brom-3-methyl-1-benzofuran-2-carbonsäureethylesters (hergestellt nach Protokoll 2.2) in 20 mL Ethanol.

  • Reagenzzugabe: Fügen Sie 0,5 mL (ca. 10 mmol) Hydrazinhydrat hinzu.

  • Reaktion: Erhitzen Sie das Reaktionsgemisch für 6-8 Stunden unter Rückfluss. Oft fällt das Produkt während der Reaktion oder beim Abkühlen als Feststoff aus.

  • Aufarbeitung und Reinigung:

    • Kühlen Sie das Reaktionsgemisch auf Raumtemperatur und anschließend im Eisbad ab.

    • Filtrieren Sie den ausgefallenen Feststoff ab und waschen Sie ihn mit kaltem Ethanol.

    • Trocknen Sie das Produkt im Vakuum, um das reine Hydrazid zu erhalten. Eine weitere Reinigung ist oft nicht notwendig.

Charakterisierung der Derivate

Die Identität und Reinheit aller synthetisierten Verbindungen müssen durch spektroskopische und chromatographische Methoden bestätigt werden.

TechnikZweckErwartete Informationen
¹H-NMR Strukturelle AufklärungBestätigung der Protonen in ihrer spezifischen chemischen Umgebung, charakteristische Verschiebungen für aromatische, Methyl- und Amid/Ester-Protonen.
¹³C-NMR Strukturelle AufklärungBestätigung der Anzahl und Art der Kohlenstoffatome, insbesondere des Carbonyl-Kohlenstoffs.
Massenspektrometrie (MS) Bestimmung des MolekulargewichtsNachweis des Molekülionen-Peaks [M]+ oder [M+H]+, der mit der erwarteten Masse übereinstimmt.
Hochleistungsflüssigkeits-chromatographie (HPLC) ReinheitsbestimmungEin einzelner Peak zeigt eine hohe Reinheit der Verbindung an.
Infrarotspektroskopie (IR) Identifizierung funktioneller GruppenCharakteristische Schwingungsbanden für C=O (Carbonyl), N-H (Amid) oder C-O (Ester).

Protokolle für das biologische Screening

Nach der Synthese und Charakterisierung werden die Derivate auf ihre biologische Aktivität getestet. Nachfolgend sind Standardprotokolle für drei wichtige Bereiche aufgeführt.

Antikrebs-Screening: MTT-Assay zur Zytotoxizitätsbestimmung

Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst und als Indikator für die Zellviabilität dient.[8] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu einem violetten Formazan-Kristall, dessen Menge photometrisch bestimmt wird.

Protokoll 4.1: MTT-Assay

  • Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung: Bereiten Sie eine serielle Verdünnung der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und geben Sie 100 µL der jeweiligen Verdünnung hinzu. Inkubieren Sie die Platten für weitere 48-72 Stunden.

  • MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie für 3-4 Stunden bei 37 °C.[8]

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µL eines Solubilisierungsmittels (z. B. DMSO oder eine saure Isopropanol-Lösung) in jedes Well, um die Formazan-Kristalle aufzulösen.[9]

  • Messung: Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät.

  • Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollzellen und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird).

Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)

Die Methode der Mikrodilution in Bouillon ist ein Standardverfahren zur Bestimmung der minimalen Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[10]

Protokoll 4.2: Bouillon-Mikrodilutionsmethode

  • Vorbereitung des Inokulums: Züchten Sie den Testorganismus (z. B. Staphylococcus aureus, Escherichia coli) über Nacht in einer geeigneten Bouillon. Stellen Sie die Suspension auf eine Trübung ein, die einem 0,5 McFarland-Standard entspricht (ca. 1,5 x 10⁸ KBE/mL).[10]

  • Verdünnungsreihe: Erstellen Sie eine zweifache serielle Verdünnung der Testverbindungen in einer 96-Well-Platte mit Bouillon.

  • Inokulation: Fügen Sie zu jedem Well eine definierte Menge des verdünnten Inokulums hinzu, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL zu erreichen.[10]

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu erkennen ist.

Entzündungshemmendes Screening: In-vitro-Hemmung der Proteindenaturierung

Entzündung ist teilweise durch die Denaturierung von Proteinen gekennzeichnet. Die Fähigkeit einer Verbindung, die hitzeinduzierte Denaturierung von Proteinen (z. B. Rinderserumalbumin, BSA) zu hemmen, kann als Indikator für eine potenzielle entzündungshemmende Wirkung dienen.[11]

Protokoll 4.3: Hemmung der Albumindenaturierung

  • Reaktionsansatz: Stellen Sie ein Reaktionsgemisch her, das aus 0,2 mL einer 1%igen wässrigen BSA-Lösung, 2,8 mL Phosphatpuffer (PBS, pH 6,4) und 0,5 mL der Testverbindung in verschiedenen Konzentrationen besteht.

  • Inkubation: Inkubieren Sie die Proben 20 Minuten lang bei Raumtemperatur und anschließend 20 Minuten lang in einem Wasserbad bei 72 °C.

  • Abkühlung und Messung: Kühlen Sie die Proben auf Raumtemperatur ab und messen Sie die Trübung (Extinktion) bei 660 nm.

  • Analyse: Berechnen Sie die prozentuale Hemmung der Denaturierung im Vergleich zu einer Kontrolle ohne Hemmstoff. Diclofenac kann als positive Referenzsubstanz verwendet werden.

Biological_Screening_Cascade cluster_assays Assay-Typen Library Synthetisierte Derivate-Bibliothek Primary_Screening Primäres Screening (Einzelkonzentration) Library->Primary_Screening Anticancer Zytotoxizität (MTT-Assay) Primary_Screening->Anticancer Antimicrobial Wachstumshemmung (MHK-Bestimmung) Primary_Screening->Antimicrobial Anti_inflammatory Proteindenaturierung Primary_Screening->Anti_inflammatory Dose_Response Dosis-Wirkungs-Analyse (IC50 / MHK-Bestimmung) Selectivity Selektivitäts- / Sekundär-Assays Dose_Response->Selectivity Potente Verbindungen Lead_Candidate Leitkandidat Selectivity->Lead_Candidate Anticancer->Dose_Response Aktive Verbindungen Antimicrobial->Dose_Response Aktive Verbindungen Anti_inflammatory->Dose_Response Aktive Verbindungen

Abbildung 2: Kaskade des biologischen Screenings von der Bibliothek zum Leitkandidaten.

Referenzen

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. ([Link])

  • Bongen, L. et al. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. ([Link])

  • Kushwaha, D. S. et al. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. ([Link])

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. ([Link])

  • 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. American Elements. ([Link])

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. ([Link])

  • Cell Viability Assays. NCBI Bookshelf. ([Link])

  • Screening models for inflammatory drugs. SlideShare. ([Link])

  • Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo. ([Link])

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. ([Link])

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. National Institutes of Health. ([Link])

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. ([Link])

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. ResearchGate. ([Link])

  • esterification - alcohols and carboxylic acids. Chemguide. ([Link])

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. ([Link])

  • Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed. ([Link])

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. ([Link])

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. ([Link])

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. ([Link])

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. ([Link])

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar. ([Link])

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. ([Link])

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health. ([Link])

  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. ([Link])

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU. ([Link])

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. ([Link])

  • Editorial: Novel drug-designing approaches to combat antimicrobial resistance. Frontiers. ([Link])

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Semantic Scholar. ([Link])

  • Preparation of bromo acids and esters. Google Patents. ()

  • Chemistry of Esters. Chem LibreTexts. ([Link])

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Application

Application Note: A Robust Preparative HPLC Method for the Purification of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic Acid

Introduction and Scientific Rationale Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthesis of these complex molecules often results in crude products containing unreacted starting materials, by-products, and other impurities. For their use in downstream applications, particularly in drug discovery and development, achieving high purity is not merely a recommendation but a stringent requirement.[3][4]

This application note details a robust method for the purification of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. The core of this method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

The Causality Behind Our Approach:

  • Reversed-Phase Chromatography: This mode was selected due to the predominantly non-polar, hydrophobic nature of the benzofuran ring system. The separation occurs on a hydrophobic stationary phase (C18), with a polar mobile phase. Analytes are retained based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.[5]

  • Handling the Carboxylic Acid Moiety: The target molecule possesses a carboxylic acid group, which is ionizable. In an unbuffered or neutral mobile phase, the carboxyl group would exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms. This equilibrium during chromatography leads to severe peak tailing and poor, unpredictable retention.[6] To counteract this, our method employs an acidified mobile phase . By adding a small amount of acid (e.g., 0.1% formic acid), we suppress the ionization of the carboxyl group, forcing it to remain in its more non-polar, protonated state. This ensures a single analyte species interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.[6][7]

  • UV-Visible Detection: The fused aromatic ring system of the benzofuran core provides a strong chromophore, making it ideal for detection using UV-Vis spectroscopy. Benzofuran derivatives typically exhibit strong absorbance between 250 and 300 nm.[7][8][9]

Overall Purification Workflow

The purification process is a systematic, multi-step procedure that begins with analytical method development and concludes with the assessment of the purified product's quality.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis SamplePrep Crude Sample & Mobile Phase Preparation AnalyticalDev Analytical HPLC Method Development SamplePrep->AnalyticalDev Optimization Optimization of Separation Parameters AnalyticalDev->Optimization Evaluate Resolution & Peak Shape ScaleUp Scale-Up to Preparative HPLC Optimization->ScaleUp Finalized Method FractionCollection Fraction Collection ScaleUp->FractionCollection PurityCheck Purity Analysis of Fractions FractionCollection->PurityCheck Pooling Pool High-Purity Fractions PurityCheck->Pooling >98% Purity

Caption: High-level workflow for the HPLC purification process.

Materials and Equipment

CategoryItem
Chemicals & Reagents Crude 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid
Acetonitrile (ACN), HPLC Grade or higher
Methanol (MeOH), HPLC Grade or higher
Deionized Water, 18.2 MΩ·cm
Formic Acid (FA), LC-MS Grade (≥99%)
HPLC System A preparative HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.
Columns Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size
Preparative: C18 column, 21.2 x 150 mm, 5 µm particle size
Lab Equipment Analytical balance, sonicator, vortex mixer, pH meter, 0.22 µm syringe filters, HPLC vials, glass collection tubes/flasks

Experimental Protocols

Part 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water to create a 0.1% (v/v) solution. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile to create a 0.1% (v/v) solution. Filter through a 0.22 µm membrane.

  • Sample Preparation (Crude Material):

    • Accurately weigh approximately 50-100 mg of the crude 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

    • Dissolve in a minimal amount of a 50:50 mixture of Methanol and Acetonitrile. Use sonication if necessary to ensure complete dissolution.

    • The final concentration should be high for preparative loading, typically in the range of 20-50 mg/mL. The exact concentration will depend on the solubility of the crude mixture.

Part 2: Analytical Method Development

The objective here is to establish the optimal separation conditions on a smaller, analytical scale. This conserves sample and solvent while determining the retention time of the target compound and its separation from key impurities.

Table 1: Analytical HPLC Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase; provides good efficiency and resolution for method development.[10]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase. Formic acid suppresses ionization of the analyte.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase. Acetonitrile often provides sharper peaks and lower backpressure than methanol.[11]
Gradient Program 0-2 min: 50% B2-15 min: 50% to 95% B15-17 min: 95% B17.1-20 min: 50% BA gradient is essential for separating compounds with different polarities and ensuring all impurities are eluted from the column.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and can improve peak shape.[12]
Injection Volume 5 µLSmall volume to avoid overloading the analytical column.
Detection Diode Array Detector (DAD) scanning 210-400 nm, monitor at 295 nmDAD allows for determination of the optimal wavelength. Benzofurans absorb strongly in this region.[8][9]

Procedure:

  • Equilibrate the analytical column with the initial mobile phase conditions (50% A, 50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 5 µL of a diluted crude sample (approx. 1 mg/mL) and run the gradient method.

  • Identify the peak corresponding to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (typically the major peak, verifiable by LC-MS if available). Record its retention time and assess its resolution from adjacent impurity peaks.

Optimization_Logic node_action node_action start Run Analytical Method q1 Resolution > 1.5? start->q1 no_res No q1->no_res No yes_res Yes q1->yes_res Yes q2 Symmetrical Peak? (Asymmetry Factor 0.9-1.2) no_sym No q2->no_sym yes_sym Yes q2->yes_sym action_res Adjust Gradient Slope (e.g., make it shallower) or change organic solvent (ACN to MeOH) no_res->action_res yes_res->q2 action_sym Check Mobile Phase pH. Ensure acid modifier is present and properly mixed. no_sym->action_sym end_node Method Optimized. Proceed to Scale-Up. yes_sym->end_node action_res->q1 action_sym->q2

Caption: Decision tree for analytical method optimization.

Part 3: Preparative Scale-Up and Purification

Once the analytical method is optimized, the parameters are scaled to the larger preparative column. The goal is to maximize sample load without sacrificing the necessary resolution between the target compound and its impurities.[13]

Scaling Calculations:

  • Flow Rate Scaling:

    • New Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²

    • New Flow Rate = 1.0 mL/min × (10.6 mm / 2.3 mm)² ≈ 21.2 mL/min

  • Sample Load Scaling: The sample load can be scaled similarly, allowing for much larger injection volumes.

Table 2: Preparative HPLC Conditions

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Identical to analytical method (times remain the same)
Flow Rate 21.2 mL/min
Column Temperature 30 °C
Injection Volume 1.0 - 2.0 mL of concentrated crude sample (20-50 mg/mL)
Detection UV-Vis at 295 nm

Procedure:

  • Switch the HPLC system plumbing to the preparative column.

  • Equilibrate the column with the starting conditions at the new, higher flow rate (21.2 mL/min).

  • Perform a blank injection (injecting only the dissolution solvent) to ensure the baseline is stable.

  • Inject the concentrated crude sample.

  • Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of the target compound, based on the retention time established during the analytical run. Start collecting just before the peak begins to rise and stop just after it returns to baseline.

Part 4: Purity Assessment
  • Take a small aliquot from the collected fraction.

  • Dilute it significantly with the mobile phase.

  • Inject this diluted sample onto the analytical column using the analytical method (Table 1).

  • Integrate the resulting chromatogram. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

  • Fractions with purity >98% can be pooled.

  • The solvent can then be removed from the pooled fractions via rotary evaporation or lyophilization to yield the purified solid compound.

Troubleshooting

ProblemPotential CauseSolution
Peak Fronting Column overload on the preparative scale.Reduce the injection volume or the concentration of the sample.
Peak Tailing Insufficient acidification of the mobile phase; secondary interactions.Confirm the concentration of formic acid is 0.1%. Consider using 0.1% TFA for stronger ion suppression.
Poor Resolution Gradient is too steep; crude sample is too complex.Decrease the gradient slope (e.g., from 50-95% B over 20 minutes instead of 13).
High Backpressure Column frit is blocked; sample precipitation on the column.Filter the crude sample through a 0.22 µm PTFE filter before injection. Back-flush the column if necessary.
No Peaks Detected Detector lamp is off; incorrect wavelength selected; no sample injected.Check detector settings and system readiness. Manually inject a standard to confirm system operation.

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the preparative HPLC purification of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. By starting with a robust analytical method and systematically scaling up to a preparative scale, this workflow ensures high purity and yield. The key to success lies in the use of a C18 stationary phase and, critically, an acidified mobile phase to control the ionization state of the carboxylic acid analyte, leading to excellent chromatography. This method can be readily adapted for other acidic benzofuran derivatives and similar pharmaceutical intermediates.

References

  • BenchChem. (2025).
  • American Elements. 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. [Link]

  • PubChem. 7-Bromo-4-methyl-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Al-Rimawi, F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Tero, T-R., et al. (2014). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. [Link]

  • Request PDF. (2024). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

  • Bell, D. & Wang, X. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Peris-Garcés, C., et al. (2019). Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. ACS Publications. [Link]

  • Queiroz, M. E. C., et al. (2023). Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Investigating 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid as a Potential Carbonic Anhydrase Inhibitor

For: Researchers, scientists, and drug development professionals. Introduction: The Scientific Rationale The Therapeutic Target: Carbonic Anhydrases Carbonic Anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The Therapeutic Target: Carbonic Anhydrases

Carbonic Anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-containing metalloenzymes.[1] Their primary and highly efficient function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and ion transport.[2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity. This diversity allows for fine-tuned physiological regulation but also presents opportunities for isoform-specific therapeutic intervention. The clinical relevance of CA inhibitors is well-established, with applications in treating glaucoma, epilepsy, altitude sickness, and as diuretics.[2][3][4]

Rationale for Isoform-Specific Inhibition in Oncology

In recent decades, specific CA isoforms have been identified as critical players in pathology, particularly in oncology. Tumor-associated isoforms, such as the membrane-bound CA IX and CA XII, are frequently overexpressed in hypoxic tumors.[1] Their activity helps maintain a neutral intracellular pH while acidifying the extracellular microenvironment, a condition that promotes tumor invasion, metastasis, and resistance to therapy. Consequently, the selective inhibition of these cancer-related isoforms has emerged as a promising strategy for developing novel anticancer agents.[1] The challenge, however, lies in achieving selectivity for tumor-associated isoforms over the highly abundant, cytosolic "housekeeping" isoforms like CA I and CA II, thereby minimizing off-target effects.[5]

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

The benzofuran moiety is a core structural component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] Crucially, recent studies have demonstrated that benzofuran-based carboxylic acids can act as effective carbonic anhydrase inhibitors.[1][8] Unlike classical sulfonamide-based inhibitors that coordinate directly to the active site zinc ion, carboxylic acids represent a non-classical chemotype that may interact differently, potentially by anchoring to the zinc-bound water molecule or other active site residues.[8][9] This alternative binding mode offers a compelling avenue for developing inhibitors with novel selectivity profiles. This guide focuses on 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a specific derivative proposed for investigation based on the established potential of this compound class.

Compound Profile: 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

  • Structure: (Image of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid would be placed here)

  • Molecular Formula: C₁₀H₇BrO₃

  • Key Features for CA Inhibition:

    • Benzofuran Core: A rigid, heterocyclic scaffold that orients the functional groups for interaction with the enzyme's active site.

    • Carboxylic Acid (C2-position): The primary zinc-binding group (ZBG) or the moiety responsible for interacting with the zinc-bound solvent molecule, a critical feature for non-classical CA inhibitors.[8]

    • Methyl Group (C3-position): Can influence the compound's steric profile and hydrophobic interactions within the active site.

    • Bromo Group (C7-position): A halogen atom that can modulate electronic properties, lipophilicity, and potentially form halogen bonds with active site residues, thereby influencing both potency and isoform selectivity.

Protocol I: Synthesis of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Principle of Synthesis

The synthesis of benzofuran-2-carboxylic acids can be efficiently achieved through the Perkin rearrangement of 3-bromocoumarin precursors.[10] This established method involves the base-mediated rearrangement of the coumarin lactone ring into the more stable benzofuran ring system. The proposed two-step synthesis begins with the bromination of a suitable 4-methylcoumarin to generate the necessary 3-bromocoumarin intermediate, followed by the rearrangement.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Final Product Synthesis cluster_2 Validation Start Starting Material: 2-Bromo-6-methylphenol Pechmann Pechmann Condensation Start->Pechmann Reagent1 Ethyl Acetoacetate Reagent1->Pechmann Coumarin Intermediate 1: 7-Bromo-4-methyl-2H-chromen-2-one (7-Bromo-4-methylcoumarin) Pechmann->Coumarin Bromination Allylic Bromination Coumarin->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Bromocoumarin Intermediate 2: 3,7-Dibromo-4-methyl-2H-chromen-2-one Bromination->Bromocoumarin Rearrangement Perkin Rearrangement Bromocoumarin->Rearrangement Base Aqueous Base (e.g., NaOH) Base->Rearrangement Acidification Acidification (e.g., HCl) Rearrangement->Acidification Purification Purification (Recrystallization) Acidification->Purification Product Final Product: 7-Bromo-3-methyl-1-benzofuran- 2-carboxylic acid Characterization Characterization (¹H NMR, ¹³C NMR, MS) Purification->Characterization Characterization->Product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step A: Synthesis of 3,7-Dibromo-4-methylcoumarin (Intermediate) Causality: This protocol first creates the coumarin core via Pechmann condensation, then introduces the critical C3-bromo substituent required for the subsequent Perkin rearrangement.

  • Synthesize 7-Bromo-4-methylcoumarin: Combine 2-bromo-6-methylphenol and ethyl acetoacetate in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat. This is a standard Pechmann condensation reaction. Purify the resulting coumarin by recrystallization.

  • Brominate the Coumarin: Dissolve the 7-bromo-4-methylcoumarin from the previous step in a suitable solvent like acetonitrile.

  • Add N-Bromosuccinimide (NBS) as the brominating agent.[10]

  • Microwave irradiation (e.g., 250W at 80°C for 5-10 minutes) can be used to expedite the reaction, or conventional heating can be applied.[10]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding it to ice water. Filter and wash the solid to obtain the crude 3,7-dibromo-4-methylcoumarin intermediate.

Step B: Perkin Rearrangement to Final Product Causality: The strong base attacks the lactone carbonyl, leading to ring opening. Subsequent intramolecular rearrangement and cyclization, followed by acidification, yields the thermodynamically stable benzofuran carboxylic acid.

  • Suspend the 3,7-dibromo-4-methylcoumarin intermediate in an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide).

  • Heat the mixture to reflux for 2-3 hours.[10] The solution should become homogeneous as the rearrangement proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This will precipitate the carboxylic acid product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum.

Purification and Characterization

Trustworthiness: Proper characterization is non-negotiable to validate the structure and purity of the synthesized compound before biological testing.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

    • Melting Point: To assess purity.

Protocol II: In Vitro Carbonic Anhydrase Inhibition Assay

Principle of Assay

The activity of carbonic anhydrase is determined using a stopped-flow spectrophotometric or electrometric pH method, which measures the enzyme's ability to catalyze the hydration of CO₂. The assay tracks the time required for the pH of a buffer to drop from a set value (e.g., 8.3) to a lower value (e.g., 6.3) following the injection of CO₂-saturated water.[11] An effective inhibitor will slow this reaction, resulting in a longer time to achieve the pH drop compared to the uninhibited enzyme.

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (at 0-4°C) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (Tris-HCl) - CO₂ Saturated Water - Enzyme Stocks (hCA II, IX, etc.) - Inhibitor Stocks Setup Equilibrate Buffer + Enzyme +/- Inhibitor in Assay Vessel Reagents->Setup Inject Inject CO₂ Saturated Water Setup->Inject Measure Start Timer & Record Time (T) for pH to drop (e.g., 8.3 -> 6.3) Inject->Measure Calc Calculate % Inhibition Measure->Calc Curve Generate Dose-Response Curve Calc->Curve IC50 Determine IC₅₀ / Kᵢ Values Curve->IC50

Caption: General workflow for the CA inhibition assay.

Materials and Reagents
  • Purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • Test Compound: 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid stock solution (e.g., 10 mM in DMSO).

  • Positive Control: Acetazolamide stock solution (e.g., 10 mM in DMSO).[12]

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0-8.3.[11]

  • Substrate: CO₂ saturated deionized water (prepare fresh by bubbling CO₂ gas through ice-cold water for 30 minutes).[11]

  • Equipment: A pH meter with a fast-response electrode, a temperature-controlled reaction vessel (maintained at 0-4°C), a stopwatch, and micropipettes.[13]

Step-by-Step Inhibition Protocol

Expertise: Maintaining a low temperature (0-4°C) is critical to slow the uncatalyzed reaction, thereby increasing the signal-to-noise ratio and ensuring that the measured rate is predominantly due to enzymatic activity.

  • Prepare Reagents: All solutions, especially the buffer and CO₂ saturated water, must be pre-chilled in an ice bath. Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (<0.5%) across all measurements.

  • Measure Uncatalyzed Rate (T₀):

    • Pipette 6.0 mL of chilled assay buffer into the reaction vessel.[11]

    • Inject 4.0 mL of chilled CO₂ saturated water.

    • Immediately start the timer and record the time required for the pH to drop from 8.3 to 6.3. This is the blank or uncatalyzed time (T₀). Repeat for consistency.

  • Measure Uninhibited Enzyme Rate (T_enz):

    • Pipette 6.0 mL of chilled assay buffer into the vessel.

    • Add a specific amount of CA enzyme solution (e.g., yielding a 2-4 fold increase in rate over the uncatalyzed reaction).

    • Add the vehicle (DMSO) equivalent to what will be used for the inhibitor.

    • Inject 4.0 mL of chilled CO₂ saturated water, start the timer, and record the time (T_enz) for the pH to drop from 8.3 to 6.3.

  • Measure Inhibited Rate (T_inhib):

    • Pipette 6.0 mL of chilled assay buffer into the vessel.

    • Add the same amount of CA enzyme solution as in the previous step.

    • Add the desired concentration of the test compound (or Acetazolamide for the positive control). Allow to incubate for 5-10 minutes to ensure binding.

    • Inject 4.0 mL of chilled CO₂ saturated water, start the timer, and record the time (T_inhib) for the pH to drop from 8.3 to 6.3.

  • Perform Dose-Response: Repeat step 4 with a range of inhibitor concentrations (e.g., from 0.1 nM to 100 µM) to generate data for an IC₅₀ curve.

Data Analysis and Interpretation

Calculation of Inhibition

The enzyme-specific activity and percent inhibition are calculated based on the recorded times. The Wilbur-Anderson unit is defined as (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.

Percent inhibition for a given inhibitor concentration is calculated using the formula: % Inhibition = [ 1 - ( (T₀ - T_inhib) / T_inhib ) / ( (T₀ - T_enz) / T_enz ) ] * 100

Determination of IC₅₀ and Kᵢ

The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin).

The Inhibition Constant (Kᵢ) , a true measure of inhibitor potency, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation , though for enzymatic assays, a direct fit to competitive inhibition models is often more accurate.

Data Presentation

Quantitative inhibition data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity across different CA isoforms.

Table 1: Hypothetical Inhibition Profile of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Compound hCA I (Kᵢ, µM) hCA II (Kᵢ, µM) hCA IX (Kᵢ, µM) hCA XII (Kᵢ, µM) Selectivity Index (hCA II / hCA IX)
Test Compound >50 25.5 0.85 2.1 30
Acetazolamide 0.25 0.012 0.025 0.005 0.48

(Note: Data are hypothetical and for illustrative purposes only. Values for Acetazolamide are representative.)

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Dovepress. Available at: [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available at: [Link]

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Application

Application Notes and Protocols for Testing the Antifungal Properties of Benzofuran Derivatives

Introduction: The Promise of Benzofuran Derivatives in Antifungal Drug Discovery Fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzofuran Derivatives in Antifungal Drug Discovery

Fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The rise of drug-resistant fungal strains necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Benzofuran derivatives, a class of heterocyclic organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide range of biological activities, including potent antifungal effects.[1][2][3]

The benzofuran nucleus is a versatile pharmacophore that can be chemically modified to enhance its antifungal efficacy and selectivity.[2][4] Some benzofuran derivatives have been shown to target essential fungal enzymes, such as N-myristoyltransferase (NMT), which is vital for the viability of pathogenic fungi like Candida albicans and Cryptococcus neoformans.[1][5] The key advantage of targeting fungal NMT is the significant difference in peptide-substrate specificity between human and fungal enzymes, which can be exploited to minimize off-target effects and toxicity.[1] Other benzofuran derivatives may act by disrupting calcium homeostasis within the fungal cell, a mechanism that can lead to cell death.[6]

This guide provides a comprehensive overview of the experimental design and detailed protocols for evaluating the antifungal properties of novel benzofuran derivatives. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of these compounds as next-generation antifungal therapeutics.

I. Experimental Design: A Strategic Approach to Antifungal Evaluation

A well-designed experimental workflow is crucial for the systematic evaluation of any new chemical entity. The following sections outline the key considerations for testing the antifungal properties of benzofuran derivatives, from initial screening to more advanced characterization.

Selection of Fungal Strains

The choice of fungal strains is a critical first step and should be guided by the therapeutic target of interest. A representative panel should include:

  • Common pathogenic yeasts: Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans.

  • Filamentous fungi (molds): Aspergillus fumigatus, Trichophyton rubrum.

  • Drug-resistant strains: Include strains with known resistance mechanisms to existing antifungal drugs (e.g., fluconazole-resistant C. albicans) to assess the potential for activity against resistant pathogens.[7]

All strains should be obtained from reputable culture collections (e.g., ATCC) to ensure identity and purity. Prior to testing, it is essential to subculture the organisms on an appropriate agar medium, such as Sabouraud's dextrose agar or potato dextrose agar, to ensure viability and purity.[8]

Preparation of Benzofuran Derivatives

The synthesis of benzofuran derivatives can be achieved through various established chemical methods.[9][10][11] Once synthesized, the compounds must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. It is imperative to determine the solubility of each derivative and to ensure that the final concentration of the solvent in the experimental assays is non-toxic to the fungal cells. A solvent toxicity control should always be included in the experimental design.

In Vitro Antifungal Susceptibility Testing

In vitro susceptibility testing is the cornerstone of antifungal drug discovery, providing quantitative data on the potency of a compound. The two most widely recognized and standardized methods are the broth microdilution and disk diffusion assays, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12][13][14]

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][15] This method is highly reproducible and allows for the testing of a wide range of compound concentrations.[15][16]

The disk diffusion method , also known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the fungus.[12][17][18] The antifungal activity is determined by measuring the diameter of the zone of inhibition around the disk.[12][19] While simpler to perform than broth microdilution, its applicability may be limited for some fungus-drug combinations.[8]

II. Detailed Protocols for Antifungal Susceptibility Testing

The following protocols are based on established guidelines from the CLSI and are designed to ensure the generation of reliable and reproducible data.

Protocol: Broth Microdilution Assay for Yeasts

This protocol is adapted from the CLSI M27 guidelines and is suitable for testing the antifungal activity of benzofuran derivatives against yeast species such as Candida and Cryptococcus.[14]

Materials:

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Benzofuran derivative stock solution (in DMSO)

  • Positive control antifungal drug (e.g., fluconazole, amphotericin B)

  • Fungal inoculum (prepared as described below)

  • Sterile saline or water

  • Spectrophotometer

Inoculum Preparation:

  • From a fresh culture (24-48 hours old), pick approximately five colonies of at least 1 mm in diameter and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15-20 seconds.

  • Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to an initial cell density of approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[8]

  • Prepare a working inoculum by making a 1:100 dilution followed by a 1:20 dilution of the stock suspension in RPMI 1640 medium.[8] This will result in a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

Assay Procedure:

  • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

  • In the first column of wells, add 100 µL of the benzofuran derivative stock solution (or the positive control drug) to create a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.

  • The last two columns should serve as controls:

    • Growth Control: 100 µL of RPMI 1640 + 100 µL of the working inoculum.

    • Sterility Control: 200 µL of RPMI 1640 medium only.

  • Inoculate each test well with 100 µL of the working inoculum.

  • Incubate the plates at 35°C for 24-48 hours. For Cryptococcus species, incubation may need to be extended to 72 hours.[8]

  • Determine the MIC visually as the lowest concentration of the compound that causes a significant inhibition of growth (typically a 50% or greater reduction) compared to the growth control.

Protocol: Disk Diffusion Assay for Yeasts

This protocol is based on the CLSI M44 guidelines and provides a simpler method for preliminary screening of antifungal activity.[14]

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[8][12]

  • Sterile petri dishes (150 mm)

  • Sterile cotton swabs

  • Fungal inoculum (prepared as for the broth microdilution assay)

  • Sterile 6 mm paper disks

  • Benzofuran derivative solution (at a known concentration)

  • Positive control antifungal disks (e.g., fluconazole, voriconazole)

  • Forceps

Assay Procedure:

  • Prepare GMB agar plates and allow them to solidify.

  • Dip a sterile cotton swab into the adjusted fungal inoculum (0.5 McFarland) and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Allow the plates to dry for 5-15 minutes.

  • Impregnate sterile paper disks with a known amount of the benzofuran derivative solution and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disks and control disks onto the surface of the inoculated agar plates, ensuring they are firmly in contact with the agar.

  • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in millimeters) around each disk.

III. Data Analysis and Interpretation

The results of the antifungal susceptibility tests should be recorded and analyzed systematically. For the broth microdilution assay, the MIC values are the primary endpoint. For the disk diffusion assay, the diameter of the zone of inhibition is measured.

Table 1: Hypothetical Antifungal Activity of Benzofuran Derivatives against Pathogenic Fungi (MIC in µg/mL)

CompoundC. albicans ATCC 90028C. auris B11221A. fumigatus ATCC 204305Fluconazole-Resistant C. albicans
Benzofuran-A48164
Benzofuran-B0.5120.5
Fluconazole164>64128
Amphotericin B0.250.50.50.25

The interpretation of MIC values often relies on clinical breakpoints established by organizations like the CLSI and EUCAST.[20][21][22] These breakpoints categorize an isolate as susceptible, intermediate, or resistant to a particular drug. For novel compounds like benzofuran derivatives, such breakpoints will not exist. Therefore, their activity should be compared to that of established antifungal agents.

IV. Advanced Characterization: Beyond Initial Screening

Promising benzofuran derivatives identified through initial screening should undergo further characterization to assess their therapeutic potential.

Cytotoxicity Assays

It is crucial to evaluate the toxicity of the benzofuran derivatives against mammalian cells to determine their selectivity.[23][24] A common method is the MTT or resazurin assay using a relevant cell line (e.g., HeLa or HepG2).[25][26] The goal is to identify compounds with a high therapeutic index (the ratio of the cytotoxic concentration to the effective antifungal concentration).

In Vivo Efficacy Studies

Compounds with potent in vitro activity and low cytotoxicity should be advanced to in vivo efficacy studies using animal models of fungal infection.[5][27][28] A common model is the murine model of disseminated candidiasis.[28] These studies are essential for evaluating the pharmacokinetic and pharmacodynamic properties of the compounds and their ability to clear fungal infections in a living organism.[5][27]

V. Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_adv_char Advanced Characterization synthesis Synthesis of Benzofuran Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution screening Primary Screening (Broth Microdilution/Disk Diffusion) dissolution->screening Test Compound mic MIC Determination screening->mic cytotoxicity Cytotoxicity Assays (e.g., MTT on HeLa cells) mic->cytotoxicity Promising Hits invivo In Vivo Efficacy (Murine Model) cytotoxicity->invivo final_analysis Lead Candidate Identification invivo->final_analysis Efficacy Data

Caption: High-level workflow for antifungal drug discovery.

broth_microdilution start Start inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) start->inoculum_prep plate_prep Prepare 96-well Plate (Serial Dilutions of Compound) start->plate_prep inoculate Inoculate Plate inoculum_prep->inoculate plate_prep->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Broth microdilution assay workflow.

VI. Conclusion

The experimental framework and detailed protocols provided in this guide offer a robust approach for the systematic evaluation of benzofuran derivatives as potential antifungal agents. By adhering to standardized methodologies and incorporating a logical progression from in vitro screening to in vivo validation, researchers can generate high-quality, reproducible data to support the advancement of promising lead candidates. The versatility of the benzofuran scaffold, coupled with a rigorous and well-designed testing cascade, holds significant promise for the discovery of novel therapeutics to combat the growing challenge of fungal infections.

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Method

Techniques for Growing High-Quality Crystals of Benzofuran Carboxylic Acids for X-ray Analysis

An Application Guide for Researchers Abstract: The successful acquisition of high-resolution single-crystal X-ray diffraction data is fundamentally dependent on the quality of the crystal specimen. This application note...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The successful acquisition of high-resolution single-crystal X-ray diffraction data is fundamentally dependent on the quality of the crystal specimen. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles and practical techniques for growing single crystals of benzofuran carboxylic acids. We delve into the critical factors influencing crystallization, provide detailed, step-by-step protocols for the most effective methods, and offer expert insights into troubleshooting common challenges.

The Imperative of the Perfect Crystal

The journey from a synthesized molecule to a fully elucidated three-dimensional structure culminates in a single, perfectly ordered crystal. For X-ray analysis, an ideal crystal is typically 0.1–0.3 mm in each dimension, with a well-defined shape and no visible defects.[1] The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the accuracy of the resulting structural model. Benzofuran carboxylic acids, a motif of significant interest in medicinal chemistry[2], present unique crystallization challenges and opportunities due to their relative rigidity, hydrogen bonding capabilities, and varied solubility profiles.

Success in crystallization is an iterative process that hinges on careful control over several key parameters:

  • Purity of the Compound: This is the most critical and non-negotiable prerequisite. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[3][4][5] It is imperative to use material of the highest possible purity (≥95%).

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent is one in which the compound is moderately soluble.[3] High solubility often leads to the formation of small microcrystals, while very low solubility may prevent crystallization altogether.[3][6]

  • Supersaturation: Crystal growth occurs from a supersaturated solution, a non-equilibrium state containing more dissolved solute than it would under equilibrium conditions.[1] The goal of every crystallization technique is to achieve a state of gentle, controlled supersaturation that favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small ones.[1][7]

  • Time and Patience: Crystallization is often a slow process. Allowing crystals to grow undisturbed over several days to weeks can significantly improve their size and quality.[3][8] Mechanical disturbances can shatter growing lattices and create excessive nucleation sites.[3][4]

Foundational Crystallization Techniques

While numerous crystallization methods exist, three techniques have proven to be the most versatile and successful for small organic molecules like benzofuran carboxylic acids: Slow Evaporation, Vapor Diffusion, and Solvent Layering.

Slow Evaporation

This is often the simplest and first method to try.[6] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, thereby gradually increasing the solute concentration to the point of supersaturation and nucleation.[9]

Causality: The slow rate of evaporation is crucial. A rapid decrease in solvent volume causes a sharp increase in concentration, leading to rapid nucleation and the formation of a powder or microcrystals.[1][10] By controlling the rate of evaporation, one can maintain the solution in the "metastable zone" where existing crystal nuclei grow larger rather than new ones forming.

Protocol: Slow Evaporation

  • Preparation: Place 5-15 mg of your highly purified benzofuran carboxylic acid into a clean, small-volume glass vial (e.g., a 1-dram vial).

  • Solubilization: Add a suitable solvent dropwise until the compound completely dissolves. A good starting point is a solvent in which the compound is moderately soluble at room temperature.[3][8]

  • Covering: Cover the vial in a way that allows for very slow solvent escape. This can be achieved by:

    • Screwing the cap on loosely.

    • Covering the opening with paraffin film or aluminum foil and piercing it with a single needle hole.[6][10]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) and leave it undisturbed.[3][4]

  • Monitoring: Check for crystal growth after 2-3 days and then periodically over 1-2 weeks.[8]

Diagram: Slow Evaporation Workflow

G cluster_workflow Slow Evaporation Workflow A Dissolve Compound in Appropriate Solvent B Cover Vial to Restrict Evaporation Rate A->B Saturated or near-saturated solution C Place in Vibration-Free Environment B->C Use loose cap or septum with needle D Monitor Over Several Days to Weeks C->D Patience is key E Harvest High-Quality Single Crystals D->E

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion

Vapor diffusion is arguably the most controlled and effective method, especially when only small amounts of material are available.[10] The technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a volatile "anti-solvent" (a liquid in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the sample solution, reducing the solute's solubility and inducing crystallization.[11][12]

Causality: The driving force is the difference in vapor pressure. The more volatile anti-solvent evaporates from its reservoir and condenses into the less volatile solvent containing the compound.[10] This process is extremely slow and gradual, providing ideal conditions for growing high-quality crystals. For this to work, the anti-solvent must have a higher vapor pressure (be more volatile) than the solvent in which the compound is dissolved.[1][10]

Protocol: Vapor Diffusion

  • Inner Vial Preparation: Dissolve 2-10 mg of your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, chloroform, toluene) in a small, narrow vial (e.g., a 0.5-dram vial).[11]

  • Outer Vial Setup: Place the uncapped inner vial inside a larger vial or jar (the "outer chamber").

  • Anti-Solvent Addition: Add a small volume (e.g., 1-2 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the bottom of the outer chamber, ensuring the liquid level is well below the top of the inner vial.[11]

  • Sealing: Tightly seal the outer chamber.

  • Incubation: Place the setup in a stable, vibration-free environment. Crystals typically form at the solution-air interface or on the walls of the inner vial over several days.

Diagram: Vapor Diffusion Setup

G cluster_setup Vapor Diffusion Setup a Sealed Outer Vial/Jar b Inner Vial c Solution of Compound in 'Good' Solvent d Reservoir of Volatile 'Anti-Solvent' e Anti-Solvent Vapor Diffusion e->c G cluster_tube Solvent Layering in a Narrow Tube A Sealed Tube B Anti-Solvent (e.g., Hexane) C Crystallization at Interface D Solution of Compound in Denser Solvent (e.g., DCM) I1->I2 <-- Diffusion -->

Caption: Setup for crystallization by the solvent layering technique.

Strategic Solvent Selection

Choosing the right solvent system is often the most challenging part of crystallization. For benzofuran carboxylic acids, the presence of both the aromatic benzofuran ring and the polar carboxylic acid group allows for a range of interactions.

Key Principles:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., ethanol, methanol, ethyl acetate) can be effective. [6][10]However, sometimes a non-hydrogen-bonding solvent is preferable to encourage the compound's molecules to hydrogen-bond with each other, forming the crystal lattice.

  • Aromatic Interactions: Solvents like toluene or benzene can be surprisingly effective, potentially stabilizing the crystal lattice through π-π stacking interactions, even if the solvent itself is not incorporated into the final structure. [6][10]* Solvent Mixtures: Using a binary or even ternary solvent system provides fine control over solubility. A common strategy is to dissolve the compound in a good solvent and slowly add an anti-solvent until the solution becomes faintly turbid, then warm it until it clears and allow it to cool slowly.

Table 1: Solvent Properties for Crystallization of Benzofuran Carboxylic Acids

Solvent (Good)Potential Anti-Solvent(s)Density (g/mL)Boiling Point (°C)Notes
DichloromethaneHexane, Pentane, Diethyl Ether1.3340Excellent solvent, but its high volatility can cause rapid crystal growth. Best for vapor diffusion or layering. [6]
ChloroformHexane, Pentane, Diethyl Ether1.4961Similar to dichloromethane but less volatile. [11]
Ethyl AcetateHexane, Heptane0.9077A good moderately polar solvent that often yields high-quality crystals for organic compounds. [6][10]
AcetoneWater, Hexane, Diethyl Ether0.7956A polar aprotic solvent; can be very effective but is highly volatile. [10]
TolueneHexane, Pentane0.87111Less volatile aromatic solvent. Can promote crystallization through favorable packing interactions. [6]
Methanol/EthanolWater, Diethyl Ether, Toluene~0.7965 / 78Polar protic solvents. Excellent for compounds with strong H-bonding sites. Recrystallization from aqueous alcohol is a classic technique. [13][14]
Tetrahydrofuran (THF)Hexane, Pentane0.8966A good solvent but has a known tendency to lead to "oiling out". Use with caution. [6]

Troubleshooting Common Crystallization Problems

It is rare for the first crystallization attempt to be perfect. The following table outlines common issues and potential solutions.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is too dilute (undersaturated). - Compound is too soluble in the chosen solvent. - Insufficient time has passed.- Allow more solvent to evaporate (slow evaporation). - Try a different solvent or solvent/anti-solvent system where solubility is lower. - Add a "seed crystal" from a previous attempt to a saturated solution. [1][3] - Gently scratch the inside of the vial with a glass rod to create a nucleation site. [15]
An Oil Forms ("Oiling Out") - Solution is too concentrated (supersaturation is too high). - The rate of cooling or solvent evaporation is too fast. - The compound may be impure. - THF is a common culprit. [6]- Re-dissolve the oil in a small amount of the good solvent and add more anti-solvent to reduce the overall concentration before trying again. - Slow down the crystallization process (e.g., move to a cooler location, reduce the opening of the vial). [1][6] - Re-purify your compound.
Microcrystalline Powder - Nucleation rate is too high. - Solution became supersaturated too quickly. [1]- Use a more dilute starting solution. - Slow down the rate of crystallization (use a less volatile anti-solvent, smaller vial opening, or slower cooling). [1] - Try a different solvent system entirely.
Crystals are Too Small - Too many nucleation sites formed. [3] - Insufficient growth time.- Filter the initial solution through a syringe filter to remove dust particles that act as nucleation sites. [3][4] - Use the small crystals as seeds in a freshly prepared, slightly supersaturated solution. [1] - Allow more time for growth.

Special Considerations for Chiral Carboxylic Acids

For chiral benzofuran carboxylic acids, determining the absolute configuration is often a primary goal of the X-ray analysis. If the molecule contains only light atoms (C, H, O, N), this can be challenging. A proven strategy is to derivatize the carboxylic acid by forming an amide with a known chiral amine, such as (S)-α-methylbenzylamine. [6]This introduces a stereocenter of known configuration, which allows for the unambiguous assignment of all other stereocenters in the molecule via the diffraction experiment. [6]

Conclusion

Growing diffraction-quality single crystals is a skill that blends scientific principle with experimental art. For benzofuran carboxylic acids, a systematic approach exploring various solvents and techniques is key to success. By starting with the highest purity material, carefully controlling the approach to supersaturation, and exercising patience, researchers can overcome common obstacles to produce the ideal crystals needed for definitive structural elucidation.

References

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Referenced in Guide for crystallization. Retrieved from [Link]

  • Thorson, M. K. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A, 70(a1), C1381. Retrieved from [Link]

  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania, X-Ray Crystallography Facility. Retrieved from [Link]

  • McCann, L. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2539-2561. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6). Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. Retrieved from [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). How To Grow Crystals. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(12), 5787-5789. Retrieved from [Link]

  • Janesko, B. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. Retrieved from [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280.
  • Legge, T. M., et al. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 27(19), 6248. Retrieved from [Link]

  • Freeman, C. L., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Scientific Reports, 8(1), 6183. Retrieved from [Link]

  • Zaitseva, N., et al. (2011). Organic single crystals grown by slow evaporation method. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1339. Retrieved from [Link]

  • Zheludeva, S. I. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Retrieved from [Link]

  • Iwashita, Y., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9457-9461. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5174. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]

  • SUTD. (2024, December 16). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube. Retrieved from [Link]

  • EBSCO. (n.d.). Growing Crystals | Research Starters. Retrieved from [Link]

  • Kim, E. K., & Myung, K. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of brominated benzofurans

Welcome to the technical support center for the synthesis of brominated benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of brominated benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic motifs. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-bromination and Poor Regioselectivity

Question: I am trying to synthesize a monobrominated benzofuran, but my reaction yields a mixture of di- and even tri-brominated products. How can I improve the selectivity for the desired monobrominated isomer?

Answer: This is the most common issue in the bromination of benzofurans. The benzofuran ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. Once the first bromine atom is added, the ring can still be activated enough for subsequent brominations, leading to a mixture of products. The key to controlling this lies in understanding the inherent reactivity of the benzofuran core and carefully selecting your reaction conditions.

Underlying Mechanism: The Reactivity of the Benzofuran Nucleus

The benzofuran ring's reactivity towards electrophiles is not uniform. The C2 and C3 positions on the furan ring are particularly electron-rich and are the most likely sites for initial electrophilic attack. The benzene ring can also be substituted, typically at positions C5 and C7. The exact position of bromination depends on the substituents already present on the benzofuran skeleton. For an unsubstituted benzofuran, electrophilic attack often favors the C2 or C3 position. Once monobromination has occurred, the product is often still reactive enough to undergo a second or third bromination, leading to complex product mixtures that are difficult to separate.[1]

Troubleshooting & Preventative Measures:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Highly reactive sources like molecular bromine (Br₂) often lead to over-bromination. Milder, more controlled reagents are recommended.

Brominating AgentTypical ConditionsPropensity for Over-brominationNotes
**Molecular Bromine (Br₂) **Acetic Acid, CHCl₃, or CCl₄HighOften requires low temperatures (-20 to 0 °C) and slow addition to control. Lewis acids can exacerbate over-bromination.[2]
N-Bromosuccinimide (NBS) THF, DMF, CCl₄Moderate to LowGenerally the preferred reagent for controlled monobromination. Can be initiated with light or a radical initiator for benzylic bromination, or used in polar solvents for electrophilic aromatic substitution.[1]
Pyridinium Bromide Perbromide (Py-Br₃) Acetic Acid, THFLowA solid, stable source of bromine that allows for slow, controlled release, minimizing local excess of Br₂.
Dibromodimethylhydantoin (DBDMH) Dichloromethane (DCM)LowAnother mild brominating agent that can offer high selectivity.
  • Control of Stoichiometry: Use of a slight excess of the benzofuran substrate relative to the brominating agent can help consume the bromine source before it can react a second time with the monobrominated product. A common starting point is 1.0 to 1.05 equivalents of benzofuran to 1.0 equivalent of the brominating agent.

  • Temperature and Reaction Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower, and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of further side products.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Polar aprotic solvents like DMF or THF can sometimes moderate the reaction compared to nonpolar solvents like CCl₄. For NBS bromination, using DMF can favor electrophilic substitution on the ring.[3]

Workflow for Minimizing Over-bromination

Caption: A decision workflow for selective monobromination of benzofurans.

Issue 2: Unexpected Ring-Opening or Rearrangement

Question: After my bromination reaction, I've isolated a product that doesn't seem to be a simple brominated benzofuran. I suspect the ring may have opened. Is this possible?

Answer: Yes, while less common than over-bromination, cleavage of the furan ring is a possible side reaction, particularly under harsh, acidic conditions or with certain substrates. The ether linkage in the benzofuran ring can be susceptible to cleavage.

Underlying Mechanism: Acid-Catalyzed Ring Opening

The oxygen atom in the furan ring can be protonated by strong acids, which may be present as impurities or generated during the reaction (e.g., HBr from a Br₂ reaction). This protonation makes the C2 position highly electrophilic and susceptible to nucleophilic attack, which can initiate a ring-opening cascade. For instance, photooxygenation of 2,3-dimethylbenzofuran can lead to a dioxetane intermediate that rearranges to 2-acetoxyacetophenone, demonstrating the potential for C-O bond cleavage.[1] While this is not a direct result of bromination, it highlights the inherent reactivity of the furan ring. More relevantly, strong Lewis acids used to activate the brominating agent can also promote ring-opening pathways.[4][5] Reductive cleavage of the C2-O bond is also known, though this typically requires specific reagents like lithium metal and is not a common side reaction during standard bromination.[6]

Troubleshooting & Preventative Measures:

  • Avoid Strong Lewis Acids: If possible, avoid using strong Lewis acids like AlCl₃ or FeCl₃ as catalysts for bromination, as they can promote unwanted side reactions, including ring cleavage.

  • Use a Non-Acidic Bromine Source: Reagents like NBS do not inherently generate a strong acid byproduct, making them a safer choice. If using Br₂, consider adding a non-nucleophilic base, like sodium bicarbonate or pyridine, to scavenge the HBr that is formed.

  • Substrate Stability: Be aware that electron-donating groups on the benzofuran ring, which activate it for bromination, can also make it more susceptible to acid-catalyzed degradation. For these sensitive substrates, extremely mild conditions are necessary.

Issue 3: Side Products Originating from Benzofuran Synthesis

Question: I'm brominating a benzofuran that I synthesized in-house. I'm seeing persistent impurities in my final product that don't seem to be related to bromination. What could be the cause?

Answer: The purity of your starting benzofuran is critical. Side products from the initial synthesis can carry through and complicate your bromination reaction and purification. It's essential to consider the potential byproducts from the specific route used to construct the benzofuran core.

Common Benzofuran Synthesis Routes and Their Potential Side Products:

  • Palladium-Catalyzed Cyclizations (e.g., Sonogashira coupling followed by cyclization): These are powerful methods but can have their own set of side products.[7][8]

    • Incomplete Cyclization: The intermediate, for example, an o-alkynylphenol, may remain if the cyclization step is not driven to completion.

    • Homocoupling of Alkynes: Dimerization of the alkyne coupling partner is a common side reaction.

    • Dehalogenation: The starting aryl halide can sometimes be reduced, leading to an unfunctionalized phenol.

  • Perkin Rearrangement: This classic method involves the ring contraction of a 3-halocoumarin.[9][10]

    • Incomplete Rearrangement: Unreacted 3-halocoumarin could be a significant impurity.

    • Hydrolysis Products: The initial base-catalyzed opening of the lactone may not successfully re-close to form the benzofuran, leading to substituted cinnamic acid derivatives.

Troubleshooting & Preventative Measures:

  • Rigorous Purification of Starting Material: Always thoroughly purify your starting benzofuran before proceeding with bromination. Techniques like column chromatography, recrystallization, or distillation are essential.[11]

  • Characterize Your Starting Material: Confirm the identity and purity of your benzofuran by NMR, LC-MS, and melting point to ensure no significant impurities are carried forward.

  • Optimize the Benzofuran Synthesis: If you consistently observe impurities, revisit the benzofuran synthesis step to optimize conditions and minimize side product formation.[12][13]

Experimental Protocol: Selective Monobromination of 2-Methylbenzofuran

This protocol provides a reliable method for the selective synthesis of 3-bromo-2-methylbenzofuran, minimizing the formation of di-brominated side products.

Materials:

  • 2-Methylbenzofuran

  • N-Bromosuccinimide (NBS), recrystallized from water

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-methylbenzofuran (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the substrate (concentration approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into an equal volume of cold water.

  • Work-up:

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers sequentially with saturated Na₂S₂O₃ solution (to remove any unreacted bromine species), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to 98:2 hexanes:ethyl acetate to afford the pure 3-bromo-2-methylbenzofuran.[1]

Caption: Relationship between reaction conditions and product/side product formation.

References

  • Al-Tel, T. H. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Available at: [Link]

  • Abu-Hashem, A. A., et al. (n.d.). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Perkin rearrangement. In Wikipedia. Available at: [Link]

  • Khan, I., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Available at: [Link]

  • (n.d.). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Couture, A., et al. (2001). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules. Available at: [Link]

  • Suto, K., et al. (2020). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Chemical Communications. Available at: [Link]

  • Hishmat, O. H., et al. (1979). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

  • Khan, I., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Girgis, N. S., et al. (n.d.). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate. Available at: [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available at: [Link]

  • Dintzner, M. R., et al. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]

  • Zhang, Y., et al. (2005). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of Chemical Research. Available at: [Link]

  • Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. Available at: [Link]

  • Habermann, J., et al. (1998). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry. Available at: [Link]

  • Chen, C., et al. (2022). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Lin, S., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Available at: [Link]

  • Chowdhury, C., et al. (2009). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of Organic Chemistry. Available at: [Link]

  • Morken, J. P., et al. (2016). Oxyboration: Synthesis of Borylated Benzofurans. Organic Syntheses. Available at: [Link]

  • Li, J., & Zhang, D. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Journal of Research in Science: Natural and Formal. Available at: [Link]

  • Vitale, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Juszczak, M., et al. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Ring Closure

Welcome to the technical support center for the synthesis and optimization of benzofuran ring closures. As a heterocyclic scaffold of immense importance in medicinal chemistry, natural products, and materials science, th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of benzofuran ring closures. As a heterocyclic scaffold of immense importance in medicinal chemistry, natural products, and materials science, the efficient construction of the benzofuran core is a frequent objective in synthetic laboratories.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, experience-driven advice for troubleshooting common issues encountered during benzofuran synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.

General Principles & Initial Troubleshooting

This section provides a high-level overview and a logical workflow for diagnosing and solving common issues in benzofuran synthesis.

Workflow for Troubleshooting a Failed Benzofuran Cyclization

Before diving into method-specific issues, a systematic approach can often reveal the root cause of a failed reaction.

G start Reaction Failed (Low/No Yield) check_sm 1. Confirm Starting Material Integrity start->check_sm check_reagents 2. Verify Reagent & Solvent Quality check_sm->check_reagents check_conditions 3. Review Reaction Conditions check_reagents->check_conditions analyze_crude 4. Analyze Crude Reaction Mixture check_conditions->analyze_crude sm_ok Starting Material Recovered? analyze_crude->sm_ok side_products Side Products Observed? sm_ok->side_products Yes optimize Systematically Optimize (See Method-Specific Guides) sm_ok->optimize No side_products->check_conditions No, just SM side_products->optimize Yes G cluster_0 Phase 1: Catalyst & Ligand Screen cluster_1 Phase 2: Solvent & Base Screen cluster_2 Phase 3: Temperature & Time start Initial Reaction (e.g., 5% Yield) cat_screen Screen Pd Source (Pd(PPh3)4, Pd(OAc)2, etc.) start->cat_screen lig_screen Screen Ligand (PPh3, XPhos, SPhos, etc.) cat_screen->lig_screen base_screen Screen Base (K2CO3, Cs2CO3, Et3N) lig_screen->base_screen sol_screen Screen Solvent (Toluene, Dioxane, DMF) base_screen->sol_screen temp_screen Optimize Temperature (e.g., 80, 100, 120 °C) sol_screen->temp_screen time_screen Time Course Study (e.g., 2, 6, 12, 24h) temp_screen->time_screen optimized Optimized Conditions (e.g., 90% Yield) time_screen->optimized

Sources

Troubleshooting

Technical Support Center: Purification of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Bromo-3-methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. The insights provided are based on established chemical principles and proven methodologies for the purification of related aromatic carboxylic acids.

Introduction to Purification Challenges

The purification of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid can be a significant hurdle in its synthesis. The presence of a carboxylic acid group, a halogenated aromatic ring, and a methyl-substituted furan ring gives the molecule a unique combination of polarity and reactivity. These features can lead to difficulties in crystallization, co-elution of impurities during chromatography, and potential for degradation under certain conditions.

A common synthetic approach to this molecule involves the formation of the 3-methyl-1-benzofuran-2-carboxylic acid core, followed by electrophilic bromination. This process can introduce a variety of impurities that complicate the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

FAQ 1: My crude product is an oil or a waxy solid that is difficult to handle. How can I solidify it?

Answer: Oily or waxy crude products are often the result of residual solvents or the presence of low-melting point impurities.

  • Initial Steps:

    • High Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum to remove any residual solvents like ethyl acetate, dichloromethane, or the solvent used in the reaction.

    • Trituration: Try triturating the crude material with a non-polar solvent in which the desired product is poorly soluble, but the impurities are more soluble. Hexane or a mixture of hexane and a small amount of ethyl acetate is a good starting point. This can often wash away oily impurities, leaving your product as a solid.

  • Causality: Residual solvents can act as a plasticizer, preventing the molecules of your product from arranging into a crystal lattice. Oily impurities can have a similar effect. Trituration works by selectively dissolving the more soluble impurities.

FAQ 2: I'm seeing significant tailing of my product spot on the TLC plate. What does this mean and how can I fix it?

Answer: Tailing on a silica gel TLC plate is a classic sign of a strong interaction between an acidic compound, like a carboxylic acid, and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can make chromatographic purification very challenging.

  • Troubleshooting TLC Tailing:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more compact spot.[1]

    • Alternative Solvents: If acidifying the mobile phase is not sufficient, consider using a more polar solvent system, such as methanol in dichloromethane.

  • Mechanism: The added acid in the eluent protonates the silanol groups on the silica surface and ensures the carboxylic acid analyte remains in its protonated, less polar form. This minimizes the strong ionic interactions that cause tailing.

Diagram: Troubleshooting TLC Tailing

TLC_Tailing cluster_problem Problem cluster_cause Probable Cause cluster_solution Solution Problem Tailing Spot on TLC Cause Strong interaction of carboxylic acid with silica gel Problem->Cause due to Solution1 Add 0.1-1% Acetic or Formic Acid to Eluent Cause->Solution1 mitigated by Solution2 Switch to a more polar eluent system (e.g., MeOH/DCM) Cause->Solution2 alternative

Caption: Logical workflow for addressing TLC tailing.

FAQ 3: My attempts at recrystallization are failing. The product either crashes out too quickly or remains in solution. What solvents should I try?

Answer: Finding a suitable recrystallization solvent or solvent system is key. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Given that brominated benzofuran derivatives are often poorly soluble in water, organic solvents are a better choice.[2]

  • Recommended Solvents and Solvent Systems:

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Adding hot water dropwise until the solution becomes slightly cloudy, then allowing it to cool slowly, can induce crystallization.
Methanol/Acetone A mixture of methanol and acetone can be effective for recrystallizing benzofuran derivatives.[3]
Ethyl Acetate/Hexane Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. This anti-solvent technique can yield high-purity crystals upon cooling.
Toluene Aromatic solvents like toluene can be effective for recrystallizing other aromatic molecules.
  • Experimental Protocol: Recrystallization from Ethanol/Water

    • Place the crude 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Heat the solution to boiling.

    • Slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.

    • Add a drop or two of hot ethanol to redissolve the solid and make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under high vacuum.

FAQ 4: I'm using column chromatography, but I'm getting poor separation of my product from a closely eluting impurity. What can I do?

Answer: Poor separation in column chromatography is common when impurities have similar polarities to the desired product.

  • Potential Impurities: Based on a likely synthesis involving the bromination of 3-methyl-1-benzofuran-2-carboxylic acid, potential impurities could include:

    • Unreacted starting material (3-methyl-1-benzofuran-2-carboxylic acid).

    • Dibrominated or other over-brominated products.

    • Isomers with bromine at a different position on the aromatic ring.

    • Byproducts from incomplete cyclization if starting from a Perkin rearrangement.[2]

  • Strategies for Improved Separation:

    • Optimize the Eluent System:

      • Use a shallower gradient if you are using an automated flash chromatography system.

      • For manual columns, a mixture of ethyl acetate and hexane is a good starting point. A 2:8 mixture of ethyl acetate to petroleum ether has been used for a similar compound.[4]

      • Crucially, add 0.1-1% acetic or formic acid to your eluent to prevent tailing and improve peak shape.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral, depending on the stability of your compound) or a C18 reversed-phase column.

    • Consider Derivatization: As a last resort for very difficult separations, you could temporarily convert the carboxylic acid to its methyl or ethyl ester. The ester will have a different polarity and may be more easily separated from non-acidic impurities. After purification of the ester, it can be hydrolyzed back to the carboxylic acid.

Diagram: Purification Workflow

Purification_Workflow Crude Crude Product (Oil or Solid) Trituration Trituration with Hexane/EtOAc Crude->Trituration if oily/waxy Solid Solid Product Trituration->Solid Column Column Chromatography (Silica Gel, Acidified Eluent) Solid->Column Primary Purification Recrystallization Recrystallization (e.g., EtOH/Water) Column->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure

Caption: A typical purification workflow for the target compound.

References

  • American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Gabr, Y., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

  • Perkin, W. H. (1870). On the Perkin Reaction. Journal of the Chemical Society, 23, 368-373. (Historical reference for benzofuran synthesis, specific URL not available).
  • Reddy, T. R., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-778. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Bermudez, J. (2018). Answer to "TLC tailing and carboxylic acid?". ResearchGate. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Jha, A., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • J. R. L., & G. P. (1964). U.S. Patent No. 3,147,280. Washington, DC: U.S.
  • Kim, S. (2018). TLC tailing and carboxylic acid? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing Benzofuran Carboxylic Acid Solubility for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in bioassays: the poor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in bioassays: the poor aqueous solubility of benzofuran carboxylic acids. This document is designed to provide you with the expertise and validated protocols necessary to ensure the reliability and accuracy of your experimental results.

Introduction: The Solubility Challenge with Benzofuran Carboxylic Acids

Benzofuran carboxylic acids are a promising class of heterocyclic compounds with a wide range of biological activities.[1] However, their inherent hydrophobicity often leads to poor solubility in the aqueous environments required for most bioassays. This can result in underestimated compound activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1] This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and problems encountered when working with benzofuran carboxylic acids in bioassays.

Q1: My benzofuran carboxylic acid, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic case of a compound crashing out of solution. DMSO is an excellent solvent for many nonpolar compounds, but when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This can cause your hydrophobic compound to precipitate.[2]

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[3] If you need a higher compound concentration, you may need to explore other solubilization methods.

  • Perform a Stepwise Dilution: Instead of a single large dilution, try a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[4]

  • Use a Buffered System: Always dilute your DMSO stock into a buffered solution (e.g., PBS at pH 7.4) rather than pure water. Buffers help maintain a stable pH, which is crucial for the solubility of ionizable compounds like carboxylic acids.[1]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can help dissolve small precipitates.[2][5] However, be cautious with temperature-sensitive compounds.

  • Consider Co-solvents: If DMSO alone is not sufficient, a co-solvent system may be necessary.

Q2: What are co-solvents, and how do I choose the right one for my benzofuran carboxylic acid?

A2: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Common co-solvents for in vitro assays include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[6][7]

Choosing a Co-solvent:

The selection of a co-solvent is empirical and depends on the specific benzofuran carboxylic acid and the biological assay. It's essential to test a panel of co-solvents to find the one that provides the best solubility with the least interference in your assay.

Workflow for Co-solvent Selection:

Caption: Workflow for selecting a suitable co-solvent.

Q3: How does pH affect the solubility of my benzofuran carboxylic acid, and how can I use this to my advantage?

A3: Benzofuran carboxylic acids are weak acids. Their solubility is highly dependent on the pH of the solution. At a pH above their pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[8]

Practical Application:

  • For acidic compounds, increasing the pH of the buffer will generally increase solubility.

  • You can prepare your stock solution in a slightly basic buffer (e.g., pH 8.0) to maintain the compound in its ionized, more soluble form. However, ensure the final pH of your assay is compatible with your biological system.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess of your solid benzofuran carboxylic acid to each buffer.

  • Equilibrate the samples by shaking for 24-48 hours at a constant temperature.[1]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

This will give you a solubility-pH profile for your compound and help you identify the optimal pH for your bioassay.

Q4: I've heard about using cyclodextrins. How do they work, and are they suitable for benzofuran carboxylic acids?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic "guest" molecules, like your benzofuran carboxylic acid, forming an inclusion complex that has significantly improved aqueous solubility.[9][10]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, widely used.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, excellent safety profile.
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity, but can extract cholesterol from cell membranes.

Workflow for Cyclodextrin-Mediated Solubilization:

Caption: General workflow for using cyclodextrins.

Q5: Can I form a salt of my benzofuran carboxylic acid to improve its solubility?

A5: Yes, salt formation is a very effective strategy for increasing the solubility of ionizable compounds.[11] By reacting your carboxylic acid with a suitable base, you form a salt that is often much more soluble in water than the free acid.[8]

Considerations for Salt Formation:

  • Counterion Selection: The choice of the counterion (the base used to form the salt) is critical. Small, compact counterions often lead to crystalline salts with improved solubility.[12]

  • pH of the Resulting Solution: The salt of a weak acid and a strong base will produce a basic solution. Ensure this is compatible with your assay conditions.

  • Stability: The resulting salt should be physically and chemically stable.[13]

General Protocol for Salt Formation:

  • Dissolve your benzofuran carboxylic acid in a suitable organic solvent (e.g., ethanol).

  • Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine) dissolved in the same solvent or water.

  • Stir the mixture until the salt precipitates or the solvent is evaporated.

  • Collect the salt and dry it under vacuum.

  • Determine the aqueous solubility of the newly formed salt.

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Preparation of a DMSO Stock Solution and Troubleshooting Precipitation

Objective: To prepare a concentrated stock solution in DMSO and correctly dilute it into an aqueous buffer for a bioassay.

Materials:

  • Benzofuran carboxylic acid

  • Anhydrous, cell culture grade DMSO

  • Sterile, filtered pipette tips and microcentrifuge tubes

  • Vortex mixer and ultrasonic bath

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of your compound.

    • Transfer the compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution.[5] Visually inspect for any remaining solid particles.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Dilution into Aqueous Buffer:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of 100% DMSO to get a 100 µM solution.

      • Add 10 µL of the 100 µM intermediate dilution to 990 µL of your pre-warmed assay buffer.

    • Vortex gently immediately after adding the compound to the buffer.

  • Self-Validation/Troubleshooting:

    • Visual Inspection: Check for any visible precipitate.

    • Microscopic Examination: If possible, examine a small aliquot under a microscope to check for micro-precipitation.

    • Filtration: If you suspect micro-precipitation, filter the final solution through a 0.22 µm syringe filter before use.[4]

    • Vehicle Control: Always include a vehicle control in your assay, which contains the same final concentration of DMSO (and any co-solvents) as your test samples.

Protocol 2: Cyclodextrin Inclusion Complex Formation by Freeze-Drying

Objective: To prepare a solid inclusion complex of a benzofuran carboxylic acid with HP-β-CD to enhance aqueous solubility.

Materials:

  • Benzofuran carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the benzofuran carboxylic acid to HP-β-CD. This can be optimized later.

  • Dissolution:

    • Dissolve the HP-β-CD in deionized water with stirring.

    • Add the benzofuran carboxylic acid to the cyclodextrin solution.

  • Complexation:

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying:

    • Freeze the aqueous solution (e.g., at -80°C).

    • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.[14]

  • Characterization and Validation:

    • Solubility Measurement: Determine the aqueous solubility of the freeze-dried complex and compare it to the free acid.

    • Analytical Confirmation (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) can confirm the formation of the inclusion complex.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase solubility by reducing the polarity of the aqueous medium.Simple to implement for stock solutions.Can cause precipitation upon dilution; potential for assay interference and cytotoxicity.[6][15]
pH Adjustment Ionization of the carboxylic acid to a more soluble carboxylate salt.Highly effective for acidic compounds; straightforward to implement.Requires careful control of assay pH; may not be suitable for all biological systems.
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble carrier.Significant solubility enhancement; can improve stability.[9]Requires formulation development; potential for assay interference at high concentrations.
Salt Formation Conversion of the free acid to a more soluble salt form.Can dramatically increase solubility and dissolution rate.[11]Requires chemical modification; the properties of the salt depend on the counterion.[12]

Final Recommendations

There is no single "best" method for solubilizing all benzofuran carboxylic acids. A systematic approach, starting with simple methods like optimizing DMSO concentration and pH, is recommended. If these are insufficient, more advanced techniques like the use of co-solvents or cyclodextrins should be explored.

Always validate your chosen solubilization method by confirming the absence of precipitation and assessing any potential interference with your bioassay through appropriate controls. By carefully considering the physicochemical properties of your compound and the requirements of your assay, you can develop a robust solubilization strategy that will lead to high-quality, reproducible data.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). Cytotechnology. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011). Journal of Pharmacy and Pharmacology. [Link]

  • Why salt formation of weak acid increases the drug solubility?. (2023). ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. [Link]

  • Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). (2022). Washington State University IACUC. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2015). Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2020). Molecular Pharmaceutics. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays with Benzofuran Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran derivatives in cytotoxicity assays. This guide is designed to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran derivatives in cytotoxicity assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of these experiments and ensure the reliability and reproducibility of your data.

Introduction: The Challenge of Benzofuran Derivatives in Cytotoxicity Assays

Benzofuran derivatives are a promising class of heterocyclic compounds with demonstrated potential in cancer therapy.[1] Their diverse structures allow for modifications that can lead to potent and selective anticancer activity.[2] However, their unique chemical properties can also present challenges in standard cytotoxicity assays, leading to inconsistent and difficult-to-interpret results. This guide will equip you with the knowledge to anticipate, identify, and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered when working with benzofuran derivatives.

Q1: My IC50 values for the same benzofuran derivative vary significantly between experiments. What are the likely causes?

Inconsistent IC50 values are a frequent problem and can stem from several sources. The most common culprits include:

  • Compound Solubility and Stability: Benzofuran derivatives can have poor solubility in aqueous cell culture media.[3] Precipitation of your compound, even if not visible to the naked eye, will lead to a lower effective concentration and thus, a higher apparent IC50. The compound may also degrade over the course of the experiment.

  • Cellular Factors: Variations in cell passage number, seeding density, and metabolic state can all impact assay results.[4]

  • Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, and handling techniques are significant sources of error.

Q2: I'm observing an increase in signal (e.g., higher absorbance in an MTT assay) at higher concentrations of my benzofuran derivative, suggesting increased cell viability. This is counterintuitive. What's happening?

This paradoxical result is a known artifact in colorimetric assays like the MTT assay.[5] Potential causes include:

  • Direct Reduction of Assay Reagent: Your benzofuran derivative may be chemically reducing the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity.[5] This leads to a false-positive signal.

  • Induction of Cellular Stress Response: At sub-lethal concentrations, your compound might be inducing a cellular stress response that increases metabolic activity, leading to a temporary surge in MTT reduction before cytotoxicity takes effect.[5]

Q3: My results from different types of cytotoxicity assays (e.g., MTT vs. LDH release) for the same benzofuran derivative are not correlating. Why?

Different assays measure different aspects of cell death. An MTT assay measures metabolic activity, which is an indirect measure of cell viability.[4] An LDH (lactate dehydrogenase) assay, on the other hand, measures membrane integrity by detecting the release of this cytosolic enzyme.

Discrepancies can arise because your benzofuran derivative may be:

  • Inducing Apoptosis: Apoptosis, or programmed cell death, involves a cascade of events that may not immediately lead to membrane rupture and LDH release.[1] Caspase activation is a key feature of apoptosis.[3]

  • Causing Cell Cycle Arrest: The compound might be cytostatic rather than cytotoxic at certain concentrations, halting cell proliferation without causing immediate cell death. This would be reflected as a decrease in signal in a proliferation-dependent assay but not necessarily in an LDH assay.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Issue 1: Poor Solubility of Benzofuran Derivatives

Poor solubility is a primary source of inconsistent results.[6] If you suspect your benzofuran derivative is not fully dissolved in the cell culture medium, follow this troubleshooting workflow:

Troubleshooting Workflow: Addressing Solubility Issues

A Start: Suspected Solubility Issue B Step 1: Visual Inspection Observe for precipitates or cloudiness in stock and working solutions. A->B C Step 2: Solvent Optimization Prepare stock in 100% DMSO. Test final concentration in media for precipitation. B->C D Step 3: Sonication/Vortexing Briefly sonicate or vortex the stock solution before preparing working dilutions. C->D E Step 4: Pre-warming Media Warm cell culture media to 37°C before adding the compound. D->E F Step 5: Solubility Assessment Assay Perform a formal solubility test using nephelometry or visual inspection of serial dilutions. E->F G Outcome: Compound is Soluble Proceed with cytotoxicity assay. F->G No Precipitate H Outcome: Compound Precipitates Consider reformulating the compound or using a lower, soluble concentration range. F->H Precipitate Observed

Caption: Troubleshooting workflow for benzofuran derivative solubility.

Detailed Protocol: Preparation of Benzofuran Derivative Solutions

  • Stock Solution Preparation:

    • Dissolve the benzofuran derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (up to 37°C) and vortexing can aid this process.[3]

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a stock solution aliquot at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). [3] Include a vehicle control (media with the same final DMSO concentration) in your experiment.

Issue 2: Interference with Assay Readout

Benzofuran derivatives, due to their aromatic structure, can interfere with absorbance and fluorescence-based assays.[7][8]

Troubleshooting Workflow: Detecting and Mitigating Assay Interference

A Start: Suspected Assay Interference B Step 1: Cell-Free Control Incubate the benzofuran derivative in media with the assay reagent (e.g., MTT) but without cells. A->B C Step 2: Absorbance/Fluorescence Scan Scan the absorbance or fluorescence spectrum of the compound in the assay buffer. B->C D Step 3: Compare to Assay Wavelengths Check for overlap between the compound's spectrum and the assay's excitation/emission wavelengths. C->D E Outcome: No Interference Proceed with data analysis. D->E No Overlap F Outcome: Interference Detected Subtract background from cell-containing wells or switch to a non-interfering assay. D->F Overlap Detected

Caption: Workflow to identify and address assay interference.

Data Interpretation: Correcting for Interference

Observation in Cell-Free Control Interpretation Action
Increased absorbance/fluorescence with increasing compound concentration.The compound is directly reacting with the assay reagent or is autofluorescent.[8]Subtract the reading of the cell-free control from the corresponding experimental wells.
No change in absorbance/fluorescence.No direct interference.Proceed with standard data analysis.
Issue 3: Unexpected Biological Responses

The cytotoxic effects of benzofuran derivatives are not always straightforward. They can induce complex cellular responses that may lead to misinterpretation of assay results.[9][10]

Understanding the Mechanism: Apoptosis, Necrosis, and Autophagy

  • Apoptosis: A form of programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.[1][11]

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.

  • Autophagy: A cellular process of self-digestion of cellular components. It can be a survival mechanism or a form of cell death.[10][12]

Experimental Approach: Differentiating Mechanisms of Cell Death

Mechanism Key Markers Recommended Assay
Apoptosis Caspase-3/7 activation, Annexin V stainingCaspase-Glo® 3/7 Assay, Annexin V-FITC Apoptosis Detection Kit
Necrosis LDH release, Propidium Iodide (PI) uptakeLDH Cytotoxicity Assay, Flow cytometry with PI staining
Autophagy LC3-I to LC3-II conversion, p62 degradationWestern blot for LC3 and p62, Immunofluorescence for LC3 puncta

The Role of Reactive Oxygen Species (ROS)

Many benzofuran derivatives exert their cytotoxic effects through the generation of reactive oxygen species (ROS).[9][13][14] ROS are chemically reactive molecules containing oxygen that can damage cellular components.

Protocol: Detecting Intracellular ROS

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat cells with your benzofuran derivative for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • ROS Detection:

    • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

Interpreting ROS Data: An increase in fluorescence in compound-treated cells compared to the vehicle control indicates ROS production. To confirm the role of ROS in cytotoxicity, you can co-treat cells with your benzofuran derivative and an antioxidant like N-acetylcysteine (NAC) and observe if cytotoxicity is rescued.[15]

Part 3: Validated Experimental Protocols

Adherence to optimized protocols is critical for obtaining reliable data.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of your benzofuran derivative for 24-72 hours.[1]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

Critical Considerations for the MTT Assay:

  • Cell Density: Ensure that the cells are in the logarithmic growth phase.

  • Incubation Times: Optimize the incubation time for both the compound treatment and the MTT reagent.

  • Reagent Quality: Use high-quality, fresh MTT reagent.[16]

References

  • Gostyńska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Al-Ostath, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

  • El-Sayed, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Wójcik-M, K., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling. Available at: [Link]

  • Musso, L., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. International Journal of Molecular Sciences. Available at: [Link]

  • Hsieh, C-P., et al. (2016). BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells Through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Abdel-Aziz, M., et al. (2016). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research. Available at: [Link]

  • Kim, J., et al. (2025). A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Mugotir, M. H., & Al-Shehri, S. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Zhang, Y., et al. (2020). A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Frontiers in Oncology. Available at: [Link]

  • Çakır, M., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Scientific Reports. Available at: [Link]

  • Napiórkowska, M., et al. (2025). Effect of the benzofuran-2-ones 6–9 on the viability of... ResearchGate. Available at: [Link]

  • Siddiqui, S. K., et al. (2020). Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gostyńska, A., et al. (2019). Activity of caspase 3 and 7 in K562 cells treated with the test... ResearchGate. Available at: [Link]

  • Cemazar, M., et al. (2016). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. ResearchGate. Available at: [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • Kim, J., et al. (2025). A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. MDPI. Available at: [Link]

  • Stefanelli, A., et al. (2023). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. bioRxiv. Available at: [Link]

  • Altouhamy, M. (2020). What should I be careful about while doing MTT assay? ResearchGate. Available at: [Link]

  • Hammer, E., & Schauer, F. (2004). Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus. ResearchGate. Available at: [Link]

  • Sies, H. (1993). Role of reactive oxygen species in cell toxicity. PubMed. Available at: [Link]

  • Anusuya, M., & S, S. (2020). (PDF) Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. PubMed. Available at: [Link]

  • Shinde, P., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents.
  • El-Damasy, D. A., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Barthakur, T. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Available at: [Link]

  • Tokyo University of Science (2022). Novel role of Autophagy in the Competitive Removal of Cancer Cells. YouTube. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. (2015). Figure 1 from Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Semantic Scholar. Available at: [Link]

  • Prangkio, P., et al. (2016). Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials. RSC Publishing. Available at: [Link]

  • Bojko, A. (2018). Can anyone help me to find out the problems for MTT assay? ResearchGate. Available at: [Link]

Sources

Optimization

Preventing debromination during reactions with 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Welcome to the technical support center for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, particularly the prevention of premature debromination.

Introduction: Understanding the Challenge

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The bromine atom at the 7-position serves as a crucial handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions. However, the C(sp²)-Br bond can be susceptible to cleavage under various reaction conditions, leading to the formation of the undesired debrominated byproduct, 3-methyl-1-benzofuran-2-carboxylic acid. This not only reduces the yield of the desired product but also introduces significant purification challenges.

This guide will provide a detailed exploration of the factors that contribute to debromination and offer evidence-based strategies to mitigate this common side reaction in several key transformations, including amide bond formation, esterification, and Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

Debromination, in this context, refers to the undesired substitution of the bromine atom on the benzofuran ring with a hydrogen atom. This side reaction leads to the formation of 3-methyl-1-benzofuran-2-carboxylic acid as a significant byproduct, which lowers the yield of your target molecule and complicates downstream purification due to the structural similarity of the byproduct to the desired product.

Q2: What are the primary causes of debromination?

Several factors can promote the premature cleavage of the carbon-bromine bond. In the context of palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is a major contributor to reductive dehalogenation.[1] These hydride species can be generated from various sources within the reaction mixture, including:

  • Solvents: Alcohols (e.g., methanol, ethanol) or residual water can act as hydride donors.

  • Bases: Certain amine bases or alkoxides can participate in pathways that generate Pd-H.

  • Reagents: Impurities in reagents or the degradation of phosphine ligands can also serve as hydride sources.

Beyond palladium-catalyzed reactions, high temperatures and the use of strong bases can also contribute to debromination through various mechanisms.

Q3: Is the 7-bromo position on this benzofuran particularly susceptible to debromination?

The electronic nature of the benzofuran ring system, being relatively electron-rich, can influence the reactivity of the C-Br bond. Electron-rich aryl bromides can be more prone to certain dehalogenation pathways. The presence of the carboxylic acid group at the 2-position and the methyl group at the 3-position also modulates the electronic properties of the molecule, which can affect its stability under specific reaction conditions.

Q4: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?

Several analytical techniques are well-suited for this purpose:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the most straightforward method. You can typically distinguish the desired product from the debrominated byproduct by their mass difference (the mass of a bromine atom, approximately 79 or 81 amu).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., esters), GC-MS provides excellent separation and clear mass spectral data to identify and quantify the extent of debromination.[2]

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase, you can often achieve baseline separation of the brominated and debrominated compounds, allowing for quantification by UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the two compounds by integrating characteristic signals in the aromatic region, provided there are well-resolved peaks for both species.

Troubleshooting Guides

Section 1: Amide Bond Formation

Amide coupling reactions are fundamental transformations for this carboxylic acid. The choice of coupling reagent, base, and reaction conditions is critical to preserving the C-Br bond.

Common Issue: Formation of 3-methyl-1-benzofuran-2-carboxamide alongside the desired 7-bromo product.

Root Cause Analysis: The conditions required for activating the carboxylic acid can sometimes be harsh enough to promote debromination, especially if elevated temperatures are required for sluggish couplings.

Troubleshooting Workflow:

start Debromination Observed in Amide Coupling coupling_reagent Step 1: Evaluate Coupling Reagent - Are you using a high-temperature method? - Consider milder activating agents. start->coupling_reagent base Step 2: Assess the Base - Is a strong, non-nucleophilic base being used? - Could it be promoting side reactions? coupling_reagent->base temp Step 3: Lower the Temperature - Can the reaction proceed at a lower temperature? - Monitor for extended reaction times. base->temp solvent Step 4: Check Solvent Purity - Is the solvent strictly anhydrous? - Protic impurities can be problematic. temp->solvent minimized Debromination Minimized solvent->minimized

Caption: Troubleshooting workflow for amide coupling reactions.

Recommended Protocols & Best Practices:

Method 1: Carbodiimide-Based Coupling

This is a widely used and generally mild method for amide bond formation.

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Additive: 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions and improve efficiency.

  • Base: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Solvent: Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Temperature: 0 °C to room temperature. Avoid elevated temperatures.

Step-by-Step Protocol:

  • Dissolve 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) and stir for 15-20 minutes.

  • Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by LC-MS to check for product formation and the presence of the debrominated byproduct.

Method 2: HATU-Based Coupling

For more challenging amide couplings, HATU is a highly effective activating agent.[3]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA or 2,4,6-Collidine.

  • Solvent: Anhydrous DMF.

  • Temperature: Room temperature.

Step-by-Step Protocol:

  • To a solution of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.) and DIPEA (2.5 eq.).

  • In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the carboxylic acid/amine mixture at room temperature.

  • Stir for 2-6 hours, monitoring by LC-MS.

Table 1: Recommended Conditions for Amide Coupling

ParameterRecommended ConditionRationale
Coupling Reagent EDC/HOBt, HATUEfficient activation under mild conditions.
Base DIPEA, TEANon-nucleophilic; minimizes side reactions.
Solvent Anhydrous DCM, DMFAprotic solvents prevent hydride formation.
Temperature 0 °C to Room TemperatureAvoids thermal degradation and debromination.
Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds at the 7-position. However, it is also a common reaction where debromination can be a significant issue.

Common Issue: Formation of 3-methyl-1-benzofuran-2-carboxylic acid (or its ester, if derivatized) as a major byproduct.

Root Cause Analysis: The primary cause is the formation of a Pd-H species which can then undergo reductive elimination with the benzofuran moiety before the desired cross-coupling can occur. The choice of catalyst, ligand, base, and solvent are all critical factors that influence the relative rates of these competing pathways.[1]

Troubleshooting Workflow:

start Debromination Observed in Suzuki Coupling ligand Step 1: Evaluate Ligand - Is the ligand bulky and electron-rich? - These promote reductive elimination of the desired product. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can promote debromination. - Switch to weaker inorganic bases. ligand->base solvent Step 3: Change the Solvent - Protic or polar aprotic solvents can be problematic. - Use non-polar, aprotic solvents. base->solvent temp Step 4: Lower the Temperature - Debromination can have a higher activation energy. - Try running at a lower temperature. solvent->temp minimized Debromination Minimized temp->minimized

Sources

Troubleshooting

Stability testing of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid under experimental conditions

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the stability testing of 7-Bromo-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the stability testing of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid. It offers field-proven insights into experimental design, troubleshooting, and data interpretation, grounded in authoritative regulatory and scientific principles.

Compound Overview & Intrinsic Stability Profile

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core, which is present in numerous biologically active molecules.[1][2] Its structure incorporates several key functional groups that dictate its chemical reactivity and stability:

  • Benzofuran Core: A fused aromatic benzene and furan ring system. The furan ring, in particular, can be susceptible to oxidative cleavage.[3][4]

  • Carboxylic Acid: This group governs the molecule's acidic nature, solubility in aqueous media (pH-dependent), and potential for thermal decarboxylation.

  • Bromo Substituent: The carbon-halogen bond on the aromatic ring can be a site for photolytic degradation.[5][6] Halogenated aromatic compounds are often stable but can be susceptible to photodegradation.[5]

  • Methyl Group: An electron-donating group that can influence the reactivity of the benzofuran ring system.

Understanding these structural features is critical for anticipating potential degradation pathways and designing a robust stability testing program.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its functional groups, the primary degradation pathways to anticipate are photodegradation , oxidation , and thermal degradation . The halogenated aromatic ring is susceptible to light[5][6], the furan ring is prone to oxidation[3], and the carboxylic acid moiety may undergo decarboxylation at elevated temperatures. Hydrolysis is generally less of a concern for the core benzofuran structure, which is resistant to aqueous alkali, but should still be formally evaluated across a range of pH values as per regulatory guidelines.[7][8]

Q2: What initial storage conditions are recommended for the solid Active Pharmaceutical Ingredient (API)?

For long-term storage, the solid API should be stored in well-sealed containers, protected from light, at controlled room temperature or refrigerated conditions (e.g., 2-8 °C). The use of amber glass vials or opaque containers is highly recommended to mitigate the risk of photodegradation.[9]

Q3: During my experiment, the solution of the compound turned yellow/brown. What does this signify?

Color change often indicates degradation, particularly through oxidative or photolytic pathways. Furan rings, upon oxidation, can form highly polar, colored ring-opened products which may further polymerize.[3] You should immediately analyze the sample using a validated stability-indicating method, such as HPLC, to identify and quantify any new peaks corresponding to degradation products.

Q4: Is a specialized HPLC column required for analyzing this compound and its degradants?

A standard reversed-phase column (e.g., C18 or C8) is typically sufficient for this type of molecule. High-Performance Liquid Chromatography (HPLC) is a very common and effective technique for stability testing as it can separate, identify, and quantify the API and its degradation products.[10] Method development should focus on achieving adequate resolution between the parent peak and all potential degradant peaks generated during forced degradation studies.

Forced Degradation (Stress Testing) Experimental Framework

Forced degradation studies are the cornerstone of stability testing. They are designed to intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[8][11] This process is essential for developing and validating a stability-indicating analytical method.[11] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that degradants are generated at a sufficient level for detection and characterization without completely destroying the sample.[12][13]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in ACN:H2O) Control Unstressed Control (T=0, protected from light) API->Control Aliquot Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Aliquot & Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Aliquot & Stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Aliquot & Stress Thermal Thermal (Dry Heat) (e.g., 80°C) API->Thermal Aliquot & Stress Photo Photolytic (ICH Q1B Light Exposure) API->Photo Aliquot & Stress Dilute Dilute to Target Concentration Control->Dilute Quench Neutralize / Quench (as needed) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Quench->Dilute HPLC Analyze via Validated Stability-Indicating HPLC Dilute->HPLC Evaluate Evaluate Data (Purity, Mass Balance) HPLC->Evaluate

Caption: Workflow for Forced Degradation Studies.

Detailed Stress Condition Protocols

The following protocols are based on standard industry practices and ICH guidelines.[8] The concentration of stressors, temperature, and duration should be adjusted to achieve the target degradation of 5-20%.[12]

Stress ConditionProtocolMechanistic Rationale
Acidic Hydrolysis 1. Prepare a solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). 2. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. 3. Heat the sample at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of NaOH before analysis.Evaluates the susceptibility of the molecule to acid-catalyzed degradation. While the benzofuran core is generally stable, ester or amide-like functionalities, if present as impurities or in formulations, would be targeted.
Basic Hydrolysis 1. Prepare the API solution as above. 2. Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. 3. Heat at 60-80°C for a predetermined time. 4. At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of HCl before analysis.Evaluates susceptibility to base-catalyzed degradation. The carboxylic acid will be deprotonated, which may influence the reactivity of the rest of the molecule. Benzofuran itself is reported to be resistant to aqueous alkali.[7]
Oxidative 1. Prepare the API solution as above. 2. Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the solution. 3. Store at room temperature, protected from light, for a predetermined time. 4. Quenching is typically not required; dilution with mobile phase is sufficient before injection.The furan ring is susceptible to oxidative attack, which can lead to ring-opening and the formation of various carbonyl-containing degradants.[3][4] This is a critical stress test for this class of compounds.
Photolytic 1. Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines.[9] 2. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. 3. A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.The aromatic system, particularly with a bromo-substituent, is a chromophore that can absorb UV/Vis light, leading to photolytic cleavage of the C-Br bond or other radical-mediated degradation pathways.[5][9]
Thermal (Dry Heat) 1. Place the solid API in a thermostatically controlled oven at an elevated temperature (e.g., 80°C, 105°C).[8] 2. Test at various time points. 3. For analysis, dissolve the solid material in a suitable solvent.Assesses the solid-state thermal stability. A primary concern for this molecule is thermal decarboxylation (loss of CO₂) from the carboxylic acid group, which would result in the formation of 7-Bromo-3-methyl-1-benzofuran.

Troubleshooting Guide for Stability Experiments

Issue 1: No significant degradation is observed under any stress condition.

  • Causality: The molecule is highly stable, or the stress conditions applied are insufficient. Regulatory guidance requires that degradation is demonstrated.[8]

  • Troubleshooting Steps:

    • Increase Stressor Intensity: Sequentially increase the concentration of the acid, base, or oxidant. For thermal stress, increase the temperature in 10°C increments.[11]

    • Extend Duration: Increase the exposure time for all conditions.

    • Check Solution Preparation: Ensure the API is fully dissolved in the stress medium. Poor solubility can protect the molecule from degradation.

Issue 2: The parent API peak disappears completely in the chromatogram.

  • Causality: The applied stress is too harsh, leading to complete degradation of the API. This prevents the accurate profiling of intermediate degradants.

  • Troubleshooting Steps:

    • Reduce Stressor Intensity: Decrease the concentration of the stressor or lower the temperature.

    • Shorten Duration: Sample at much earlier time points (e.g., 30 minutes, 1 hour, 2 hours).

    • Use Milder Conditions: For oxidation, consider a lower concentration of H₂O₂ or a different oxidant.

Issue 3: The mass balance is below 90% after analysis. (Mass Balance = [% Assay of Parent] + [Sum of % Area of All Degradants])

  • Causality: This is a common and critical issue. It suggests that not all degradants are being accounted for by the analytical method.

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation pathways (e.g., ring-opening) may produce fragments that lack a strong UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for "invisible" peaks.

    • Consider Volatile Degradants: Thermal degradation, such as decarboxylation, can produce a volatile degradant (CO₂) and a product that may have different chromatographic properties. Headspace GC-MS could be used to investigate volatiles.

    • Investigate Precipitation: The degradants formed may be insoluble in the sample diluent, precipitating out of the solution before injection. Visually inspect samples and consider using a stronger or different diluent for analysis.

    • Evaluate Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound. A co-eluting degradant can lead to inaccurate quantification and poor mass balance.

Issue 4: Poor chromatographic resolution between the parent peak and a degradant.

  • Causality: The analytical method is not "stability-indicating." The selectivity of the method is insufficient to separate the compounds of interest.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase. Since the parent compound is an acid, its retention time will be highly sensitive to pH around its pKa.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the critical pair to increase separation.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This changes the selectivity of the separation.

    • Try a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano) can provide alternative selectivity and resolve the co-eluting peaks.

References

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Pharma Focus Asia. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Molecules. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • PubChem. (n.d.). Benzofuran. [Link]

  • ResearchGate. (n.d.). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. [Link]

  • SCIRP. (2010). Photobiodegradation of halogenated aromatic pollutants. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Oxidation of furans (Review). [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Photobiodegradation of halogenated aromatic pollutants. [Link]

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]

  • PubMed. (1987). Mechanism of metabolic cleavage of a furan ring. [Link]

  • PubChem. (n.d.). 7-Bromo-4-methyl-benzofuran-2-carboxylic acid. [Link]

  • PubMed Central. (n.d.). Biodegradation of halogenated organic compounds. [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. [Link]

  • NISCAIR. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • YouTube. (2025). Halogenation of Aromatic Compounds MADE EASY!. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • Environmental Science: Atmospheres. (n.d.). O3 chemistry of 2,5-dimethylfuran: mechanism development. [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. [Link]

  • OSTI.GOV. (1993). Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-Benzofuran Derivatives

Introduction: The Benzofuran Scaffold and the Strategic Importance of Bromination at the 7-Position The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Strategic Importance of Bromination at the 7-Position

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications.[1] Its rigid, planar structure and the presence of a furan ring fused to a benzene ring provide a versatile platform for the design of novel drugs targeting a diverse range of biological targets.[1] Benzofuran derivatives have demonstrated significant potential in the treatment of chronic conditions such as cancer, neurodegenerative diseases, and inflammatory disorders, as well as acute infectious diseases.[2]

The strategic modification of the benzofuran core is a key aspect of drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Among the various possible substitutions, halogenation has consistently emerged as a powerful tool for enhancing biological activity.[3][4] The introduction of a bromine atom, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[3]

This guide focuses specifically on the structure-activity relationship (SAR) of 7-bromo-benzofuran derivatives . The placement of a bromine atom at the 7-position of the benzofuran ring can introduce unique electronic and steric properties, influencing the molecule's interaction with its biological target. We will explore how modifications at other positions of the 7-bromo-benzofuran scaffold modulate its activity across different therapeutic areas, providing a comparative analysis supported by experimental data. This in-depth guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical scaffold.

I. Anticancer Activity of 7-Bromo-Benzofuran Derivatives: A Comparative Analysis

The development of novel anticancer agents is a primary focus of medicinal chemistry, and the benzofuran scaffold has been extensively explored for this purpose.[5] The introduction of a bromine atom at the 7-position has been shown to be a viable strategy in the design of potent and selective anticancer compounds.

A. Targeting Epidermal Growth Factor Receptor (EGFR) in Non-Small-Cell Lung Cancer

Recent research has highlighted the potential of 7-bromo-benzofuran derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small-cell lung cancer (NSCLC). A study focused on benzofuran-indole hybrids identified a promising compound, 7-Bromo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole , which demonstrated notable anticancer activity.[4]

Table 1: Comparison of Anticancer Activity of a 7-Bromo-Benzofuran-Indole Hybrid

CompoundTarget Cell LineIC50 (µM)
7-Bromo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole[4]A549 (NSCLC)1.2

The SAR studies in this context suggest that the 7-bromo substituent, in combination with the indole moiety at the 3-position and a methoxy group at the 6-position, contributes to the potent inhibition of EGFR. The bromine atom likely enhances the binding affinity of the compound to the EGFR active site through halogen bonding or by increasing its lipophilicity, thereby facilitating its entry into the cancer cells.

B. General Cytotoxic Effects of Brominated Benzofurans

While specific data on a series of 7-bromo-benzofuran derivatives is emerging, broader studies on brominated benzofurans provide valuable insights into their anticancer potential. For instance, the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[4] This suggests that the position and chemical environment of the bromine atom are critical determinants of its biological effect.

II. 7-Bromo-Benzofuran Derivatives as Kinase Inhibitors: Modulating Cellular Signaling

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents. The benzofuran scaffold has been successfully utilized in the development of potent and selective kinase inhibitors.

While specific SAR studies on a series of 7-bromo-benzofuran derivatives as kinase inhibitors are not extensively documented in the currently available literature, the general importance of halogenation in this class of compounds is well-established. The bromine atom can form halogen bonds with the kinase active site, enhancing binding affinity and inhibitory potency.

Future research should focus on the systematic synthesis and evaluation of 7-bromo-benzofuran derivatives against a panel of kinases to elucidate the specific SAR for this subclass of compounds. Key areas of investigation would include the impact of substituents at the 2- and 3-positions on kinase selectivity and potency.

III. Neuroprotective Potential of 7-Bromo-Benzofuran Derivatives in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the formation of amyloid-beta plaques and neurofibrillary tangles.[7] One of the key therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Benzofuran derivatives have emerged as promising scaffolds for the development of AChE inhibitors.

While direct comparative studies on a series of 7-bromo-benzofuran derivatives for neuroprotection are limited, the exploration of halogenated benzofurans in the context of AD provides a strong rationale for their investigation. The introduction of a bromine atom can enhance the ability of the molecule to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.

A study on novel 3-aminobenzofuran derivatives as multifunctional agents for AD highlighted the importance of substitutions on the benzofuran ring for potent AChE inhibitory activity.[7] Although this study did not specifically include 7-bromo analogs, it underscores the potential for developing highly effective neuroprotective agents through systematic modification of the benzofuran scaffold. The synthesis and evaluation of a library of 7-bromo-benzofuran derivatives with various amine substitutions at the 3-position would be a logical next step in this area of research.

IV. Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed experimental protocols for key assays are provided below.

A. Synthesis of 7-Bromo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole

This protocol is based on the synthesis described for benzofuran-indole hybrids.[4]

Step 1: Synthesis of 2-arylbenzofuran intermediate

  • To a solution of the appropriate phenol and (hetero)arylglyoxal in a suitable solvent, add a catalytic amount of a Lewis acid.

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-arylbenzofuran intermediate.

Step 2: Synthesis of the final 7-bromo-benzofuran-indole hybrid

  • To a solution of the 2-arylbenzofuran intermediate and 7-bromo-indole in a suitable solvent, add a catalyst and a base.

  • Heat the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

B. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4]

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 7-bromo-benzofuran derivatives and a vehicle control.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

V. Visualization of Key Concepts

A. General Structure-Activity Relationship of 7-Bromo-Benzofuran Derivatives

SAR_Summary 7-Bromo-Benzofuran Core 7-Bromo-Benzofuran Core Substituent at C2 Substituent at C2 7-Bromo-Benzofuran Core->Substituent at C2 Modulates target selectivity Substituent at C3 Substituent at C3 7-Bromo-Benzofuran Core->Substituent at C3 Influences potency Substituent at other positions Substituent at other positions 7-Bromo-Benzofuran Core->Substituent at other positions Fine-tunes physicochemical properties Biological Activity Biological Activity Substituent at C2->Biological Activity Substituent at C3->Biological Activity Substituent at other positions->Biological Activity

Caption: Key SAR determinants for 7-bromo-benzofuran derivatives.

B. Experimental Workflow for Anticancer Drug Screening

Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Compound Treatment Compound Treatment Characterization->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis SAR Analysis SAR Analysis Data Analysis->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for anticancer screening of 7-bromo-benzofuran derivatives.

VI. Conclusion and Future Directions

This guide provides a comparative overview of the structure-activity relationships of 7-bromo-benzofuran derivatives across various therapeutic areas. The available data, although still emerging, strongly suggests that the 7-bromo-benzofuran scaffold is a promising starting point for the development of novel drugs targeting cancer, kinase-mediated diseases, and neurodegenerative disorders.

The key takeaways from this analysis are:

  • The 7-bromo substituent can significantly enhance the biological activity of benzofuran derivatives, likely through improved binding affinity and favorable physicochemical properties.

  • The nature and position of other substituents on the 7-bromo-benzofuran core are critical for modulating potency and selectivity.

  • Further systematic studies are needed to fully elucidate the SAR of 7-bromo-benzofuran derivatives against a wider range of biological targets.

Future research efforts should focus on the synthesis and biological evaluation of diverse libraries of 7-bromo-benzofuran analogs. This will enable the construction of more comprehensive SAR models and the identification of lead compounds with optimized therapeutic profiles. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of new drug candidates based on this versatile scaffold.

VII. References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]

  • Surakshitha, T., Raghuram Rao, A., Pragna, Ch., Rani, P., Sampoorna, Ch., & Manasa, A. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 85-91. [Link]

  • Lee, J., Kim, S., Park, S., Kim, Y., & Lee, J. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 786. [Link]

  • Mehrabi, S., Pouramiri, B., Forootan, A., Gholami, M., & Shafiee, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 959634. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 83, 45-53. [Link]

  • Hassan, A. S., El-Sayed, M. A. A., Abu-Bakr, S. M., & El-Adl, K. (2021). Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities as well as compounds 2–12 designed herein. RSC Advances, 11(36), 22163-22177. [Link]

  • El-Sabbagh, O. I., El-Naggar, M. A., & El-Sadek, M. E. (2021). Synthesis, Anticancer and Antimicrobial Evaluation of New Benzofuran Based Derivatives: PI3K inhibition, Quorum Sensing and Molecular Modeling Study. Biointerface Research in Applied Chemistry, 11(4), 11623-11641. [Link]

  • Rizzo, S., Bruno, G., & Simoni, E. (2023). Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. Natural Product Research, 1-7. [Link]

  • Kumar, A., & Sharma, S. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(12), 5347-5359. [Link]

  • Ali, M. A., Ismail, N. H., & Choon, Y. M. (2015). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. Planta Medica, 81(12/13), 1084-1090. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 25(11), 2537-2549. [Link]

  • Di Martino, R. M. C., Santoro, A., & Ciriolo, M. R. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 399. [Link]

  • Al-Ostoot, F. H., Al-Mokyna, H. A., & Al-Qudaihi, A. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

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  • El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, A. A. T. (2020). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC advances, 10(61), 37213-37227. [Link]

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  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879-894. [Link]

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Comparative

Comparing the efficacy of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid with other anticancer agents

An In-Depth Guide for Researchers and Drug Development Professionals The relentless pursuit of novel and more effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and more effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the benzofuran nucleus has emerged as a privileged structure, with numerous derivatives exhibiting significant antiproliferative activity.[1][2][3] This guide provides a comprehensive comparison of the efficacy of a representative brominated benzofuran carboxylic acid with established anticancer agents, offering insights into its therapeutic potential and mechanism of action. While specific experimental data for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid is not extensively available in the public domain, we will draw upon published data for structurally related brominated benzofuran derivatives to provide a scientifically grounded comparison.

Introduction to Benzofurans in Oncology

Benzofurans are heterocyclic organic compounds consisting of a fused benzene and furan ring system. This core structure is present in a variety of natural products and synthetic molecules with diverse biological activities.[1][4] In the context of oncology, the benzofuran scaffold has been the subject of intense investigation due to the potent anticancer properties displayed by its derivatives.[1][3] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a wide array of compounds with distinct pharmacological profiles.[3] Halogenation, particularly bromination, of the benzofuran nucleus has been shown to enhance the cytotoxic potential of these derivatives.[5]

Comparative Efficacy Analysis

To provide a meaningful comparison, we will analyze the in vitro efficacy of a representative brominated benzofuran derivative against well-established chemotherapeutic agents, doxorubicin and cisplatin. The selection of these agents is based on their broad use in cancer therapy and the availability of comparative data in the scientific literature for other benzofuran compounds.

The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The data presented below is synthesized from multiple studies on various brominated benzofuran derivatives and standard anticancer drugs in common cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of a representative brominated benzofuran derivative and standard anticancer agents.

Compound/AgentMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)SW620 (Colon Cancer)A549 (Lung Cancer)
Brominated Benzofuran Derivative (Representative) ~2.5 - 15~6.5 - 13~3.8 - 11~10.8~3.5 - 6.3
Doxorubicin ~0.8 - 2.5[6][7]~2.9[7]~12.2[7]-> 20[7]
Cisplatin ~5 - 20~5 - 15~10 - 30-~10 - 25

Note: The IC50 values for the representative brominated benzofuran derivative are presented as a range, reflecting data from multiple structurally similar compounds found in the literature. IC50 values for doxorubicin and cisplatin can also vary significantly between studies.[8]

The data suggests that brominated benzofuran derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding the potency of standard chemotherapeutic agents in certain cell lines.[1][5] For instance, some brominated derivatives have shown higher efficacy than doxorubicin in A549 lung cancer cells.[5]

Mechanistic Insights: How Brominated Benzofurans Exert Their Anticancer Effects

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby preventing the proliferation of cancer cells.[4][9]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many benzofuran derivatives have been shown to trigger this process in cancer cells.[4] The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[4]

Brominated Benzofuran Brominated Benzofuran Mitochondrial Pathway Mitochondrial Pathway Brominated Benzofuran->Mitochondrial Pathway Induces Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes cell_cycle G1 -> S -> G2 -> M Brominated Benzofuran Brominated Benzofuran arrest G2/M Arrest Brominated Benzofuran->arrest arrest->cell_cycle Blocks Progression

Caption: Schematic of cell cycle arrest at the G2/M phase.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to assess the anticancer efficacy of compounds like brominated benzofuran derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the brominated benzofuran derivative, doxorubicin, or cisplatin for 48 or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability versus the drug concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10] Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle. [11] Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Conclusion and Future Directions

The available evidence strongly suggests that brominated benzofuran derivatives represent a promising class of anticancer agents. [1][3][5]Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines at concentrations comparable to or lower than standard chemotherapeutics highlights their potential for further development. [1][5] Future research should focus on:

  • Synthesis and screening of a wider range of brominated benzofuran derivatives to establish a more definitive structure-activity relationship.

  • In vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising candidates.

  • Elucidation of the precise molecular targets of these compounds to better understand their mechanism of action and to identify potential biomarkers for patient selection.

By pursuing these avenues of research, the full therapeutic potential of brominated benzofuran carboxylic acids and their derivatives as novel anticancer agents can be realized.

References

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  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

  • The Effects of Benzofuran-2-Carboxylic Acid Derivatives as Countermeasures in Immune Modulation and Cancer Cell Inhibition. Semantic Scholar. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

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  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

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  • Cisplatin IC50 in 48 and 72 h MCF-7 cell cultures with subgroups and... ResearchGate. [Link]

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  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. PubMed Central. [Link]

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Validation

A Comparative Analysis of Brominated versus Non-Brominated Benzofuran-2-Carboxylic Acids for Drug Discovery and Development

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic modification of this scaffold is a key approach...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic modification of this scaffold is a key approach in the development of novel therapeutics. This guide provides a comprehensive comparative analysis of benzofuran-2-carboxylic acid and its brominated analogue, 5-bromobenzofuran-2-carboxylic acid, offering insights for researchers, scientists, and drug development professionals. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols, to elucidate the impact of bromination on this important molecular framework.

Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Scaffold

Benzofuran-2-carboxylic acid serves as a versatile building block in the synthesis of a wide array of molecules with potential therapeutic applications, ranging from anti-inflammatory and anticancer agents to agrochemicals.[3] Its carboxylic acid functional group provides a reactive handle for derivatization, enabling the exploration of a vast chemical space to optimize biological activity.[3] The introduction of a bromine atom onto the benzofuran ring, a common strategy in medicinal chemistry, can significantly modulate a molecule's physicochemical and biological properties. This guide will focus on the comparative aspects of the parent compound, benzofuran-2-carboxylic acid, and its 5-bromo derivative.

Synthesis Strategies: Accessing the Core Scaffolds

The synthesis of both benzofuran-2-carboxylic acid and its 5-bromo derivative can be achieved through several established routes. A common and efficient method involves the Perkin rearrangement, which offers high yields.[1]

General Synthesis of Benzofuran-2-Carboxylic Acids

A robust method for the synthesis of benzofuran-2-carboxylic acids involves the reaction of a salicylaldehyde derivative with an α-haloacetate followed by cyclization and hydrolysis.[2][4]

Salicylaldehyde Substituted Salicylaldehyde IntermediateEster Ethyl Benzofuran-2-carboxylate Salicylaldehyde->IntermediateEster EthylBromoacetate Ethyl Bromoacetate (BrCH₂COOEt) EthylBromoacetate->IntermediateEster FinalAcid Benzofuran-2-carboxylic Acid IntermediateEster->FinalAcid Base Base (e.g., K₂CO₃) Base->IntermediateEster Acetonitrile, Reflux Hydrolysis Hydrolysis (e.g., KOH, then HCl) Hydrolysis->FinalAcid Ethanol, Reflux caption General synthesis of benzofuran-2-carboxylic acids.

Caption: General synthesis of benzofuran-2-carboxylic acids.

Synthesis of 5-Bromobenzofuran-2-Carboxylic Acid

The synthesis of 5-bromobenzofuran-2-carboxylic acid typically starts from 5-bromosalicylaldehyde, following a similar reaction pathway as the non-brominated analogue.

Experimental Protocol: Synthesis of 5-Bromobenzofuran-2-Carboxylic Acid

  • Esterification: To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add ethyl bromoacetate (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

  • Cyclization: Reflux the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The crude ethyl 5-bromobenzofuran-2-carboxylate can be purified by recrystallization or column chromatography.

  • Hydrolysis: Dissolve the purified ester in ethanol and add an aqueous solution of potassium hydroxide (2-3 equivalents).

  • Reflux: Reflux the mixture for 2-3 hours.

  • Acidification: After cooling, remove the ethanol under reduced pressure and acidify the aqueous solution with dilute hydrochloric acid to precipitate the 5-bromobenzofuran-2-carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with water, and dry to obtain the final product.

Comparative Physicochemical Properties

The introduction of a bromine atom at the 5-position of the benzofuran ring is expected to alter key physicochemical properties that can influence pharmacokinetic and pharmacodynamic profiles.

PropertyBenzofuran-2-carboxylic acid5-Bromobenzofuran-2-carboxylic acid
Molecular Formula C₉H₆O₃[5]C₉H₅BrO₃[6]
Molecular Weight 162.14 g/mol [5]241.04 g/mol [6]
Appearance White to light yellow crystalline powder[3]Solid[7]
Melting Point 193 - 197 °C[3]Not explicitly stated, but expected to be higher
Calculated logP ~2.1 (indicative of moderate lipophilicity)~2.9 (indicative of increased lipophilicity)

Note: Calculated logP values can vary depending on the algorithm used. The values presented here are for comparative purposes.

The increased molecular weight of the brominated compound is a direct result of the bromine atom. The expected increase in melting point is due to stronger intermolecular forces. The most significant change is the increase in lipophilicity (logP), which can enhance membrane permeability and potentially lead to better cellular uptake.

Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1] The introduction of halogens, such as bromine, has been reported to enhance these activities.[8]

Antimicrobial Activity

While direct comparative data for the carboxylic acids is scarce, a study on related methyl ester derivatives provides compelling evidence for the positive impact of bromination on antifungal activity. The conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, resulted in a drastic increase in antifungal activity.[4] This suggests that the presence of bromine on the benzofuran ring system can significantly enhance its antimicrobial properties.

Anticancer Activity

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzofuran-2-carboxylic acid and 5-bromobenzofuran-2-carboxylic acid) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

cluster_workflow Anticancer Activity Workflow Start Start CellCulture Cancer Cell Culture Start->CellCulture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundTreatment Treat with Compounds CellSeeding->CompoundTreatment Incubation Incubate (48-72h) CompoundTreatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Crystal Formation MTT->Formazan Solubilization Solubilize Crystals Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance DataAnalysis Calculate IC50 Absorbance->DataAnalysis End End DataAnalysis->End caption Workflow for MTT assay to determine anticancer activity.

Caption: Workflow for MTT assay to determine anticancer activity.

Structural Insights: X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a suitable X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain accurate atomic coordinates and geometric parameters.

Conclusion and Future Directions

This comparative guide highlights the significant impact of bromination on the physicochemical and biological properties of the benzofuran-2-carboxylic acid scaffold. The introduction of a bromine atom at the 5-position increases the molecular weight and lipophilicity of the molecule. While direct comparative biological data for the carboxylic acids is limited, evidence from related derivatives strongly suggests that bromination can lead to a substantial enhancement of antimicrobial and potentially anticancer activities.

For researchers in drug discovery and development, 5-bromobenzofuran-2-carboxylic acid represents a promising starting point for the synthesis of novel therapeutic agents. The increased lipophilicity may lead to improved cellular penetration, and the bromine atom provides an additional vector for optimizing interactions with biological targets.

Future work should focus on direct, head-to-head comparative studies of benzofuran-2-carboxylic acid and its brominated analogues to generate robust quantitative data on their physicochemical properties and biological activities. Such studies will be invaluable for building more accurate structure-activity relationship models and guiding the rational design of next-generation benzofuran-based therapeutics.

References

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-775.
  • Benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 6-APB. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for preparing benzofuran derivatives. (2020). Google Patents.
  • Kowalska, M., et al. (2013).
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Lee, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2538-2542.
  • El-Gamal, M. I., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(6), 1022-1027.
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (2015). ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative Guide to Validating the Mechanism of Action of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid as a Selective COX-2 Inhibitor

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, hereafter referred to as "Compound X". Based on its struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, hereafter referred to as "Compound X". Based on its structural similarity to known anti-inflammatory agents, we hypothesize that Compound X acts as a selective inhibitor of Cyclooxygenase-2 (COX-2).

This document will guide researchers through a series of experiments designed to rigorously test this hypothesis, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor). Our approach is built on a foundation of scientific integrity, ensuring that each experimental step contributes to a self-validating system of evidence.

The Scientific Rationale: Targeting the COX Pathway

The Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate pain, inflammation, and fever. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

The therapeutic goal of many anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with the inhibition of COX-1. Our central hypothesis is that Compound X achieves this selectivity. The following experimental plan is designed to systematically confirm this.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, etc.) PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins_Inflammatory Compound_X Compound X Compound_X->COX2 Hypothesized Inhibition Ibuprofen Ibuprofen Ibuprofen->COX1 Non-selective Inhibition Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Hypothesized mechanism of Compound X within the COX signaling pathway.

Experimental Validation Workflow

Our validation strategy is a multi-tiered approach, moving from in vitro enzymatic assays to cell-based models. This progression allows us to first confirm direct target engagement and then to understand the compound's activity in a more biologically relevant context.

MoA_Workflow start Start: Hypothesis (Compound X is a selective COX-2 inhibitor) enzymatic_assay Step 1: In Vitro Enzymatic Assays (COX-1 & COX-2 IC50 Determination) start->enzymatic_assay selectivity_index Step 2: Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) enzymatic_assay->selectivity_index cell_based_assay Step 3: Cell-Based Assay (PGE2 Production in Macrophages) selectivity_index->cell_based_assay target_engagement Step 4: Confirm Target Engagement (Western Blot for p-p65) cell_based_assay->target_engagement conclusion Conclusion: Validate or Refute Hypothesis target_engagement->conclusion

Caption: Experimental workflow for validating the mechanism of action.

In Vitro Enzymatic Assays: Direct Target Inhibition

The first step is to determine if Compound X directly inhibits the enzymatic activity of COX-1 and COX-2 and to quantify its potency. We will use commercially available, purified human recombinant COX-1 and COX-2 enzymes.

Protocol: COX Inhibitor Screening Assay
  • Preparation of Reagents:

    • Prepare a stock solution of Compound X, Celecoxib, and Ibuprofen in DMSO.

    • Prepare a series of dilutions for each compound to generate a dose-response curve.

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare the heme cofactor and the enzyme (COX-1 or COX-2) in the assay buffer.

    • Prepare the arachidonic acid substrate.

  • Assay Procedure:

    • Add the assay buffer, heme, and enzyme to each well of a 96-well plate.

    • Add the diluted compounds (Compound X, Celecoxib, Ibuprofen) or DMSO (vehicle control) to the respective wells.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data: IC50 and Selectivity Index

The selectivity index is a critical parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Compound X 150015100
Celecoxib 300030100
Ibuprofen 10250.4

Note: The data presented in this table is hypothetical and for illustrative purposes.

These results would suggest that Compound X is as potent and selective as Celecoxib in directly inhibiting the COX-2 enzyme in vitro.

Cell-Based Assays: Activity in a Biological System

To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context, we will use a lipopolysaccharide (LPS)-stimulated macrophage model. LPS is a component of the outer membrane of Gram-negative bacteria and a potent inducer of the inflammatory response, including the upregulation of COX-2 and subsequent production of PGE2.

Protocol: PGE2 Production in LPS-Stimulated Macrophages
  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of Compound X, Celecoxib, or Ibuprofen for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated, vehicle-treated control.

    • Determine the IC50 value for the inhibition of PGE2 production for each compound.

Comparative Data: Inhibition of Cellular PGE2 Production
CompoundIC50 for PGE2 Inhibition (nM)
Compound X 25
Celecoxib 45
Ibuprofen 20

Note: The data presented in this table is hypothetical and for illustrative purposes.

This data would demonstrate that Compound X effectively blocks the downstream consequences of COX-2 activity in a relevant cellular model of inflammation.

Target Engagement: Confirming Downstream Signaling Inhibition

To further solidify our MoA, we can examine the impact of Compound X on a key signaling pathway downstream of prostaglandin activity. Prostaglandins can activate the NF-κB signaling pathway, which is a central regulator of inflammation. We can assess the phosphorylation of the p65 subunit of NF-κB as a marker of its activation.

Protocol: Western Blot for Phospho-p65
  • Cell Treatment:

    • Treat macrophage cells with Compound X, Celecoxib, or Ibuprofen, followed by LPS stimulation as described in the previous protocol.

  • Protein Extraction:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p65 (p-p65).

    • As a loading control, also probe for total p65 or a housekeeping protein like GAPDH.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for p-p65 and the loading control.

    • Normalize the p-p65 signal to the loading control to determine the relative level of p65 phosphorylation.

A successful outcome would show a dose-dependent decrease in LPS-induced p65 phosphorylation in cells treated with Compound X, consistent with its inhibition of the upstream COX-2/PGE2 axis.

Conclusion

This comprehensive validation workflow provides a robust system for confirming the hypothesized mechanism of action of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid as a selective COX-2 inhibitor. By integrating in vitro enzymatic data, cell-based functional assays, and downstream signaling analysis, we can build a compelling and scientifically sound case for its MoA. The comparative data against established drugs like Celecoxib and Ibuprofen are crucial for contextualizing its potency and selectivity, providing a clear rationale for its potential as a novel anti-inflammatory agent.

References

  • Title: COX-1 and COX-2 in Health and Disease Source: U.S. National Library of Medicine, National Center for Biotechnology Information URL: [Link]

  • Title: Cyclooxygenase-1 and -2 (COX-1 and COX-2) Source: U.S. National Library of Medicine, National Center for Biotechnology Information URL: [Link]

  • Title: Lipopolysaccharide (LPS) and the Macrophage Source: U.S. National Library of Medicine, National Center for Biotechnology Information URL: [Link]

  • Title: The role of NF-κB in the immune system Source: U.S. National Library of Medicine, National Center for Biotechnology Information URL: [Link]

  • Title: NF-κB signaling in inflammation Source: U.S. National Library of Medicine, National Center for Biotechnology Information URL: [Link]

Validation

A Comparative Guide to the Cytotoxicity of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid in Diverse Cancer Cell Lines

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activity.[1][2] This guide provides a comparative analysis of the cytotoxic potential of a specific novel compound, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid . While direct experimental data for this precise molecule is emerging, we can infer its likely performance by examining structurally related analogs and the established principles of its chemical motifs. This document synthesizes data from the broader class of benzofuran derivatives to provide a predictive comparison, outlines a robust experimental framework for its evaluation, and discusses its potential mechanisms of action. The analysis positions this compound against its non-brominated parent structure and a standard chemotherapeutic agent, Doxorubicin, to contextualize its potential efficacy and selectivity.

Introduction: The Rationale for Investigating Benzofuran Derivatives

Benzofuran derivatives, both natural and synthetic, are known to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, and potent antitumor properties.[3][4][5] Their therapeutic effects in oncology are often attributed to various mechanisms such as the induction of apoptosis (programmed cell death), modulation of key signaling pathways like NF-κB, and inhibition of cell cycle progression.[4][6][7]

The structure of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid contains three key features that suggest significant cytotoxic potential:

  • The Benzofuran-2-carboxylic Acid Scaffold: This core structure is a common feature in many biologically active compounds and has been extensively studied for anticancer applications.[3][4]

  • Methyl Group at Position 3: Substitution at this position is common in many potent benzofuran derivatives.[8][9]

  • Bromine Atom at Position 7: The introduction of halogens, particularly bromine, into the benzofuran ring has been repeatedly shown to enhance cytotoxic activity against cancer cells.[3][10] Studies suggest that brominated derivatives are often more cytotoxic than their chlorine-containing or non-halogenated counterparts.[10]

This guide will therefore compare the projected activity of our target compound against two critical benchmarks:

  • Alternative 1 (Parent Compound): 3-methyl-1-benzofuran-2-carboxylic acid. This allows for a direct assessment of the contribution of the bromine atom to cytotoxicity.

  • Alternative 2 (Standard Drug): Doxorubicin. A widely used chemotherapeutic agent that serves as a positive control for potent, albeit often non-selective, cytotoxicity.

Comparative Cytotoxicity Analysis: A Predictive Assessment

To provide a clear comparison, the following table presents hypothetical, yet scientifically grounded, IC₅₀ (half-maximal inhibitory concentration) values. These values are extrapolated from published data on similar benzofuran derivatives and are intended to guide future experimental work.[3][9][10] The panel includes cancer cell lines from different tissue origins—lung (A549), liver (HepG2), breast (MCF-7), and cervical (HeLa)—along with a non-cancerous human cell line (HUVEC) to assess selectivity.

Table 1: Projected Comparative Cytotoxicity (IC₅₀ in µM) Across Cell Lines

CompoundA549 (Lung)HepG2 (Liver)MCF-7 (Breast)HeLa (Cervical)HUVEC (Normal)Selectivity Index (SI) vs. A549
7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (Target)3.53.85.16.3> 50> 14.3
3-methyl-1-benzofuran-2-carboxylic acid (Parent)11.015.218.922.5> 100> 9.1
Doxorubicin (Standard)0.80.50.90.61.21.5

The Selectivity Index (SI) is calculated as IC₅₀ in the normal cell line / IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Expert Interpretation: The projected data illustrates a key structure-activity relationship: the addition of bromine is hypothesized to increase potency by approximately 3-4 fold across all cancer cell lines, a trend consistent with published findings.[10] More importantly, the benzofuran derivatives are expected to show significantly higher selectivity for cancer cells over normal cells compared to Doxorubicin, a critical attribute for developing safer chemotherapeutics.[1]

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Living cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines (A549, HepG2, MCF-7, HeLa) and the normal cell line (HUVEC) in their respective recommended media.

    • Trypsinize and count the cells, ensuring >90% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells (containing only medium).

    • Incubate the plate for 48-72 hours.[12]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (OD of Treated Well / OD of Untreated Control Well) * 100.

    • Plot the percentage viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate (24h) for Attachment seed->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis 9. Calculate IC50 Values read->analysis

Caption: Workflow for the MTT cell viability assay.

Mechanistic Insights: Induction of Apoptosis

Many cytotoxic benzofuran derivatives exert their anticancer effects by inducing apoptosis.[14][15] This process of programmed cell death is a highly desirable mechanism for an anticancer agent as it eliminates malignant cells in a controlled manner. One of the primary pathways implicated is the intrinsic (or mitochondrial) apoptosis pathway.

The Intrinsic Apoptosis Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress caused by a cytotoxic compound. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.[15] These executioner caspases dismantle the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.

It is plausible that 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, like its structural relatives, induces apoptosis in cancer cells by triggering this cascade.[15]

Signaling Pathway Diagram

Apoptosis_Pathway compound Benzofuran Derivative (e.g., 7-Bromo-3-methyl-1- benzofuran-2-carboxylic acid) stress Intracellular Stress (DNA Damage, ROS) compound->stress bax Bax / Bak Activation stress->bax mito Mitochondrial Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apop Apoptosome Formation (Apaf-1, Cytochrome c) cytc->apop cas9 Caspase-9 Activation apop->cas9 cas37 Caspase-3/7 Activation cas9->cas37 death Apoptosis cas37->death

Sources

Comparative

A Comparative Guide to the Cancer Cell Selectivity Profile of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Introduction: The Quest for Selective Cancer Therapeutics The advancement of effective cancer chemotherapeutics is critically dependent on the principle of selective toxicity: the ability of a compound to preferentially...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Cancer Therapeutics

The advancement of effective cancer chemotherapeutics is critically dependent on the principle of selective toxicity: the ability of a compound to preferentially target and eliminate cancer cells while sparing their normal, healthy counterparts. This selectivity is paramount to minimizing the often-debilitating side effects associated with traditional chemotherapy. The benzofuran scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3][4] The introduction of a halogen, such as bromine, into the benzofuran ring has been shown to significantly enhance cytotoxic activity.[5][6] This guide provides a comprehensive analysis of the anticipated selectivity profile of a novel benzofuran derivative, 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid , against cancer versus normal cells. Drawing upon existing research on structurally related compounds, we will outline the experimental framework to validate its selectivity, propose its potential mechanism of action, and present a comparative analysis with established chemotherapeutic agents.

Rationale for Investigation: Why 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid?

The chemical architecture of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid suggests a promising candidate for a selective anticancer agent. The benzofuran core provides a versatile platform for molecular interactions, while the carboxylic acid group at the 2-position can be readily derivatized to modulate its pharmacokinetic and pharmacodynamic properties.[2] The strategic placement of a bromine atom at the 7-position is hypothesized to enhance its anticancer potency, a phenomenon observed in other halogenated benzofuran derivatives.[5][6][7][8] Furthermore, the methyl group at the 3-position may contribute to the compound's specific binding to biological targets.

Previous studies on similar brominated benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting a favorable selectivity index towards cancer cells over normal cell lines such as Human Umbilical Vein Endothelial Cells (HUVEC).[5][7][8] This suggests that 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid could exploit the inherent biochemical differences between cancerous and normal cells, such as their elevated levels of reactive oxygen species (ROS) and altered signaling pathways.[5]

Proposed Experimental Workflow for Selectivity Profiling

To rigorously evaluate the selectivity of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a multi-tiered experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of the compound's cytotoxic and mechanistic properties.

Caption: A two-phase experimental workflow for assessing the selectivity and mechanism of action of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

Detailed Experimental Protocols

PART 1: In Vitro Cytotoxicity and Selectivity Assessment

1. Cell Line Selection and Culture:

  • Rationale: A diverse panel of human cancer cell lines representing different tumor types (e.g., breast: MCF-7, MDA-MB-231; lung: A549; colon: HCT116; liver: HepG2) should be selected to assess the breadth of anticancer activity.[5] Crucially, non-cancerous human cell lines (e.g., lung fibroblast: WI-38; human umbilical vein endothelial cells: HUVEC) will serve as the control for determining selectivity.[5][9]

  • Protocol: All cell lines will be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays (MTT or SRB):

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are reliable, high-throughput colorimetric methods for determining cell viability and are widely used in anticancer drug screening.[10][11]

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) will be included.

    • After the incubation period, perform either the MTT or SRB assay according to standard protocols.

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

3. IC50 Determination and Selectivity Index (SI) Calculation:

  • Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a numerical value for the compound's cancer cell-specific cytotoxicity. An SI value greater than 2 is generally considered indicative of promising selectivity.[12]

  • Calculation:

    • IC50 values will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

PART 2: Elucidating the Mechanism of Action

1. Apoptosis Induction Assays:

  • Rationale: A hallmark of many successful anticancer agents is their ability to induce apoptosis (programmed cell death) in tumor cells.[13][14] Various assays can be employed to detect the different stages of apoptosis.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid at its IC50 concentration for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Cell Cycle Analysis:

  • Rationale: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[1]

  • Protocol:

    • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

    • Fix the cells in cold 70% ethanol.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticipated Results and Comparative Analysis

Based on the structure of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid and the existing literature on similar compounds, we anticipate the following outcomes:

Parameter Anticipated Outcome for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid Comparative Benchmark (e.g., Doxorubicin)
IC50 (Cancer Cell Lines) Low micromolar to nanomolar rangeNanomolar to low micromolar range
IC50 (Normal Cell Lines) Significantly higher than in cancer cell linesAlso exhibits toxicity to normal cells, leading to a lower SI
Selectivity Index (SI) > 2, indicating favorable selectivityOften < 2, indicating lower selectivity
Apoptosis Induction Significant increase in apoptotic cell populationPotent inducer of apoptosis
Cell Cycle Arrest Potential arrest at the G2/M phase, similar to other tubulin-targeting agentsIntercalates with DNA, leading to cell cycle arrest at various phases

Potential Mechanism of Action: A Hypothesis

Drawing parallels from related benzofuran derivatives, several potential mechanisms of action for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid can be postulated. One prominent hypothesis is the inhibition of tubulin polymerization, a mechanism shared by several successful anticancer drugs.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Another plausible mechanism is the inhibition of key signaling pathways that are often dysregulated in cancer, such as the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and survival.[3][15]

Caption: Hypothesized mechanisms of action for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, leading to apoptosis in cancer cells.

Conclusion and Future Directions

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid represents a promising lead compound in the development of novel anticancer therapeutics with a potentially favorable selectivity profile. The proposed experimental framework provides a robust strategy to validate its efficacy and elucidate its mechanism of action. Should the anticipated results be confirmed, further preclinical development, including in vivo studies in animal models, would be warranted to fully assess its therapeutic potential. The exploration of this and other structurally related benzofuran derivatives could pave the way for a new generation of targeted cancer therapies with improved efficacy and reduced patient side effects.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11573-11606. [Link]

  • 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. (n.d.). American Elements. Retrieved January 22, 2026, from [Link]

  • Comparison of the selectivity ratio (SR; normal/cancer cell) between 2a–2d compounds and DOX. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). PubMed. Retrieved January 22, 2026, from [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2022). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Selectivity index (IC50 of normal vs. cancer cells). SI > 1.0... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1991). PubMed. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved January 22, 2026, from [Link]

  • Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. (1987). Google Patents.
  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved January 22, 2026, from [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved January 22, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Patent Application Publication No.: US 2008/0280875 A1. (2008). Google Patents. Retrieved January 22, 2026, from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. Retrieved January 22, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzofuran-2-Carboxylic Acids

Substituted benzofuran-2-carboxylic acids are a cornerstone of medicinal chemistry and drug development. Their rigid scaffold and diverse functionalization potential have made them integral components of numerous pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzofuran-2-carboxylic acids are a cornerstone of medicinal chemistry and drug development. Their rigid scaffold and diverse functionalization potential have made them integral components of numerous pharmaceuticals, including antiarrhythmic agents like Amiodarone and antidepressants such as Vilazodone. The continued interest in this privileged structure necessitates a clear understanding of the available synthetic routes, each with its own set of advantages and limitations.

This guide provides an in-depth comparison of three prominent synthetic strategies for accessing substituted benzofuran-2-carboxylic acids, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of each route, offering field-proven insights to inform your experimental choices.

Comparative Overview of Synthetic Strategies

We will dissect and compare the following three synthetic routes:

  • The Perkin Rearrangement of 3-Halocoumarins: A classic name reaction that offers a direct route to the target acids.

  • O-Alkylation and Cyclization of Salicylaldehydes: A robust and widely used two-step, one-pot approach to benzofuran-2-carboxylates.

  • Palladium-Catalyzed Carbonylative Cyclization: A modern, convergent approach leveraging the power of transition metal catalysis.

Each of these methods will be evaluated based on factors such as starting material availability, reaction conditions, yield, substrate scope, and operational simplicity.

Route 1: The Perkin Rearrangement of 3-Halocoumarins

The Perkin rearrangement, first reported in 1870, is a venerable yet highly effective method for the synthesis of benzofuran-2-carboxylic acids.[1] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.[1] The starting 3-halocoumarins are readily accessible from the corresponding coumarins, which can be synthesized from a variety of phenols.

Mechanistic Insight

The accepted mechanism for the Perkin rearrangement begins with a base-catalyzed hydrolytic cleavage of the lactone ring of the 3-halocoumarin. This initial step forms a phenoxide and a vinyl halide. The subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide moiety leads to the formation of the benzofuran ring.[1] The choice of a strong base like sodium hydroxide is crucial for the initial ring opening. The reaction is typically performed in an alcoholic solvent.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

While traditionally conducted under reflux for several hours, the Perkin rearrangement can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes with excellent yields.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vessel, combine the substituted 3-bromocoumarin (1.0 equiv) and sodium hydroxide (2.0 equiv).

  • Solvent Addition: Add ethanol as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[2]

  • Workup: After cooling, the reaction mixture is concentrated to remove the ethanol. The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried to afford the pure product.

Performance Data
Starting MaterialProductYield (%)Reaction Time (Microwave)
6,8-dibromo-3-bromo-coumarin5,7-dibromobenzofuran-2-carboxylic acid985 min
6-bromo-3-bromo-coumarin5-bromobenzofuran-2-carboxylic acid975 min
3-bromo-coumarinBenzofuran-2-carboxylic acid995 min

Data adapted from a study on microwave-assisted Perkin rearrangement.[2]

Workflow Diagram

Perkin_Rearrangement cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 3-Halocoumarin 3-Halocoumarin Microwave_Irradiation Microwave (300W, 5 min, 79°C) 3-Halocoumarin->Microwave_Irradiation NaOH NaOH NaOH->Microwave_Irradiation Ethanol Ethanol Ethanol->Microwave_Irradiation Acidification Acidification (HCl) Microwave_Irradiation->Acidification Filtration Filtration Acidification->Filtration Benzofuran-2-Carboxylic_Acid Substituted Benzofuran- 2-Carboxylic Acid Filtration->Benzofuran-2-Carboxylic_Acid

Caption: Workflow for the Microwave-Assisted Perkin Rearrangement.

Route 2: O-Alkylation and Cyclization of Salicylaldehydes

This highly reliable and versatile method proceeds in a two-step, one-pot fashion, starting from readily available substituted salicylaldehydes and α-haloacetates. The initial step is a Williamson ether synthesis to form an intermediate, which then undergoes an intramolecular cyclization to yield the benzofuran-2-carboxylate ester.

Mechanistic Insight

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of the salicylaldehyde by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the α-haloacetate, displacing the halide in an SN2 reaction to form an ethyl 2-(2-formylphenoxy)acetate intermediate.

The subsequent intramolecular cyclization is a base-catalyzed aldol-type condensation. A base abstracts a proton from the α-carbon of the acetate moiety, creating an enolate. This enolate then attacks the aldehyde carbonyl group, forming a five-membered ring. The final step is a dehydration of the resulting alcohol to afford the aromatic benzofuran ring. The choice of a non-aqueous, polar aprotic solvent like DMF or acetonitrile is key to preventing hydrolysis of the ester.

Experimental Protocol: One-Pot Synthesis from Salicylaldehyde

This protocol is adapted from a general procedure for the synthesis of ethyl benzofuran-2-carboxylates.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted salicylaldehyde (1.0 equiv) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (3.0 equiv).

  • O-Alkylation: Slowly add ethyl bromoacetate or chloroacetate (1.2 equiv) to the mixture at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (for acetonitrile) or around 80-90°C (for DMF) and maintain for 4-24 hours, monitoring the reaction by TLC.

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with dilute HCl, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the ethyl benzofuran-2-carboxylate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with a base like potassium hydroxide in ethanol, followed by acidification.[2]

Performance Data
Starting SalicylaldehydeReagentProductYield of Ester (%)Reaction Time
SalicylaldehydeEthyl bromoacetateEthyl benzofuran-2-carboxylate8624 h
5-ChlorosalicylaldehydeEthyl bromoacetateEthyl 5-chlorobenzofuran-2-carboxylate~80-90 (typical)24 h

Data adapted from a representative procedure.[2]

Workflow Diagram

Salicylaldehyde_Route cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Intermediate/Final Product Salicylaldehyde Salicylaldehyde Heating Reflux/Heat Salicylaldehyde->Heating Haloacetate Ethyl Bromoacetate Haloacetate->Heating Base K₂CO₃ Base->Heating Solvent Acetonitrile/DMF Solvent->Heating Extraction Extraction Heating->Extraction Chromatography Chromatography Extraction->Chromatography Ester Ethyl Benzofuran- 2-carboxylate Chromatography->Ester Acid Benzofuran-2- Carboxylic Acid Ester->Acid Optional Hydrolysis

Caption: Workflow for the O-Alkylation and Cyclization of Salicylaldehydes.

Route 3: Palladium-Catalyzed Carbonylative Cyclization

Transition metal catalysis offers a powerful and convergent approach to complex molecules from simple building blocks. For the synthesis of benzofuran-2-carboxylic acid derivatives, a particularly elegant strategy is the palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal alkynes and carbon monoxide.

Mechanistic Insight

This reaction is a beautiful example of a domino reaction where several transformations occur in a single pot. The catalytic cycle is thought to proceed as follows:

  • Sonogashira Coupling: The reaction begins with a standard Sonogashira coupling between the o-iodophenol and the terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a 2-alkynylphenol intermediate.

  • Carbon Monoxide Insertion: The palladium catalyst then facilitates the insertion of carbon monoxide into the palladium-alkyne bond.

  • Intramolecular Cyclization: The phenolic hydroxyl group then attacks the activated carbonyl group in an intramolecular fashion, leading to the formation of the benzofuran ring.

  • Reductive Elimination: The cycle is completed by reductive elimination, which regenerates the active palladium catalyst and releases the benzofuran-2-carboxylate product.

This one-pot procedure avoids the isolation of intermediates and can be highly efficient.

Experimental Protocol: Palladium-Catalyzed Three-Component Reaction

The following is a general procedure for the palladium-catalyzed synthesis of benzofuran-2-carboxylates.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure vessel, combine the o-iodophenol (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine) in a suitable solvent (e.g., THF or dioxane).

  • Addition of Reagents: Add the terminal alkyne (1.1 equiv) and an alcohol (e.g., ethanol) which will act as the nucleophile to form the ester.

  • Carbonylation and Heating: Pressurize the vessel with carbon monoxide (CO) and heat the reaction mixture. The reaction progress is monitored by TLC or GC-MS.

  • Workup: After cooling and venting the CO, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford the desired ethyl benzofuran-2-carboxylate.

Performance Data

This method is highly versatile, and the yields are generally good to excellent, depending on the specific substrates and reaction conditions employed.

o-IodophenolTerminal AlkyneProductYield (%)
2-IodophenolPhenylacetyleneEthyl 3-phenylbenzofuran-2-carboxylate>70 (typical)
4-Methyl-2-iodophenol1-HexyneEthyl 5-methyl-3-butylbenzofuran-2-carboxylate>70 (typical)

Yields are representative and can vary based on specific conditions and substrates.

Workflow Diagram

Palladium_Catalysis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product Iodophenol o-Iodophenol Heating Heat/Pressure Iodophenol->Heating Alkyne Terminal Alkyne Alkyne->Heating CO Carbon Monoxide CO->Heating Alcohol Alcohol Alcohol->Heating Catalyst Pd Catalyst Cu Co-catalyst Catalyst->Heating Base_Solvent Base/Solvent Base_Solvent->Heating Filtration Filtration Heating->Filtration Chromatography Chromatography Filtration->Chromatography Ester Substituted Ethyl Benzofuran-2-carboxylate Chromatography->Ester

Caption: Workflow for the Palladium-Catalyzed Carbonylative Cyclization.

Comparative Analysis and Conclusion

FeaturePerkin RearrangementO-Alkylation of SalicylaldehydesPalladium-Catalyzed Carbonylative Cyclization
Starting Materials Substituted 3-halocoumarinsSubstituted salicylaldehydes, α-haloacetateso-Iodophenols, terminal alkynes, CO, alcohol
Product Carboxylic acidEster (hydrolysis needed for acid)Ester (hydrolysis needed for acid)
Key Reagents Strong base (NaOH)Weak base (K₂CO₃)Pd/Cu catalysts, base, CO gas
Reaction Time 5 min (microwave) to 3 h (conventional)4-24 hoursTypically several hours
Yields Very high to quantitativeGood to very goodGood to excellent
Substrate Scope Dependent on availability of substituted coumarinsBroad; many substituted salicylaldehydes are availableBroad; wide variety of alkynes can be used
Operational Complexity Simple, especially with microwaveSimple, one-pot procedureMore complex; requires handling of CO gas and catalyst
Advantages Direct to acid, fast with microwave, high yieldsReadily available starting materials, reliableConvergent, high functional group tolerance, builds complexity quickly
Disadvantages Requires synthesis of 3-halocoumarin precursorLonger reaction times, product is an esterRequires specialized equipment (pressure vessel), catalyst cost

Expert Recommendation:

  • For rapid, direct access to the carboxylic acid from a pre-existing coumarin scaffold, the Microwave-Assisted Perkin Rearrangement is unparalleled in its speed and efficiency.

  • The O-Alkylation and Cyclization of Salicylaldehydes stands out as the workhorse method for its reliability, use of inexpensive and widely available starting materials, and operational simplicity, making it ideal for large-scale synthesis and initial library generation.

  • For projects requiring rapid diversification and the construction of complex benzofurans from three distinct points of diversity in a single step, the Palladium-Catalyzed Carbonylative Cyclization offers a powerful, modern solution, despite its higher operational complexity.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, scale of the synthesis, available starting materials, and laboratory capabilities. A thorough understanding of the nuances of each method, as outlined in this guide, will empower the medicinal chemist to make the most strategic and effective choice for their target molecule.

References

  • Mague, J. T., & Mphahlele, M. J. (2018). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega, 3(10), 13413–13423. [Link]

  • This reference is a composite of general knowledge in organic chemistry and is not tied to a single specific source.
  • This reference is a composite of general knowledge in organic chemistry and is not tied to a single specific source.
  • This reference is a composite of general knowledge in organic chemistry and is not tied to a single specific source.
  • This reference is a composite of general knowledge in organic chemistry and is not tied to a single specific source.
  • Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371. [Link]

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Comparative

The Gold Standard and Its Challengers: A Comparative Guide to Determining the Absolute Structure of Benzofuran Derivatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the sa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of new therapeutic agents. Benzofuran derivatives, a common scaffold in numerous natural products and pharmaceuticals, often possess complex stereochemistry that dictates their function. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for absolute structure determination of benzofuran derivatives, while also evaluating the capabilities and limitations of powerful spectroscopic alternatives.

The Unquestionable Veracity of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute configuration of chiral molecules. By directly visualizing the three-dimensional arrangement of atoms in a crystalline lattice, SCXRD provides a definitive and unambiguous assignment of stereochemistry. The technique's power lies in its ability to resolve the spatial coordinates of each atom, offering a complete and precise molecular picture.

The determination of absolute structure via X-ray crystallography hinges on the phenomenon of anomalous dispersion.[1] When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals (a prerequisite for chiral molecules), this effect leads to slight but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). These differences, known as Bijvoet pairs, break Friedel's Law and provide the necessary information to distinguish between a molecule and its non-superimposable mirror image.

A key parameter in assessing the correctness of the determined absolute structure is the Flack parameter.[2][3] This value, refined during the crystallographic analysis, ideally converges to 0 for the correct enantiomer and 1 for its inverse. A value close to 0.5 may indicate a racemic crystal or twinning.[2] For molecules composed primarily of light atoms, such as many benzofuran derivatives (C, H, O, N), the anomalous scattering signal is weak, making the accurate determination of the Flack parameter more challenging.[2] In such cases, using a longer wavelength X-ray source (e.g., Cu Kα radiation) can enhance the anomalous signal.

The Path to a Definitive Structure: An Experimental Workflow

The journey from a synthesized or isolated benzofuran derivative to its absolute structure determination via X-ray crystallography involves a series of meticulous steps. Success at each stage is crucial for obtaining a high-quality crystal suitable for diffraction analysis.

The Art and Science of Crystallization

Obtaining a single, well-ordered crystal is often the most significant bottleneck in the X-ray crystallographic workflow.[4][5] For benzofuran derivatives, which can range from oils to amorphous solids, a systematic approach to crystallization is essential.

Experimental Protocol: Crystallization of a Novel Benzofuran Derivative

This protocol provides a general framework for the crystallization of a chiral benzofuran derivative, which should be optimized for each specific compound.

  • Purification: The starting material must be of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[5] A common starting point is to test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Crystallization Method: Slow Evaporation

    • Dissolve the purified benzofuran derivative (e.g., 5-10 mg) in a minimal amount of a suitable solvent (e.g., petroleum ether-ethyl acetate, 2:1 v/v) in a small, clean vial.[6]

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[7]

    • Monitor the vial periodically for the formation of single crystals.

  • Alternative Method: Vapor Diffusion

    • Prepare a saturated solution of the benzofuran derivative in a "good" solvent (one in which it is highly soluble).

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed chamber, place a reservoir of a "poor" solvent (one in which the compound is insoluble but miscible with the good solvent).

    • The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

From Crystal to Structure: The X-ray Diffraction and Analysis Pipeline

Once a suitable crystal is obtained, the subsequent steps involve data collection and computational analysis to elucidate the absolute structure.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification High-Purity Benzofuran Derivative Solvent Solvent Screening Purification->Solvent Crystallization Crystallization (e.g., Slow Evaporation) Solvent->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Absolute Structure Validation (Flack Parameter) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Absolute Structure

Figure 1: A generalized workflow for determining the absolute structure of a benzofuran derivative using X-ray crystallography.

Spectroscopic Challengers: VCD and ECD

While X-ray crystallography provides a definitive answer, its reliance on high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have emerged as powerful, complementary techniques for determining the absolute configuration of chiral molecules in solution.[8]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer.[4] A good match in the pattern and signs of the VCD bands confirms the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light.[9] This technique is particularly useful for molecules containing chromophores, such as the aromatic benzofuran ring system.[10] Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration.[11]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of method for absolute structure determination depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State Single CrystalSolution, Neat Liquid, Solid (KBr pellet)Solution
Prerequisites High-quality single crystalChiral molecule, IR active vibrationsChiral molecule with a UV-Vis chromophore
Certainty Unambiguous, "gold standard"High, dependent on computational accuracyHigh, dependent on computational accuracy
Throughput Low to mediumHighHigh
Sample Amount Micrograms to milligramsMilligramsMicrograms to milligrams
Key Challenges Crystal growth, twinning, polymorphismConformational flexibility, computational costConformational flexibility, presence of suitable chromophores

Navigating the Pitfalls: Troubleshooting Common Challenges

The path to determining the absolute structure of a benzofuran derivative is not always straightforward. Here are some common challenges and strategies to overcome them:

  • Failure to Crystallize: If initial attempts at crystallization are unsuccessful, consider a wider range of solvents and crystallization techniques (e.g., slow cooling, liquid-liquid diffusion). Ensure the compound is of the highest purity.[12]

  • Oiling Out: This occurs when the compound separates from the solution as a liquid rather than a solid. This can sometimes be addressed by using a more dilute solution, a different solvent system, or a slower rate of solvent evaporation or cooling.[7]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms can complicate analysis.[7] Careful control of crystallization conditions (solvent, temperature, cooling rate) is necessary to obtain a single, desired polymorph.

  • Twinning: This occurs when two or more crystals intergrow in a symmetrical manner, which can complicate data analysis.[12] Modern crystallographic software has tools to handle twinned data, but it is always preferable to obtain untwinned crystals if possible.

  • Ambiguous Flack Parameter: For light-atom structures, the Flack parameter may have a large standard uncertainty.[2] In such cases, collecting data with a copper X-ray source can improve the precision. Additionally, other statistical parameters, such as the Hooft parameter, can provide further confidence in the absolute structure assignment.

Conclusion: An Integrated Approach to Stereochemical Elucidation

For the unambiguous determination of the absolute structure of benzofuran derivatives, single-crystal X-ray crystallography remains the definitive method. Its ability to provide a direct three-dimensional visualization of the molecule is unparalleled. However, the practical challenges of obtaining suitable crystals necessitate the use of complementary techniques. Vibrational Circular Dichroism and Electronic Circular Dichroism offer powerful, high-throughput alternatives for determining absolute configuration in solution. A modern approach to stereochemical elucidation should leverage the strengths of each of these techniques, using VCD and ECD for rapid screening and confirmation, and reserving the "gold standard" of X-ray crystallography for the final, definitive structural proof.

References

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Computational methods and points for attention in absolute configuration determination. (2022). Frontiers in Chemistry, 10. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. [Link]

  • Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. (2020). Organic & Biomolecular Chemistry, 18(4), 634-643. [Link]

  • Matsumoto, A., Tsuchiya, S., Hagiwara, Y., et al. (2017). Absolute Structure Determination of Chiral Crystals Consisting of Achiral Benzophenone with Single Crystal X-ray Diffraction and Its Correlation with Solid-State Circular Dichroism. Chirality, 29(9), 526-528. [Link]

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2023). Angewandte Chemie International Edition, 62(11), e202217979. [Link]

  • Zhang, H.-J., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Molecules, 17(5), 5765-5772. [Link]

  • Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Wesolowski, S. S., Sementa, D., & Miller, L. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Bioorganic & Medicinal Chemistry Letters, 23(14), 4019-4024. [Link]

  • Howard Flack and the Flack Parameter. (2020). Symmetry, 12(9), 1434. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 115–122. [Link]

  • A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4019-4024. [Link]

  • Kozlovskaya, K., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(11), 1389. [Link]

  • X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014). Private communication. [Link]

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  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (2021). Crystals, 11(11), 1389. [Link]

  • Flack parameter. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Absolute structure determination of chiral crystals consisting of achiral benzophenone with single-crystal X-ray Diffraction and its correlation with solid-state circular dichroism. (2017). Chirality, 29(9), 526-528. [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024, January 23). YouTube. [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (2019). Molecules, 24(9), 1775. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for X-ray Crystallography. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • x Ray crystallography. (2000). British Journal of Clinical Pharmacology, 50(6), 537–543. [Link]

  • Electronic Circular Dichroism. (2020). Encyclopedia.pub. [Link]

  • Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. [Link]

  • A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4019-4024. [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Crystals, 11(11), 1389. [Link]

  • Howard Flack and The Flack Parameter. (2020). Symmetry, 12(9), 1434. [Link]

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Validation

The Therapeutic Potential of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic Acid Derivatives: An In Vivo Efficacy Comparison

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its derivatives have garnered significant attention fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide provides a comparative analysis of the in vivo efficacy of derivatives of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, placing their potential therapeutic performance in context with established clinical agents. While direct in vivo studies on the specific parent compound are limited in publicly accessible literature, this guide will draw upon data from closely related halogenated and methylated benzofuran-2-carboxylic acid derivatives to project its therapeutic prospects.

Introduction to 7-Bromo-3-methyl-1-benzofuran-2-carboxylic Acid Derivatives

The core structure of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid combines several key pharmacophores: a benzofuran nucleus, a bromine substituent at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. The presence and position of the bromine atom, a halogen, are known to influence the biological activity of benzofuran derivatives, potentially enhancing their efficacy.[1] Similarly, the methyl and carboxylic acid groups can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. This guide will explore the potential of these derivatives in three key therapeutic areas: inflammation, oncology, and infectious diseases.

Comparative In Vivo Efficacy

To provide a robust comparison, the projected efficacy of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid derivatives will be benchmarked against standard-of-care drugs in relevant preclinical models. For anti-inflammatory activity, celecoxib will serve as the comparator. For anticancer applications, doxorubicin is the chosen benchmark. In the context of antimicrobial efficacy, ciprofloxacin will be used for comparison.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is a well-documented area of research.[2] A study on iodobenzofuran derivatives, close halogenated analogs of our topic compound, demonstrated significant in vivo anti-inflammatory effects.[3]

Experimental Model: Carrageenan-Induced Paw Edema in Rats

This standard model is used to assess the acute anti-inflammatory activity of a compound. Edema is induced by injecting carrageenan into the rat's paw, and the reduction in swelling upon treatment is measured over time.

Comparative Data:

CompoundDoseTime Point% Inhibition of EdemaReference
Iodobenzofuran Derivative 2bNot Specified30-90 minSurpassed Diclofenac[3]
Iodobenzofuran Derivative 2cNot Specified30-90 minSurpassed Diclofenac[3]
Celecoxib30 mg/kgNot SpecifiedReduced leukocyte adhesion and knee joint swelling[4][5]

Note: The study on iodobenzofuran derivatives did not specify the exact dosage but highlighted superior performance over the reference drug, diclofenac.[3]

The promising activity of iodobenzofuran derivatives suggests that 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid derivatives could also exhibit potent anti-inflammatory effects. The bromination at the 7-position may further enhance this activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, standard (e.g., Celecoxib), and test compound groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins COX2->Prostaglandins Benzofuran Benzofuran Derivatives Benzofuran->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by benzofuran derivatives and celecoxib.

Anticancer Efficacy

Benzofuran derivatives have shown promise as anticancer agents, with some demonstrating potent activity against various cancer cell lines.[6] The presence of a halogen, such as bromine, can enhance the cytotoxic effects of these compounds.[1]

Experimental Model: Xenograft Mouse Model of Human Cancer

In this model, human cancer cells are implanted into immunodeficient mice, forming tumors. The efficacy of a test compound is evaluated by its ability to inhibit tumor growth.

Comparative Data:

CompoundCancer Cell LineDoseOutcomeReference
Benzofuran-based carboxylic acid 44bMDA-MB-231 (Breast Cancer)Not SpecifiedIC50 = 2.52 μM (close to Doxorubicin's IC50 of 2.36 μM)[6]
3-methylbenzofuran derivative 16bA549 (Lung Cancer)Not SpecifiedIC50 = 1.48 μM[7]
DoxorubicinVariousVariesSignificant tumor growth inhibition[8][9][10][11][12]

While direct in vivo data for 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid is not available, the potent in vitro activity of structurally similar compounds suggests potential for in vivo efficacy.

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture: Human cancer cells (e.g., MDA-MB-231) are cultured in vitro.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound or standard drug (e.g., Doxorubicin) is administered via a clinically relevant route (e.g., intravenous, oral).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

Logical Relationship: From In Vitro Cytotoxicity to In Vivo Efficacy

The development of an anticancer drug often follows a logical progression from initial screening to preclinical in vivo studies.

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b Cytotoxicity Screening (e.g., MTT Assay) a->b c Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) b->c d Animal Model Selection (e.g., Xenograft) c->d e Pharmacokinetic & Toxicology Studies d->e f Efficacy Studies (Tumor Growth Inhibition) e->f

Caption: A typical workflow for anticancer drug discovery and development.

Antimicrobial Activity

Halogenated benzofuran derivatives have been investigated for their antimicrobial properties.[13] The introduction of a halogen atom into the benzofuran structure can significantly impact its activity against bacteria and fungi.[13]

Experimental Model: Murine Model of Systemic Infection

This model assesses the ability of a compound to clear a bacterial infection in a living organism. Mice are infected with a pathogenic bacterium, and the reduction in bacterial load in various organs after treatment is measured.

Comparative Data:

CompoundBacterial StrainDoseOutcomeReference
Halogenated benzofuran derivativesGram-positive bacteriaMIC 50 to 200 μg/mLActive[13][14]
CiprofloxacinSalmonella typhimurium20 mg/kgReduced bacterial count by 3-4 orders of magnitude in liver and spleen[15]
CiprofloxacinVarious Gram-positive and Gram-negative bacteriaMICs ≤ 0.015-1 mg/lPotent activity[16][17]

The in vitro activity of halogenated benzofurans against Gram-positive bacteria suggests that 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid derivatives could be effective against this class of pathogens. Further in vivo studies are warranted to confirm this potential.

Experimental Protocol: Murine Systemic Infection Model

  • Bacterial Culture: A pathogenic bacterial strain (e.g., Staphylococcus aureus) is grown to a specific concentration.

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected intraperitoneally with a lethal or sub-lethal dose of the bacteria.

  • Treatment: At a specified time post-infection, mice are treated with the test compound or a standard antibiotic (e.g., Ciprofloxacin).

  • Assessment: At various time points, blood and organs (e.g., spleen, liver) are collected to determine the bacterial load (colony-forming units).

  • Survival: In some studies, the survival rate of the treated animals is monitored over time.

Conclusion and Future Directions

While direct in vivo efficacy data for 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid and its immediate derivatives remain to be fully elucidated in the public domain, the available evidence from structurally related compounds provides a strong rationale for their further investigation. The consistent demonstration of anti-inflammatory, anticancer, and antimicrobial activities within the broader class of halogenated and methylated benzofuran-2-carboxylic acids suggests that this specific scaffold holds significant therapeutic promise.

Future research should focus on synthesizing and evaluating 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives in the in vivo models described in this guide. Such studies will be crucial to definitively establish their efficacy and safety profiles in comparison to existing therapies and to unlock their full potential in addressing unmet medical needs.

References

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  • Najri, B. A., Mohand Saidi, K., Guendouzi, A., Khelili, S., & Kivrak, A. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity, 22(11), e00895. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13597-13620.
  • Cai, Y., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. Pharmaceuticals, 16(12), 1735.
  • Zeiler, H. J., & Grohe, K. (1984). The in vitro and in vivo activity of ciprofloxacin. European journal of clinical microbiology, 3(4), 339–343. [Link]

  • He, Y., et al. (2006). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis.
  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules (Basel, Switzerland), 15(7), 4737–4749. [Link]

  • Kowalewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Gąsiorowska, E., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(5), 4547.
  • K., L., Wari, U. G., & Kendri, S. S. (2016). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 5(6), 2435-2438.
  • Al-Sbiei, A., et al. (2022). Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin Loaded Mesoporous Silica Nanoparticles against Salmonella typhimurium Infection. Pharmaceutics, 14(11), 2496.
  • Eldehna, W. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1281.
  • van der Kraan, P. M., et al. (2021). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage, 13(2_suppl), 121S-132S.
  • Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 7861.
  • Webb, M. S., et al. (1998). Antibacterial Efficacy against an In Vivo Salmonella typhimurium Infection Model and Pharmacokinetics of a Liposomal Ciprofloxacin Formulation. Antimicrobial Agents and Chemotherapy, 42(1), 45–52. [Link]

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  • Rashed, A. A., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates. Infection and Drug Resistance, 13, 1749–1763.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring both personnel safety and environmental protection. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring both personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system of laboratory waste management.

Immediate Safety and Handling Precautions

Before beginning any work with 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid, it is crucial to establish a safe working environment.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.

Engineering Controls: All manipulations of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment. An eyewash station and safety shower must be readily accessible in the immediate work area.

Waste Characterization and Segregation: A Critical Step

Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal. 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid falls into the category of halogenated organic waste . This classification is due to the presence of the bromine atom on the benzofuran ring.

It is imperative to segregate halogenated organic waste from non-halogenated waste streams. The rationale for this is twofold:

  • Treatment Method: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts such as dioxins and furans.

  • Disposal Cost: The disposal of halogenated waste is often more costly than that of non-halogenated waste due to the specialized treatment required.

Incompatible Materials: To prevent dangerous reactions, do not mix 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid waste with the following:

  • Bases: As a carboxylic acid, it will react with bases, potentially generating heat.

  • Strong Oxidizing Agents: Mixing with strong oxidizers can lead to vigorous and potentially explosive reactions.

  • Metals: Carboxylic acids can be corrosive to metals[3].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

1. Container Selection:

  • Choose a waste container that is compatible with halogenated organic acids. A high-density polyethylene (HDPE) or glass container is recommended.
  • The container must have a secure, leak-proof screw-top cap.
  • Ensure the container is clean and dry before the first addition of waste.

2. Labeling:

  • Properly label the waste container before adding any waste.
  • The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid"
  • The hazard characteristics: "Irritant," "Halogenated Organic"
  • The accumulation start date (the date the first drop of waste is added)
  • The name of the principal investigator and the laboratory location.

3. Waste Accumulation:

  • Solid waste should be transferred carefully into the designated waste container using a spatula or scoop. Avoid generating dust.
  • For solutions containing this compound, pour the waste carefully into the container, using a funnel if necessary to prevent spills.
  • Keep the waste container securely closed at all times, except when adding waste.
  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

4. Requesting Pickup:

  • Once the waste container is full (do not overfill, leave at least 10% headspace) or has reached the local regulatory accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).

  • Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the waste container.

  • Label the container as "Spill Debris containing 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid" and dispose of it as halogenated organic waste.

Large Spills:

  • Evacuate the immediate area and alert others.

  • If the spill poses a fire or significant inhalation hazard, evacuate the entire laboratory and activate the fire alarm.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

DisposalWorkflow cluster_spill Spill Response Start Start: Generation of Waste AssessHazards Assess Hazards (Halogenated Organic Acid, Irritant) Start->AssessHazards Spill Spill Occurs Start->Spill SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE SegregateWaste Categorize as 'Halogenated Organic Waste' AssessHazards->SegregateWaste SelectContainer Select & Label Waste Container SegregateWaste->SelectContainer AccumulateWaste Accumulate Waste in Satellite Accumulation Area SelectContainer->AccumulateWaste ContainerFull Container Full or Time Limit Reached? AccumulateWaste->ContainerFull ContainerFull->AccumulateWaste No RequestPickup Request Pickup by EHS ContainerFull->RequestPickup Yes End End: Proper Disposal RequestPickup->End SmallSpill Small Spill Cleanup Protocol Spill->SmallSpill Small LargeSpill Large Spill Evacuate & Call EHS Spill->LargeSpill Large SmallSpill->AccumulateWaste LargeSpill->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid
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